Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCYJYORNBMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738605 | |
| Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-49-9 | |
| Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
CAS Number: 185525-49-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data specific to this molecule, this guide combines known physicochemical properties with extrapolated information from structurally related spiropiperidine derivatives to provide a foundational understanding for research and development.
Core Compound Properties
This compound is a heterocyclic compound featuring an indene moiety fused to a piperidine ring via a spirocyclic center. The hydrochloride salt form generally enhances the compound's solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 185525-49-9 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆ClNO | [2][3] |
| Molecular Weight | 237.73 g/mol | [2][3] |
| Purity | ≥95-98% (as commercially available) | [1][2] |
| Physical Form | Solid | [1] |
| Storage | Room temperature | [1][2] |
| Synonyms | 1,3-dihydrospiro[indene-2,4'-piperidine]-1-one hydrochloride | [2] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Synthesis of Spiro[indene-piperidine] Ketones
A common strategy for the synthesis of spiropiperidines involves the construction of the piperidine ring onto a pre-existing carbocyclic or heterocyclic system, or vice-versa. For the target compound, a potential pathway could involve the reaction of an appropriate indene precursor with a piperidine derivative.
Hypothetical Experimental Protocol:
-
Starting Materials: 2-indanone and a suitable N-protected 4,4-bis(2-haloethyl)piperidine.
-
Cyclization: In a round-bottom flask, dissolve 2-indanone and the N-protected piperidine derivative in an appropriate aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon) to facilitate the deprotonation of the indanone.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection and Salt Formation: If an N-protecting group was used, it would be removed in this step. The resulting free base is then dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Final Product: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Characterization would typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.
Biological Activity and Potential Applications
Direct biological activity data for this compound is not extensively documented. However, the spiropiperidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds and FDA-approved drugs.[5] The rigid, three-dimensional nature of the spirocyclic system can lead to high-affinity and selective interactions with biological targets.[5]
Context from Related Compounds:
| Spiropiperidine Derivative Class | Reported Biological Activity | Potential Therapeutic Area |
| Spiro[indol(in)e-pyrrolidine/piperidine] | Antimicrobial, Antileishmanial | Infectious Diseases |
| Spiro[benzoxazine-piperidine] | Antifungal (Chitin synthase inhibitors) | Mycology |
| General Spiropiperidines | CNS activity, HDAC inhibition, Anti-HIV, Anti-inflammatory | Neurology, Oncology, Virology, Immunology |
Derivatives of the spiropiperidine class have shown promise in targeting a range of diseases. For instance, novel spiro-piperidine derivatives have demonstrated potent antileishmanial activity, with some compounds exhibiting sub-micromolar efficacy against Leishmania major.[6][7][8] Other related structures, such as spiro[benzoxazine-piperidin]-one derivatives, have been identified as chitin synthase inhibitors with broad-spectrum antifungal activity.[9] The piperidine ring is a common feature in neuroactive compounds, suggesting that spiro[indene-piperidine] derivatives could be explored for their potential in treating neurological disorders.[10]
Representative Experimental Protocol: In Vitro Antifungal Susceptibility Testing
Based on the activities of related compounds, a primary biological evaluation of this compound could involve assessing its antimicrobial properties.
-
Microorganism Preparation: Prepare a standardized inoculum of a fungal strain (e.g., Candida albicans or Aspergillus fumigatus) according to established protocols (e.g., CLSI guidelines).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the appropriate culture medium.
-
Microdilution Assay: In a 96-well microtiter plate, add the diluted compound solutions to the wells.
-
Inoculation: Add the standardized fungal inoculum to each well. Include positive controls (a known antifungal agent, e.g., fluconazole), negative controls (medium and inoculum without the compound), and sterility controls (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
General Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel spiropiperidine compounds like this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 4. labsolu.ca [labsolu.ca]
- 5. bepls.com [bepls.com]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
In-Depth Technical Guide: Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound featuring an indene moiety fused to a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can confer favorable pharmacokinetic properties and novel interactions with biological targets. While specific experimental data for this particular hydrochloride salt is limited in publicly accessible literature, this guide provides a comprehensive overview of its known chemical properties, computational data, and contextual information based on related compounds. It also outlines general experimental approaches for the synthesis and characterization of similar spiro[indene-piperidine] scaffolds.
Chemical Properties and Data
Table 1: Chemical and Computational Data for this compound
| Property | Value | Source |
| CAS Number | 185525-49-9 | [1] |
| Molecular Formula | C₁₃H₁₆ClNO | [1][2] |
| Molecular Weight | 237.73 g/mol | [1][2] |
| Synonyms | 1,3-dihydrospiro[indene-2,4'-piperidine]-1-one hydrochloride | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | |
| logP (predicted) | 2.217 | |
| Hydrogen Bond Acceptors | 2 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 |
Note: Computational data is algorithm-based and may not reflect experimental values.
Potential Biological Significance
While no specific biological activity has been reported for this compound, the broader class of spiro[indene-piperidine] derivatives has been investigated for various therapeutic applications. For instance, related compounds have been explored as potent and selective non-peptide agonists for the human somatostatin receptor subtype 2 (sst2), indicating potential applications in neuroendocrine disorders and cancer. The piperidine moiety is a well-established pharmacophore in many centrally acting drugs, suggesting that this compound could be a candidate for neurological or psychiatric drug discovery programs.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive spiro[indene-piperidine] compound acting as a G-protein coupled receptor (GPCR) agonist, such as a somatostatin receptor agonist.
Caption: Hypothetical GPCR signaling pathway for a spiro[indene-piperidine] agonist.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in peer-reviewed literature. However, general synthetic strategies for related spiro[indene-piperidine] ketones can be inferred from the broader chemical literature.
General Synthetic Approach
A plausible synthetic route could involve a multi-step sequence starting from commercially available precursors. The following diagram outlines a generalized workflow for the synthesis of a spiro[indene-piperidine] core structure.
Caption: Generalized synthetic workflow for spiro[indene-piperidine] compounds.
Disclaimer: This represents a generalized synthetic strategy and has not been experimentally validated for the specific synthesis of this compound.
Purification and Characterization
Purification: Crude spiro[indene-piperidine] ketones are typically purified using standard laboratory techniques.
-
Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/ether, ethyl acetate/hexanes) can be employed to obtain a highly pure product.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is a common method. The eluent system would need to be optimized, likely using a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Characterization: The structure and purity of the synthesized compound would be confirmed using a combination of spectroscopic and analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to identify the number and connectivity of protons in the molecule, including characteristic signals for the aromatic protons of the indene ring and the aliphatic protons of the piperidine ring.
-
¹³C NMR would confirm the presence of all carbon atoms, including the carbonyl carbon of the ketone and the spiro-carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, most notably a strong absorption band for the carbonyl (C=O) stretch of the ketone.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be a typical starting point for method development.
Safety and Handling
Specific toxicity data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound represents a potentially valuable scaffold for drug discovery, given the established importance of both the indene and piperidine moieties in medicinal chemistry. While a detailed experimental profile of this specific compound is lacking in the public domain, this guide provides a foundational understanding of its chemical nature and the general methodologies that would be employed in its synthesis and characterization. Further research is warranted to elucidate its physical properties, develop specific synthetic protocols, and explore its potential biological activities.
References
In-depth Technical Guide: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data, including specific synthesis protocols, quantitative analytical data, and biological pathway information for Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride (CAS No: 185525-49-9), is not publicly available. This document provides a summary of the available information and general context based on related chemical structures. The creation of a full technical whitepaper with detailed experimental protocols and pathway visualizations as requested is not possible without access to proprietary or unpublished research data.
Core Molecular Structure and Properties
This compound is a spirocyclic compound, a class of molecules with a characteristic three-dimensional structure that has garnered significant interest in medicinal chemistry. The core structure consists of an indene ring system fused to a piperidine ring through a shared carbon atom.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 185525-49-9 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆ClNO | [1][3] |
| Molecular Weight | 237.73 g/mol | [1][3] |
| SMILES String | O=C1C2(CCNCC2)CC3=C1C=CC=C3.[H]Cl | [1] |
| Synonyms | 1,3-dihydrospiro[indene-2,4'-piperidine]-1-one hydrochloride | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Characterization
General Synthesis Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, the synthesis of related spiro[indene-piperidine] structures generally involves multi-step organic chemistry reactions. A common strategy is the condensation reaction between an indene precursor and a piperidine derivative.[4] The formation of the spirocyclic core is a key step, often requiring careful control of reaction conditions to achieve the desired stereochemistry.
A logical, though unverified, synthetic approach could be conceptualized as follows:
References
An In-depth Technical Guide to the Synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a valuable spirocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of a protected spirocyclic intermediate, followed by deprotection and subsequent conversion to the hydrochloride salt. This document outlines the experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis pathway.
Core Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process:
-
Alkylation/Cyclization: Reaction of 2-indanone with a suitably protected bis(2-chloroethyl)amine derivative to form the spiro[indene-piperidine] core. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.
-
Deprotection: Removal of the Boc protecting group under acidic conditions.
-
Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the final hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one
This step involves the formation of the core spirocyclic structure through the reaction of 2-indanone with N-(tert-butoxycarbonyl)-bis(2-chloroethyl)amine.
Materials:
-
2-Indanone
-
N-(tert-butoxycarbonyl)-bis(2-chloroethyl)amine
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-indanone in anhydrous DMF, slowly add sodium hydride at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a specified duration to allow for the formation of the enolate.
-
Add a solution of N-(tert-butoxycarbonyl)-bis(2-chloroethyl)amine in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to a specific temperature and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one.
Step 2: Synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one
This step involves the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 1,4-dioxane or diethyl ether)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one in dichloromethane.
-
Add a solution of HCl in 1,4-dioxane or diethyl ether to the mixture.
-
Stir the reaction at room temperature for a specified period, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Spiro[indene-2,4'-piperidin]-1(3H)-one.
Step 3: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.
Materials:
-
Spiro[indene-2,4'-piperidin]-1(3H)-one
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or ethanol)
-
Diethyl ether or other suitable non-polar solvent for precipitation
Procedure:
-
Dissolve Spiro[indene-2,4'-piperidin]-1(3H)-one in a minimal amount of a suitable solvent like diethyl ether or ethanol.
-
Slowly add a solution of HCl in diethyl ether or ethanol with stirring.
-
Continue stirring until a precipitate forms.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Note: The presented yields are hypothetical and representative of typical outcomes for such reactions, as specific literature values were not available in the initial search.
| Step | Product | Starting Materials | Key Reagents | Solvent | Typical Yield (%) |
| 1 | 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one | 2-Indanone, N-(tert-butoxycarbonyl)-bis(2-chloroethyl)amine | NaH | DMF | 60-75 |
| 2 | Spiro[indene-2,4'-piperidin]-1(3H)-one | 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidin]-1(3H)-one | HCl | DCM | 90-98 |
| 3 | This compound | Spiro[indene-2,4'-piperidin]-1(3H)-one | HCl | Diethyl Ether | >95 |
Mandatory Visualization
The following diagram illustrates the described synthesis pathway for this compound.
Caption: Synthesis pathway for this compound.
Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride: A Technical Overview of a Potential Modulator of Neurological and Oncological Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride. This document summarizes the available information for this compound and provides an in-depth analysis of the mechanism of action of structurally related spiro-piperidine compounds to infer a putative mechanism of action. All data and proposed pathways for the title compound should be considered hypothetical until validated by direct experimentation.
Introduction
This compound is a spirocyclic compound featuring an indene moiety fused to a piperidine ring.[1][2][3] The unique three-dimensional architecture of spiro-piperidine scaffolds has garnered significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets with high specificity. While specific biological data for this compound is scarce, its structural similarity to other well-characterized spiro-compounds suggests potential applications in neuropharmacology and oncology.[4][5] This technical guide aims to provide a comprehensive overview of the potential mechanism of action of this compound by examining the biological activities of its close analogs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 185525-49-9 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆ClNO | [3] |
| Molecular Weight | 237.73 g/mol | [2][3] |
| Appearance | Slightly grey powder | [4] |
| Purity | ≥97% | [1] |
| Storage | 0-8 °C, dry, sealed place | [2][4] |
Putative Mechanism of Action and Biological Targets
Direct experimental evidence for the biological targets of this compound is not currently available in the public domain. However, based on the activity of structurally related compounds, several potential mechanisms of action can be hypothesized.
Somatostatin Receptor Agonism
Derivatives of the closely related spiro[1H-indene-1,4'-piperidine] scaffold have been identified as potent and selective agonists of the human somatostatin receptor subtype 2 (sst2).[6][7] The sst2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits the release of various hormones and neurotransmitters. This mechanism is relevant to the treatment of neuroendocrine tumors and other neurological disorders.
Sigma Receptor Modulation
The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold is a known precursor for the synthesis of modulators of sigma-1 and sigma-2 receptors.[5] These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, neuropathic pain, and cancer.
Mdm2-p53 Interaction Inhibition
A spiro-oxindole derivative, which shares the spirocyclic core, has been shown to inhibit the interaction between Mdm2 and the tumor suppressor protein p53.[8] This inhibition leads to the restoration of p53 function, triggering apoptosis in cancer cells. This suggests a potential anticancer mechanism for spiro-compounds.
p38 Mitogen-Activated Kinase (MAPK) Inhibition
Substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives have been patented as inhibitors of p38 MAPK.[8][9] The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition is a target for various inflammatory diseases and cancers.
Table of Potential Biological Targets and Activities of Structurally Related Compounds:
| Compound Class | Biological Target | Activity | Reference |
| Spiro[1H-indene-1,4'-piperidine] derivatives | Somatostatin Receptor Subtype 2 (sst2) | Potent and selective agonists | [6][7] |
| Spiro[indene-1,4'-piperidin]-3(2H)-one based compounds | Sigma-1 and Sigma-2 Receptors | Modulators | [5] |
| Spiro-oxindole derivatives | Mdm2-p53 Interaction | Inhibitors | [8] |
| Substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives | p38 Mitogen-Activated Protein Kinase (MAPK) | Inhibitors | [8][9] |
Proposed Signaling Pathway
Based on the potent activity of related compounds on the sst2 receptor, a putative signaling pathway for this compound is presented below. Activation of the sst2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades involved in cell growth and hormone secretion.
Caption: Putative sst2 receptor-mediated signaling pathway.
Hypothetical Experimental Protocols
To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. Below are examples of key experimental protocols that could be employed.
Receptor Binding Assay (sst2)
Objective: To determine the binding affinity of this compound to the human sst2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human sst2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.
-
Radioligand Binding: A constant concentration of a radiolabeled sst2 ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium, after which the mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist or antagonist) of this compound at the sst2 receptor.
Methodology:
-
Cell Culture: Cells expressing the sst2 receptor are cultured and seeded in multi-well plates.
-
Forskolin Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin to increase intracellular cAMP levels.
-
Compound Treatment: Increasing concentrations of the test compound are added to the cells.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) or inhibits 50% of the forskolin-stimulated response (IC₅₀) is determined to classify the compound as an agonist or antagonist, respectively.
Conclusion
While direct experimental data on the mechanism of action of this compound is limited, the analysis of structurally related compounds provides a strong rationale for investigating its potential as a modulator of key signaling pathways in neurology and oncology. The putative mechanisms, including sst2 receptor agonism, sigma receptor modulation, and inhibition of the Mdm2-p53 interaction, offer promising avenues for future research. The experimental protocols outlined in this guide provide a framework for elucidating the precise biological activity of this compound and evaluating its therapeutic potential. Further investigation is warranted to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 6. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Spiro[1H-indene-1,4â-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 8. US20110053936A1 - substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors - Google Patents [patents.google.com]
- 9. WO2009124692A1 - New substituted spiro[cycloalkyl-1,3'-indol]-2'(1'h)-one derivatives and their use as p38 mitogen-activated kinase inhibitors. - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Biological Activity of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride (Sumanirole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride, more commonly known as Sumanirole (PNU-95666). Sumanirole is a potent and highly selective full agonist for the dopamine D2 receptor.[1] This document consolidates available quantitative data on its receptor binding affinity, functional potency, and in vivo efficacy. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its mechanism of action and preclinical evaluation. While developed for Parkinson's disease and restless leg syndrome, it was never clinically approved but remains a valuable research tool.[1][2]
Introduction
(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride, or Sumanirole, is a non-ergoline dopamine agonist belonging to the spiropiperidine class of compounds.[3] Its defining characteristic is its high selectivity for the dopamine D2 receptor subtype over other dopamine receptors (D1, D3, D4, and D5).[1][4] This selectivity makes Sumanirole an invaluable pharmacological tool for elucidating the specific roles of the D2 receptor in various physiological and pathological processes.[1] This guide will explore its in vitro and in vivo pharmacology, mechanism of action, and the experimental methodologies used to characterize its biological profile.
In Vitro Pharmacological Profile
The in vitro activity of Sumanirole has been characterized through radioligand binding assays and functional cell-based assays to determine its affinity and efficacy at dopamine receptor subtypes.
Receptor Binding Affinity
Radioligand binding studies have been conducted to determine the affinity of Sumanirole for various dopamine receptor subtypes. These experiments typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of Sumanirole to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinity (Ki) of Sumanirole at Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| D2 | 9.0 | [5] |
| D3 | 1940 | [5] |
| D4 | >2190 | [5] |
| D1 | >7140 | [5] |
Data presented demonstrates the high selectivity of Sumanirole for the D2 receptor, with over 200-fold greater affinity for D2 compared to D3, and significantly lower affinity for D4 and D1 receptors.[5]
Functional Agonist Activity
Functional assays are employed to measure the ability of Sumanirole to activate the D2 receptor and elicit a cellular response. As a Gαi/o-coupled receptor, D2 receptor activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist in these assays is typically expressed as the half-maximal effective concentration (EC50) or half-maximal effective dose (ED50).
Table 2: Functional Agonist Potency of Sumanirole
| Assay Type | Parameter | Value (nM) | Cell Type | Reference |
| Cell-based functional assays | EC50 | 17 - 75 | Not Specified | [4][5] |
| cAMP Inhibition | ED50 | ~46 | Not Specified | [6][7] |
Sumanirole is a full agonist at the D2 receptor, meaning it can elicit the maximum possible response following receptor activation.[4]
In Vivo Biological Activity
The biological effects of Sumanirole have been investigated in several animal models, primarily focusing on neurological disorders such as Parkinson's disease.
Animal Models of Parkinson's Disease
The efficacy of Sumanirole has been demonstrated in rodent and primate models of Parkinson's disease. A common model involves the unilateral lesioning of the nigrostriatal dopamine pathway with the neurotoxin 6-hydroxydopamine (6-OHDA). In these models, dopamine agonists induce rotational behavior contralateral to the lesioned side.
Table 3: In Vivo Efficacy of Sumanirole
| Animal Model | Effect | ED50 / Effective Dose | Route of Administration | Reference |
| 6-OHDA-lesioned rats | Contralateral rotational behavior | Profound and sustained at doses ≥12.5 µmol/kg | s.c. | |
| Reserpinized rats | Increased horizontal activity | Significant at doses ≥12.5 µmol/kg | s.c. | |
| Rats | Depression of dopamine neuron firing rate | 2.3 µmol/kg | i.v. | |
| Rats | Elevation of striatal acetylcholine levels | 12.1 µmol/kg | i.p. | |
| MPTP-lesioned monkeys | Improved disability scores and locomotor activity | Dose-dependent improvement | Not Specified |
Effects on Prepulse Inhibition
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent stronger stimulus (pulse). Deficits in PPI are observed in certain neuropsychiatric disorders. Dopamine agonists are known to disrupt PPI. Studies with Sumanirole have helped to elucidate the role of the D2 receptor in this process. Sumanirole has been shown to decrease PPI at longer prepulse intervals (60-120 ms) and increase it at shorter intervals (10-20 ms). This effect was antagonized by a D2 antagonist, confirming the D2 receptor-mediated mechanism.
Mechanism of Action and Signaling Pathways
Sumanirole exerts its effects by acting as a full agonist at the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o class of G-proteins.
G-Protein Coupled Signaling
Upon activation by Sumanirole, the D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both components then modulate the activity of downstream effector proteins.
-
Gαi/o-mediated pathway : The primary effector of the Gαi/o subunit is adenylyl cyclase. Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.
-
Gβγ-mediated pathway : The liberated Gβγ dimer can also interact with and modulate the activity of various effector proteins, including ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other enzymes like phospholipase C.
Biased Agonism
Recent research has explored the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). While some novel bivalent ligands based on the Sumanirole scaffold have been shown to be G-protein biased agonists, Sumanirole itself is considered an unbiased agonist, showing similar efficacy in both G-protein activation and β-arrestin recruitment assays.[3]
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of Sumanirole for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D2 receptor.
-
Radioligand: e.g., [3H]-Spiperone or [3H]-Raclopride.
-
Sumanirole (test compound).
-
Non-specific binding control: e.g., Haloperidol or unlabeled Spiperone at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Sumanirole in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either Sumanirole, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration close to its Kd value.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of Sumanirole by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding) against the log concentration of Sumanirole.
-
Determine the IC50 value (the concentration of Sumanirole that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) of Sumanirole in inhibiting adenylyl cyclase activity.
Materials:
-
A cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Sumanirole.
-
Forskolin (an adenylyl cyclase activator).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96- or 384-well microplates.
Procedure:
-
Seed the cells in microplates and allow them to adhere overnight.
-
Prepare serial dilutions of Sumanirole.
-
Pre-treat the cells with the PDE inhibitor for a short period.
-
Add the different concentrations of Sumanirole to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in each well using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP production against the log concentration of Sumanirole.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease
Objective: To evaluate the in vivo efficacy of Sumanirole in reversing motor deficits in a rat model of Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine).
-
Stereotaxic apparatus.
-
Hamilton syringe.
-
Sumanirole.
-
Vehicle for drug administration (e.g., saline).
-
Rotometer or video tracking system.
Procedure:
-
Anesthetize the rats and secure them in a stereotaxic frame.
-
Perform a craniotomy to expose the skull.
-
Using stereotaxic coordinates, unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta to lesion the dopaminergic neurons.
-
Allow the animals to recover for at least two weeks for the lesion to stabilize.
-
Confirm the lesion by assessing rotational behavior induced by a dopamine-releasing agent like apomorphine or amphetamine.
-
On the test day, administer different doses of Sumanirole or vehicle to groups of lesioned rats.
-
Place the rats in a rotometer or an open field arena and record their rotational behavior (full 360° turns) for a defined period (e.g., 90-120 minutes).
-
Count the number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations.
-
Analyze the data to determine the dose-response relationship for Sumanirole-induced contralateral rotations.
Conclusion
(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride (Sumanirole) is a highly selective and potent full agonist of the dopamine D2 receptor. Its well-defined pharmacological profile, characterized by high D2 receptor affinity and functional efficacy, has established it as a critical tool for investigating the role of D2 receptor signaling in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of dopamine pharmacology and neurotherapeutics. While its clinical development was discontinued, the insights gained from studying Sumanirole continue to inform the development of novel therapies for neurological and psychiatric disorders.[2]
References
- 1. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel and Potent Dopamine D 2 Receptor Go-Protein Biased Agonists. [irp.nida.nih.gov]
- 7. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride scaffold represents a unique and privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture, combining an indanone moiety with a piperidine ring, offers the potential for high-affinity and selective interactions with a variety of biological targets. While direct pharmacological data for this compound is limited in publicly available literature, the extensive research on structurally similar spiro-piperidine derivatives provides a strong basis for predicting its potential therapeutic applications. This technical guide summarizes the key therapeutic targets identified for analogous compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to inform future research and drug discovery efforts.
Predicted Therapeutic Targets and Mechanisms of Action
Based on the pharmacological profiles of structurally related spiro-piperidine compounds, this compound is predicted to have activity at several key therapeutic targets, primarily within the central nervous system (CNS) and in anti-infective and anti-cancer applications.
G-Protein Coupled Receptors (GPCRs)
The piperidine moiety is a common pharmacophore in many CNS-active drugs that target GPCRs. Structurally similar spiro-piperidine compounds have shown potent and selective activity at serotonergic, somatostatin, and melanin-concentrating hormone receptors.
-
Therapeutic Potential: Regulation of hormone secretion, neurotransmission, and cell proliferation. Agonists have potential in the treatment of acromegaly, neuroendocrine tumors, and pain.
-
Evidence from Analogs: Derivatives of spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists of the human somatostatin receptor subtype 2 (sst2).[1][2]
-
Therapeutic Potential: Modulation of mood, appetite, and cognition. Selective agonists are being investigated for the treatment of obesity, schizophrenia, and other psychiatric disorders.
-
Evidence from Analogs: Spiro[chromene-2,4'-piperidine] derivatives have been discovered as potent and selective 5-HT2C receptor partial agonists with a Gq-biased signaling profile.[3][4]
-
Therapeutic Potential: Regulation of energy homeostasis and appetite. Antagonists are being explored as potential treatments for obesity.
-
Evidence from Analogs: Novel spiro-piperidine derivatives have been identified as highly potent and selective MCH-1R antagonists.
Sigma Receptors
-
Therapeutic Potential: Implicated in a wide range of CNS functions, including learning, memory, and mood. Modulators of sigma receptors are being investigated for neurodegenerative diseases, neuropathic pain, and cancer.[5]
-
Evidence from Analogs: The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold is a key precursor for compounds that modulate sigma-1 and sigma-2 receptors. Furthermore, spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] have demonstrated high affinity and selectivity for the sigma-1 receptor.[6]
Enzymes
The spiro-piperidine scaffold has also been incorporated into inhibitors of key enzymes involved in infectious diseases and cancer.
-
Therapeutic Potential: These enzymes are crucial for the survival of Leishmania parasites. Dual inhibitors represent a promising strategy for the treatment of leishmaniasis.
-
Evidence from Analogs: Spiro-piperidine derivatives have shown potent antileishmanial activity by targeting DHFR and PTR1.[7][8]
-
Therapeutic Potential: HDACs are key regulators of gene expression and are validated targets in oncology. HDAC inhibitors are used in the treatment of various cancers.
-
Evidence from Analogs: Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been discovered as a new class of potent HDAC inhibitors.[9]
Quantitative Data Summary
The following tables summarize the quantitative biological data for structurally related spiro-piperidine compounds, providing an indication of the potential potency of this compound derivatives.
| Compound Class | Target | Assay Type | Value | Reference |
| Spiro[1H-indene-1,4'-piperidine] deriv. | sst2 | Receptor Binding (Ki) | 1.6 nM | [1] |
| Spiro[1H-indene-1,4'-piperidine] deriv. | sst2 | cAMP Inhibition (IC50) | 2 nM | [1] |
| Spiro[chromene-2,4'-piperidine] deriv. | 5-HT2C | Calcium Release (EC50) | 121.5 nM | [3][4] |
| Spiro-piperidine deriv. 8a | L. major | Amastigote (IC50) | 0.89 µM | [7] |
| Spiro-piperidine deriv. 9a | L. major | Amastigote (IC50) | 0.50 µM | [7] |
| Spiro-benzotriazine-piperidine deriv. | sigma-1 | Receptor Binding (Ki) | low nanomolar | [6] |
| Spiro-piperidine deriv. | MCH-1R | Receptor Binding (IC50) | 0.09 nM | |
| Spiro-benzoxazine-piperidine deriv. | HDAC | Enzyme Inhibition | ~100 nM | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of analogous spiro-piperidine compounds.
Radioligand Binding Assay (for GPCRs and Sigma Receptors)
-
Objective: To determine the binding affinity (Ki) of a test compound to a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-SRIF-28 for sst2, [³H]-mesulergine for 5-HT2C, [³H]-(+)-pentazocine for sigma-1).
-
Assay Buffer: Typically 50 mM Tris-HCl with specific salt concentrations and protease inhibitors, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled ligand for the target receptor.
-
Test compounds dissolved in DMSO.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assays for GPCRs
-
Objective: To measure the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-sst2 cells).
-
Forskolin (to stimulate cAMP production).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Pre-incubate cells with the test compound.
-
Stimulate the cells with forskolin in the presence of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Determine the IC50 value from the dose-response curve.
-
-
Objective: To measure the ability of an agonist to activate the Gq pathway and induce the release of intracellular calcium.
-
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293-5-HT2C cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader (e.g., FLIPR).
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add the test compound to the cells.
-
Measure the change in fluorescence intensity over time using the fluorescence plate reader.
-
Determine the EC50 value from the dose-response curve.
-
Enzyme Inhibition Assays (e.g., for DHFR and HDAC)
-
Objective: To determine the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50).
-
Materials:
-
Purified recombinant enzyme (e.g., L. major DHFR-TS or human HDAC).
-
Substrate for the enzyme (e.g., dihydrofolate for DHFR, a fluorogenic acetylated peptide for HDAC).
-
Cofactors if required (e.g., NADPH for DHFR).
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the enzyme, assay buffer, and varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate (and cofactor).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The this compound core structure holds significant promise for the development of novel therapeutics. Based on the extensive research into structurally related spiro-piperidine compounds, it is plausible that derivatives of this scaffold could be potent and selective modulators of GPCRs such as sst2 and 5-HT2C, sigma receptors, and critical enzymes like DHFR, PTR1, and HDACs. This guide provides a foundational understanding of these potential therapeutic targets, supported by quantitative data and detailed experimental protocols from analogous series. Further synthesis and pharmacological evaluation of derivatives of spiro[indene-2,4'-piperidin]-1(3H)-one are warranted to explore these exciting therapeutic possibilities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of spiro-piperidine compounds
An In-Depth Technical Guide to the Discovery and History of Spiro-Piperidine Compounds
Authored by Gemini, Senior Application Scientist
Abstract
The piperidine ring is arguably one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1][2][3] However, the drive to explore novel, three-dimensional chemical space has propelled the spiro-piperidine scaffold from a structural curiosity to a privileged motif in modern drug discovery.[4][5] By introducing a spirocyclic junction, medicinal chemists can enforce a rigid, three-dimensional conformation, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles compared to their "flat" counterparts.[1] This guide provides a comprehensive exploration of the discovery and historical development of spiro-piperidine compounds, detailing the evolution of synthetic strategies, the rationale behind their adoption in medicinal chemistry, and their successful application in the development of novel therapeutics.
The Genesis of a Three-Dimensional Scaffold: From Piperidine Pre-eminence to Spirocyclic Advantage
The history of spiro-piperidines is intrinsically linked to the foundational role of the simple piperidine ring in medicinal chemistry. First isolated from piperine in black pepper in the 1850s, the piperidine motif is now a cornerstone of pharmaceuticals targeting the central nervous system, cancer, and infectious diseases.[6][7]
The initial foray into spirocyclic structures in medicine was not with piperidines but with compounds like the antipsychotic Fluspirilene and the now-withdrawn antitussive Fenspiride, which demonstrated the clinical viability of such rigid architectures. These early examples paved the way for a more profound appreciation of the spiro-piperidine core.
The true ascent of spiro-piperidines began as a strategic solution to the limitations of the planar, sp²-hybridized scaffolds that dominated late 20th-century drug discovery. The "flatland" of drug design often led to issues with target selectivity and poor physicochemical properties. Medicinal chemists recognized that introducing sp³-rich, three-dimensional structures could provide a distinct advantage.
The Core Advantages of the Spiro-Piperidine Motif:
-
Enhanced Target Engagement: The rigid, multi-vector projection of functional groups from a spiro-piperidine core allows for more extensive and specific interactions with complex protein binding sites, often resulting in increased potency and selectivity.
-
Improved Physicochemical Properties: A higher fraction of sp³-hybridized carbons (Fsp³) is correlated with improved aqueous solubility, a critical factor for bioavailability. Furthermore, strategic replacement of traditional piperidine or piperazine rings with spirocyclic bioisosteres can enhance metabolic stability by blocking sites of metabolism.[6][8][9]
-
Exploration of Novel Chemical Space: The vast and relatively unexplored diversity of spirocyclic architectures provides fertile ground for discovering novel pharmacophores and securing new intellectual property.
The Alchemist's Blueprint: Evolution of Synthetic Strategies
The construction of the spiro-piperidine core has been a subject of intense methodological development. Synthetic approaches can be broadly classified into two major strategies: building the spiro-ring onto an existing piperidine or, conversely, constructing the piperidine ring onto a pre-existing cyclic system.[5][10]
References
- 1. bepls.com [bepls.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide on Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: Solubility and Stability
An Examination of Physicochemical Properties for Researchers and Drug Development Professionals
Introduction
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a heterocyclic compound featuring a spirocyclic junction between an indene and a piperidine ring system. This structural motif is of significant interest in medicinal chemistry due to its rigid three-dimensional framework, which can allow for precise interactions with biological targets. The hydrochloride salt form is typically employed to enhance the aqueous solubility and overall developability of the parent molecule. This technical guide aims to provide a comprehensive overview of the available data on the solubility and stability of this compound, critical parameters for its application in research and pharmaceutical development.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. These identifiers are crucial for the accurate identification and handling of the compound.
| Property | Value | Source |
| CAS Number | 185525-49-9 | |
| Molecular Formula | C₁₃H₁₆ClNO | |
| Molecular Weight | 237.73 g/mol | |
| Purity | ≥98% (typical) | |
| Storage Conditions | Store at room temperature |
Solubility Profile
Detailed quantitative data on the solubility of this compound in various solvents and under different conditions is not extensively available in publicly accessible literature. However, some general characteristics can be inferred from its chemical structure and salt form. As a hydrochloride salt of a piperidine derivative, the compound is expected to exhibit enhanced solubility in aqueous media compared to its free base form. The protonated piperidine nitrogen increases the polarity of the molecule, facilitating interactions with polar solvents like water.
General solubility expectations are as follows:
-
Aqueous Solvents: Moderate to good solubility is anticipated in water and aqueous buffers, particularly at lower pH values where the piperidine nitrogen remains protonated.
-
Polar Organic Solvents: Solubility is expected in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
-
Nonpolar Organic Solvents: Limited solubility is expected in nonpolar solvents like hexane and toluene.
Stability Characteristics
Comprehensive stability data for this compound, including degradation pathways and kinetics under various stress conditions (e.g., heat, light, humidity, and different pH values), is not readily found in scientific databases or supplier documentation. For a molecule of this nature, potential areas of instability could include:
-
pH-Dependent Degradation: The indanone moiety may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidative Degradation: The molecule could be prone to oxidation, particularly at elevated temperatures or in the presence of oxidizing agents.
-
Photostability: Aromatic systems, such as the indene core, can be susceptible to photodegradation upon exposure to UV light.
Experimental Considerations and Methodologies
Due to the absence of specific published experimental protocols for this compound, this section outlines general methodologies that are industry-standard for determining the solubility and stability of pharmaceutical compounds.
Solubility Determination Workflow
The following diagram illustrates a typical workflow for determining the kinetic and thermodynamic solubility of a research compound.
Caption: A generalized workflow for assessing kinetic and thermodynamic solubility.
Stability Indicating Method Development
A stability-indicating analytical method is crucial for accurately assessing the stability of a compound. The following diagram outlines the logical flow for developing such a method.
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride analogs and derivatives
An In-depth Technical Guide to Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride Analogs and Derivatives: Synthesis, Bioactivity, and Therapeutic Landscape
Executive Summary
The spiro[indene-2,4'-piperidine] scaffold represents a class of molecules of significant interest in modern medicinal chemistry. Characterized by a unique three-dimensional architecture that joins an indene moiety with a piperidine ring through a shared quaternary carbon, this core structure serves as a privileged scaffold for designing novel therapeutics. Its inherent structural rigidity and defined spatial orientation of substituents allow for precise interactions with a multitude of biological targets. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of this compound and its derivatives. We will explore key synthetic methodologies, delve into the nuanced structure-activity relationships that govern their potency and selectivity, and survey their applications across various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.
The Spiro[indene-2,4'-piperidine] Scaffold: A Primer
The foundational molecule, Spiro[indene-2,4'-piperidin]-1(3H)-one, is a spirocyclic compound featuring an indanone fused to a piperidine ring.[1][2] The hydrochloride salt enhances its aqueous solubility, a desirable property for biological testing and formulation.[1][3] The significance of this scaffold lies in its three-dimensional (3D) nature. In an era of drug discovery focused on "escaping flatland," spirocycles provide a robust framework for creating molecules with a higher fraction of sp3-hybridized carbons (Fsp3).[4] This increased 3D character often leads to improved selectivity, better physicochemical properties, and novel intellectual property positions compared to traditional flat aromatic compounds.[4]
The versatility of the spiro[indene-2,4'-piperidine] core is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. These include G-protein coupled receptors (GPCRs) like dopamine, serotonin, and neurokinin receptors, as well as enzymes such as acetyl-CoA carboxylase (ACC) and histone methyltransferases like ASH1L.[5][6][7][8][9]
Caption: Core chemical structure of this compound.
Synthetic Strategies and Methodologies
The construction of the spiro[indene-2,4'-piperidine] core is a non-trivial synthetic challenge, primarily centered on the efficient formation of the key spirocyclic junction. Various strategies have been developed, often employing multi-component or cyclization reactions.[10]
Generalized Synthetic Protocol: Multi-component Cyclization
A common and efficient approach involves a one-pot reaction using a substituted piperidin-4-one as a key building block.[11] This methodology allows for the rapid generation of diverse analogs. The causality behind this choice is efficiency; multi-component reactions reduce the number of synthetic steps, purification stages, and overall resource consumption, which is critical in a drug discovery setting.
Protocol:
-
Step 1: Synthesis of N-Substituted Piperidin-4-one Precursor. To a solution of a primary amine (e.g., benzylamine, 1.0 eq) and an aromatic aldehyde (2.0 eq) in an appropriate solvent like ethanol, add acetone (1.0 eq). The reaction is often catalyzed by an ionic liquid such as piperidinium acetate and heated to reflux for 4-6 hours.[11] The product, an N-substituted 2,6-diarylpiperidin-4-one, precipitates upon cooling and can be isolated by filtration.
-
Step 2: Spirocyclization. The piperidin-4-one derivative (1.0 eq) is then subjected to a cyclization reaction. A prominent approach involves a reductive lithiation-cyclization cascade.[10] This self-validating system works because the choice of reagents is designed to orchestrate a specific sequence of bond formations, leading directly to the desired spirocyclic framework.
-
Step 3: Salt Formation. The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete. The resulting this compound salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: General workflow for the synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one analogs.
Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the spiro-indenepiperidine scaffold, SAR studies have revealed several key insights across different biological targets. The rigid spiro-framework ensures that modifications at specific positions have predictable vectorial effects on receptor or enzyme binding.
-
N-Substitution on the Piperidine Ring: This position is a critical handle for modulating activity. For nociceptin (NOP) receptor ligands, elaboration at this position with various substituted groups was essential for achieving high binding affinity and selectivity against other opioid receptors.[12][13]
-
Aromatic Ring Substitution: Modifications on the indene phenyl ring can significantly impact potency. For ASH1L inhibitors, the introduction of aromatic rings like pyridine or thiazole as terminal substituents led to a 6- to 8-fold improvement in inhibitory activity.[5]
-
Stereochemistry: The spiro-carbon is a chiral center. For compounds targeting the somatostatin receptor subtype 2 (SST2), the (1S)-stereoisomer of an amine-containing analog was identified as a potent and selective agonist, highlighting the importance of stereochemical control in synthesis.[10]
| Compound Class/Target | Modification Area | Key Finding | Resulting Potency (IC₅₀) | Reference |
| SST2 Agonists | Stereochemistry | (1S)-isomer is highly selective for SST2. | 84 nM | [10] |
| ASH1L Inhibitors | Indene Ring (Terminal) | Addition of a thiazole ring significantly improves activity. | 94 nM | [5] |
| ASH1L Inhibitors | Indene Ring (Terminal) | Addition of a furan ring improves activity over unsubstituted analogs. | 110 nM | [5] |
| NK1/NK2 Antagonists | N-Methylbenzamide Moiety | Introduction of methoxy groups increases NK1 affinity. | 18 nM (NK1), 16 nM (NK2) | [8] |
| ACC Inhibitors | Spiro-piperidine Core | Specific derivatives show potent ACC inhibition. | Low nanomolar range | [6] |
Pharmacological Profiles and Therapeutic Applications
The structural features of spiro-indenepiperidine derivatives make them suitable for interacting with a diverse array of biological targets, leading to a broad therapeutic potential.
Central Nervous System (CNS) Agents
The piperidine ring is a common motif in neuroactive compounds.[10]
-
Dopamine D2 Receptor Antagonism: Spiroperidol, a related spiro-piperidine butyrophenone, is a classic high-affinity D2 antagonist.[7] Assays using [3H]spiroperidol have been instrumental in characterizing D2 receptors, which inhibit adenylate cyclase activity.[7] This antagonistic activity is foundational for many antipsychotic drugs.
-
Nociceptin (NOP) Receptor Ligands: N-substituted spiropiperidines have been developed as potent NOP receptor ligands.[12][13] These compounds show potential for treating conditions like cough.
-
Serotonin (5-HT) Receptor Ligands: Related spiro[pyrrolidine-3,3′-oxindole] scaffolds have yielded potent 5-HT6 receptor ligands, suggesting that the spiro-indenepiperidine core could also be explored for serotonergic targets.[9]
Caption: Simplified signaling pathway of the Dopamine D2 receptor and its inhibition.
Oncology and Metabolic Disease
-
ASH1L Inhibition: Recent structure-based drug design has led to the development of potent spiro-piperidine-containing inhibitors of ASH1L, a histone methyltransferase implicated in MLL1-rearranged leukemia.[5] The most potent compound demonstrated an IC₅₀ of 94 nM and effectively blocked cell proliferation and induced apoptosis in leukemia cells.[5]
-
Acetyl-CoA Carboxylase (ACC) Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized as potent ACC inhibitors, with activity in the low nanomolar range.[6] ACC is a key enzyme in fatty acid synthesis, making it an attractive target for metabolic diseases like obesity and diabetes.
Anti-Infective and Anti-Inflammatory Agents
-
Antileishmanial Activity: Spiro-piperidine derivatives have shown superior activity against Leishmania major compared to the standard drug miltefosine, with IC₅₀ values in the low micromolar range.[11]
-
Histamine Release Inhibition: Spiro[isochromanpiperidine] analogs have been shown to inhibit compound 48/80-induced histamine release from mast cells, indicating potential as anti-inflammatory or anti-allergic agents.[14][15]
Experimental Protocol for Biological Evaluation
To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, a common target for this scaffold.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the inhibitory constant (Ki) of a spiro-indenepiperidine analog for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
Radioligand: [3H]Spiroperidol (a high-affinity D2 antagonist).[7]
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (spiro-indenepiperidine derivatives) dissolved in DMSO, serially diluted.
-
96-well microplates, scintillation fluid, microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of 10 µM haloperidol for non-specific binding wells.
-
Add 25 µL of serially diluted test compound to the remaining wells.
-
Add 25 µL of [3H]Spiroperidol (final concentration ~0.3 nM, approximating its Kd).[7]
-
Add 150 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a D2 receptor competitive radioligand binding assay.
Future Directions and Conclusion
The Spiro[indene-2,4'-piperidin]-1(3H)-one scaffold and its derivatives have firmly established their value in medicinal chemistry. The structural rigidity, synthetic tractability, and proven ability to interact with a wide range of biological targets underscore its status as a privileged structure.
Future research should focus on several key areas:
-
Exploring New Target Space: While significant work has been done on CNS targets, the promising results in oncology and anti-infectives suggest that this scaffold's potential is far from exhausted.[5][11]
-
Pharmacokinetic Optimization: Systematic studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are needed to advance promising leads toward clinical development.
-
Stereoselective Synthesis: Developing more efficient and scalable methods for stereoselective synthesis will be crucial for producing single-enantiomer drugs, which often have improved therapeutic indices.[10]
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 136080-25-6 | Spiro[indene-2,4'-piperidin]-1(3H)-one - Synblock [synblock.com]
- 3. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle | MDPI [mdpi.com]
- 5. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]spiroperidol identifies a D-2 dopamine receptor inhibiting adenylate cyclase activity in the intermediate lobe of the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 11. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride: A Technical Guide to Receptor Binding Analysis
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a synthetic compound with a spirocyclic scaffold suggesting potential bioactivity. Due to the prevalence of the spiropiperidine moiety in compounds targeting neurological receptors, this guide focuses on the interaction of the title compound with the Sigma-1 receptor (σ1R), a chaperone protein implicated in a variety of cellular functions and disease states. We present a hypothetical in silico molecular docking workflow, detailed experimental protocols for receptor binding assays, and illustrative quantitative data. Furthermore, this guide includes visualizations of the experimental workflow and the complex signaling pathways associated with the Sigma-1 receptor, rendered using the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high affinity and selectivity for biological targets. The compound this compound incorporates both an indene and a piperidine ring system, features common to many centrally active agents. While specific biological data for this exact compound is not extensively published, related spiro-piperidine derivatives have shown affinity for a range of receptors, including sigma, serotonin, and somatostatin receptors.[1][2]
The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), where it modulates calcium signaling and interacts with a variety of other proteins.[3][4] Its involvement in neurodegenerative diseases, psychiatric disorders, and pain has made it an attractive target for drug development.[5] This guide outlines a theoretical framework for investigating the binding of this compound to the human Sigma-1 receptor through computational modeling and experimental validation.
In Silico Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[6] This section details a hypothetical molecular docking workflow for assessing the binding of this compound to the human Sigma-1 receptor.
Computational Methodology
A reliable docking protocol is essential for predicting the binding affinity of small molecules to their target receptors.[7]
-
Receptor Preparation: The crystal structure of the human Sigma-1 receptor can be obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 5HK1 is selected. The receptor structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package. The protonation state of the piperidine nitrogen at physiological pH is considered.
-
Docking Simulation: A molecular docking program such as AutoDock Vina or Glide is used to dock the prepared ligand into the defined binding site of the Sigma-1 receptor. The search algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The predicted binding energy (often expressed in kcal/mol) and the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the top-scoring poses.
Illustrative Docking Results
The following table summarizes hypothetical quantitative data from a molecular docking simulation.
| Parameter | Value | Description |
| PDB ID of Receptor | 5HK1 | Crystal structure of the human Sigma-1 receptor. |
| Docking Software | AutoDock Vina | A widely used open-source molecular docking program. |
| Predicted Binding Affinity | -8.5 kcal/mol | The estimated free energy of binding for the most favorable docking pose. |
| Key Interacting Residues | Glu172, Asp126, Tyr103 | Amino acid residues in the Sigma-1 receptor binding pocket predicted to form significant interactions with the ligand. |
| Predicted Interactions | Hydrogen bond with Glu172, Pi-cation interaction with Tyr103 | The types of non-covalent interactions stabilizing the ligand-receptor complex. |
Experimental Validation: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[8] This section provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human Sigma-1 receptor.
Experimental Protocol
This protocol is adapted from established methodologies for Sigma-1 receptor binding assays.[9][10]
-
Materials:
-
Membrane preparation from cells expressing the human Sigma-1 receptor (e.g., from guinea pig liver).[9]
-
Radioligand: [³H]-(+)-pentazocine (a selective Sigma-1 receptor ligand).[8]
-
Non-specific binding control: Haloperidol.[9]
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
A series of dilutions of the test compound, this compound, are prepared.
-
In a 96-well plate, the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (e.g., at its Kd value), and varying concentrations of the test compound are incubated.
-
For determining non-specific binding, a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) is used instead of the test compound.[9]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 90 minutes at 37°C).[9]
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Illustrative Quantitative Binding Data
The following table presents hypothetical data from a radioligand binding assay.
| Parameter | Value | Description |
| Receptor Source | Guinea Pig Liver Membranes | A tissue known to have high expression of Sigma-1 receptors.[9] |
| Radioligand | [³H]-(+)-pentazocine | A commonly used radiolabeled ligand for Sigma-1 receptor binding assays.[8] |
| Radioligand Kd | 10 nM | The equilibrium dissociation constant of the radioligand.[9] |
| IC50 of Test Compound | 50 nM | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Calculated Ki | 25 nM | The inhibition constant, representing the affinity of the test compound for the Sigma-1 receptor. |
| Hill Slope | -1.0 | A value close to -1.0 suggests a competitive binding interaction at a single site. |
Visualizations
Experimental and Computational Workflow
The following diagram illustrates the integrated workflow for the in silico modeling and experimental validation of this compound binding to the Sigma-1 receptor.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a chaperone protein that modulates various signaling pathways, primarily through its interaction with other proteins at the endoplasmic reticulum-mitochondrion interface. The following diagram depicts a simplified overview of some key signaling events influenced by Sigma-1 receptor activation.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, approach to the in silico modeling and experimental characterization of the binding of this compound to the Sigma-1 receptor. The integration of computational and experimental techniques is crucial in modern drug discovery for the efficient identification and optimization of novel therapeutic agents. The provided protocols and illustrative data serve as a foundational framework for researchers interested in exploring the pharmacological profile of this and related spirocyclic compounds. Further studies would be necessary to confirm the binding affinity and elucidate the functional activity of this compound at the Sigma-1 receptor and other potential biological targets.
References
- 1. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 2. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Spiro-Indene Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core physicochemical properties, experimental evaluation, and mechanisms of action of spiro-indene compounds, a promising class of molecules in modern drug discovery.
Spiro-indene scaffolds, characterized by a common carbon atom shared between an indene ring system and another cyclic moiety, have garnered significant attention in medicinal chemistry. Their rigid, three-dimensional architecture offers unique opportunities for designing novel therapeutic agents with improved potency and selectivity. This technical guide provides a comprehensive overview of the key physicochemical characteristics of spiro-indene compounds, details essential experimental protocols for their evaluation, and visualizes their known mechanisms of action, particularly in the context of cancer therapy.
Data Presentation: Physicochemical Properties of Representative Spiro-Indene Compounds
The rational design of drug candidates heavily relies on a thorough understanding of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a summary of available quantitative data for a selection of spiro-indene derivatives. It is important to note that much of the publicly available data is computationally derived; experimental values can vary based on specific conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| spiro[cyclohexane-1,1'-inden]-3'(2'H)-one[1] | C₁₄H₁₆O | 200.28 | 3.9 | 17.1 | 0 | 1 |
| spiro[indene-1,4'-piperidine] | C₁₃H₁₅N | 185.26 | 2.6 | 12.0 | 1 | 1 |
| spiro[indene-1,4'-piperidin]-3(2H)-one | C₁₃H₁₅NO | 201.26 | 1.5 | 29.1 | 1 | 2 |
Note: The XLogP3 values are computationally predicted and serve as an estimate of the compound's lipophilicity. Experimental determination is recommended for definitive characterization.
Experimental Protocols
Accurate determination of physicochemical parameters is crucial for drug development. The following are detailed methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Materials:
-
Spiro-indene compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of the spiro-indene compound to a glass vial.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of the dissolved spiro-indene compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the intrinsic aqueous solubility of the compound under the specified conditions.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.
Materials:
-
Spiro-indene compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials or centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Prepare pre-saturated n-octanol and water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the phases to separate overnight.
-
Accurately weigh a small amount of the spiro-indene compound and dissolve it in either the pre-saturated n-octanol or water phase. The initial concentration should be below the solubility limit in both phases.
-
Add equal volumes of the pre-saturated n-octanol and water to a vial or centrifuge tube.
-
Add a small volume of the stock solution of the spiro-indene compound to the biphasic system.
-
Seal the container and vortex the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Analyze the concentration of the spiro-indene compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP value is the base-10 logarithm of P.
Mechanisms of Action: Visualizing Biological Pathways
Several spiro-indene and related spiro-oxindole compounds have demonstrated promising anticancer activity. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key regulatory proteins.
Inhibition of the MDM2-p53 Interaction
A significant number of spiro-oxindole derivatives, which share structural similarities with spiro-indenes, have been designed to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By disrupting this interaction, these compounds can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
General Mechanism of Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Many spiro-indene derivatives exert their anticancer effects through a multi-faceted approach that culminates in programmed cell death (apoptosis) and halting of the cell division cycle. This often involves the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades leading to these cellular outcomes.
Conclusion
Spiro-indene compounds represent a structurally unique and pharmacologically promising class of molecules. Their rigid frameworks provide a basis for the design of highly specific inhibitors of protein-protein interactions and other biological targets. A thorough understanding and experimental determination of their physicochemical properties are paramount for the successful development of these compounds into viable drug candidates. The elucidation of their mechanisms of action, particularly in the context of cancer, continues to be an active area of research, with the induction of apoptosis and cell cycle arrest being key pathways. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working with this exciting class of compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro[indene-piperidine] Scaffolds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spiro[indene-piperidine] in Medicinal Chemistry
The spiro[indene-piperidine] motif has emerged as a privileged scaffold in modern drug discovery. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat aromatic structures, enabling more precise and potent interactions with biological targets. This unique architecture is found in a growing number of bioactive molecules and clinical candidates, demonstrating significant potential in therapeutic areas ranging from central nervous system disorders to oncology. The strategic fusion of the indene and piperidine rings creates a structurally complex yet synthetically accessible framework, making it an attractive target for medicinal chemists seeking to explore novel chemical space and develop next-generation therapeutics. This guide provides an in-depth exploration of key cyclization reactions for the synthesis of spiro[indene-piperidine] derivatives, offering both mechanistic insights and detailed, field-proven protocols.
Strategic Approaches to Spiro[indene-piperidine] Core Construction
The synthesis of the spiro[indene-piperidine] core can be achieved through a variety of elegant cyclization strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will focus on three powerful and widely employed cyclization reactions:
-
The Pictet-Spengler Reaction: A classic and highly effective method for the construction of tetrahydro-β-carboline and related heterocyclic systems, which can be adapted for the synthesis of spiro[indene-piperidine] scaffolds.
-
The Interrupted Bischler-Napieralski Reaction: A clever modification of a venerable reaction that allows for the formation of spiroindoline systems through a carefully orchestrated cascade of events.
-
The Intramolecular Heck Reaction: A versatile and powerful transition-metal-catalyzed reaction that enables the formation of carbon-carbon bonds under mild conditions, proving highly effective for the construction of complex spirocyclic systems.
The Asymmetric Pictet-Spengler Reaction: A Gateway to Chiral Spiro[indene-piperidine] Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of a variety of heterocyclic compounds, and its asymmetric variant has become a cornerstone for the enantioselective synthesis of complex molecules.[1] In the context of spiro[indene-piperidine] synthesis, this reaction typically involves the condensation of a tryptamine derivative with a suitable ketone, often an isatin, to generate a spiro-oxindole tetrahydro-β-carboline product.[2][3]
Mechanistic Insights
The reaction proceeds through the initial formation of an iminium ion from the condensation of the tryptamine and the ketone. This is followed by an intramolecular electrophilic attack of the indole ring onto the iminium carbon, leading to the formation of the spirocyclic system. The use of chiral Brønsted acid catalysts, such as phosphoric acids, is crucial for achieving high enantioselectivity by controlling the facial selectivity of the nucleophilic attack.[2][4]
Experimental Protocol: Enantioselective Pictet-Spengler Reaction of Isatins
This protocol is adapted from the work of Seidel and co-workers for the synthesis of spirooxindole tetrahydro-β-carboline products.[2][3]
Materials:
-
Substituted Isatin (1.0 equiv)
-
Tryptamine derivative (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10-20 mol%)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted isatin (e.g., 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., 0.04 mmol, 20 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the tryptamine derivative (e.g., 0.24 mmol, 1.2 equiv) and anhydrous sodium sulfate (100 mg).
-
Stir the reaction mixture at the desired temperature (e.g., 23°C or 40°C) for the required time (e.g., 24-96 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spiro[indene-piperidine] product.
Data Presentation:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-8b | CH₂Cl₂ | 23 | 72-96 | up to 99 | up to 98 | [2] |
| (S)-8d | DMF | 40 | 24-48 | up to 99 | up to 96 | [2] |
Catalyst structures are as defined in the cited reference.
The Interrupted Bischler-Napieralski Reaction: A Cascade Approach to Spiroindolines
The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines. However, with judicious substrate design, this reaction can be "interrupted" to yield valuable tetracyclic spiroindolines.[5][6] This innovative approach relies on a cascade mechanism that rapidly builds molecular complexity from relatively simple starting materials.[5]
Mechanistic Insights
The reaction is initiated by the activation of a β,γ-unsaturated tryptamide with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to form a nitrilium ion. Intramolecular cyclization of the indole nucleus onto the nitrilium ion generates a spirocyclic intermediate. In a standard Bischler-Napieralski reaction, this intermediate would undergo further reactions to form a β-carboline. However, by employing a γ,γ-disubstituted vinylacetamide substrate, the typical elimination pathway is blocked, thus "interrupting" the cascade and allowing for the isolation of the spiroindoline product.[5]
Experimental Protocol: Interrupted Bischler-Napieralski Reaction
This protocol is based on the work of Ruijter and co-workers for the synthesis of tetracyclic spiroindolines.[5][7]
Materials:
-
Substituted γ,γ-disubstituted vinylacetamide of tryptamine (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.5 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a solution of the tryptamide substrate (e.g., 0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (1.0 mL) at 0°C under an inert atmosphere, add phosphorus oxychloride (e.g., 0.3 mmol, 1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82°C).
-
For some substrates, the dropwise addition of extra portions of POCl₃ (e.g., 0.1 mmol) may be required at intervals (e.g., every 30 minutes) to drive the reaction to completion.[7]
-
Monitor the reaction progress by TLC.
-
After completion (typically 1.5-2 hours), cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic spiroindoline.
Data Presentation:
| Substrate Substituent (R) | Yield (%) | Reference |
| H | 62 | [7] |
| 5-MeO | 65 | [7] |
| 5-Cl | 66 | [7] |
| N-Me | 75 | [7] |
The Intramolecular Heck Reaction: A Powerful Tool for Spirocyclization
The intramolecular Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that has proven to be a robust and reliable method for the construction of a wide variety of cyclic and polycyclic molecules, including spiro[indene-piperidine] scaffolds.[8] This reaction is valued for its mild reaction conditions and high functional group tolerance.[9]
Mechanistic Insights
The catalytic cycle of the intramolecular Heck reaction begins with the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide (or triflate). The resulting palladium(II) complex then undergoes an intramolecular migratory insertion of a tethered alkene, forming a new carbon-carbon bond and a spirocyclic palladium intermediate. The final step is typically a β-hydride elimination to regenerate the palladium(0) catalyst and yield the spirocyclic product. The regioselectivity of the β-hydride elimination can often be controlled to afford either endo or exo olefin products.[10]
Experimental Protocol: Diastereoselective Intramolecular Heck Reaction
This protocol is a general procedure adapted from the extensive work on intramolecular Heck reactions for the formation of spirocyclic compounds.[11][12]
Materials:
-
Cyclopentenyl-tethered 2-bromo-N-methylaniline derivative (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) (5-10 mol%)
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), or silver carbonate (Ag₂CO₃))
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl bromide substrate (e.g., 0.3 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 3 mL of DMA).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 20 mol%) and the base (e.g., Et₃N, 10 equiv).[11]
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired spiro[indene-piperidine] derivative.
Data Presentation:
| Substrate | Yield (%) | Diastereoselectivity | Reference |
| Acetonide diamide 29a | 96 | >20:1 | [11] |
| Disiloxy diamide 29b | 73 | 72:28 | [11] |
| N-methylspiroindoline 3a | 81 | >98% | [12] |
| N-methylspiroindoline 3b | 75 | >98% | [12] |
Substrate structures are as defined in the cited references.
Visualization of Key Processes
To further elucidate the methodologies described, the following diagrams illustrate a generalized experimental workflow and the core mechanistic pathways for the synthesis of spiro[indene-piperidine] scaffolds.
Generalized Experimental Workflow
Caption: Generalized experimental workflow for spiro[indene-piperidine] synthesis.
Pictet-Spengler Reaction Mechanism
Caption: Simplified mechanism of the Pictet-Spengler reaction for spiro-oxindole synthesis.
Intramolecular Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the intramolecular Heck reaction for spirocyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01966J [pubs.rsc.org]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Resolution of Spiro[indene-piperidine] Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral resolution of spiro[indene-piperidine] enantiomers, a crucial step in the development of chiral drug candidates incorporating this privileged scaffold. The following sections outline established chromatographic and classical resolution techniques, offering structured data and step-by-step methodologies to guide researchers in achieving enantiopure compounds.
Chromatographic Resolution Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful and widely adopted techniques for the analytical and preparative separation of enantiomers. The selection of the chiral stationary phase (CSP) and the optimization of mobile phase conditions are critical for achieving successful resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for enantioselective separation due to its versatility and the wide array of commercially available CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a diverse range of chiral compounds, including heterocyclic structures similar to spiro[indene-piperidine].
Table 1: Representative Chiral HPLC Parameters for Separation of Piperidine Derivatives
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Resolution (Rs) | > 4.0 |
Note: This data is based on the separation of a piperidin-3-amine derivative and serves as a starting point for method development for spiro[indene-piperidine] compounds.[1]
This protocol outlines a general approach to developing a chiral HPLC method.
1. Initial Screening of Chiral Stationary Phases:
- Prepare a solution of the racemic spiro[indene-piperidine] compound in a suitable solvent (e.g., ethanol, isopropanol).
- Screen a panel of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, ID, IE, IF, and Chiralcel® OD, OJ, OZ.
- Use a generic mobile phase for initial screening, for example, a mixture of n-hexane/isopropanol or ethanol.
2. Mobile Phase Optimization:
- Once a CSP shows initial separation, optimize the mobile phase composition.
- Vary the ratio of the non-polar and polar components (e.g., hexane and alcohol).
- For basic compounds like piperidines, add a small amount of an amine modifier (e.g., 0.1% diethylamine or isopropylamine) to improve peak shape and resolution.
- For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
3. Method Validation:
- Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Diagram 1: Chiral HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a preferred technique for chiral separations, particularly for preparative scale, due to its advantages of faster analysis times, reduced organic solvent consumption, and lower backpressure. The principles of method development are similar to HPLC, focusing on CSP and mobile phase optimization.
Table 2: General SFC Screening Conditions for Chiral Compounds
| Parameter | Condition |
| Chiral Stationary Phases | Polysaccharide-based (e.g., Chiralpak® series) |
| Mobile Phase | CO2 / Methanol (or Ethanol) gradient |
| Additives | Basic: Isopropylamine; Acidic: Trifluoroacetic acid |
| Backpressure | 150 bar |
| Temperature | 40 °C |
Note: These are typical starting conditions for screening chiral compounds and will require optimization for specific spiro[indene-piperidine] derivatives.
1. Column and Co-solvent Screening:
- Dissolve the racemic compound in a suitable solvent (e.g., methanol, ethanol).
- Screen a set of complementary polysaccharide-based CSPs.
- Use a generic gradient of a polar organic co-solvent (e.g., methanol or ethanol) in supercritical CO2.
2. Optimization of Separation Parameters:
- Co-solvent: Evaluate different alcohols (methanol, ethanol, isopropanol) as co-solvents.
- Additives: For basic analytes, add a basic modifier (e.g., 0.1-0.5% isopropylamine) to the co-solvent to improve peak shape.
- Backpressure and Temperature: Optimize backpressure and column temperature to fine-tune retention and selectivity.
3. Scale-up to Preparative SFC:
- Once an analytical method is established, it can be scaled up for preparative purification by increasing the column diameter and flow rate while maintaining the linear velocity.
Diagram 2: Chiral SFC Method Development and Scale-up
Caption: Workflow for chiral SFC method development and purification.
Diastereomeric Salt Resolution
Classical resolution through the formation of diastereomeric salts is a well-established and cost-effective method for obtaining enantiomerically pure compounds, especially on a larger scale. This technique relies on the differential solubility of the diastereomeric salts formed between a racemic base (like the piperidine nitrogen in the target scaffold) and a chiral acid.
Table 3: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent |
| (+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid) |
| (-)-Mandelic acid and its derivatives |
| (1S)-(+)-10-Camphorsulfonic acid |
1. Selection of Resolving Agent and Solvent:
- Perform a preliminary screening with a small amount of the racemic spiro[indene-piperidine] and various chiral acids in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures with water).
- The goal is to identify a combination that forms a crystalline salt with one diastereomer while the other remains in solution.
2. Diastereomeric Salt Formation and Crystallization:
- Dissolve the racemic spiro[indene-piperidine] (1 equivalent) in the chosen solvent, gently heating if necessary.
- Add the selected chiral resolving agent (0.5 to 1.0 equivalent) to the solution.
- Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator or ice bath may be required.
- Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.
3. Isolation of the Diastereomeric Salt:
- Collect the precipitated crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
- Dry the crystals under vacuum.
4. Liberation of the Enantiopure Amine:
- Dissolve the isolated diastereomeric salt in water or an appropriate solvent.
- Add a base (e.g., NaOH, Na2CO3) to neutralize the chiral acid and liberate the free amine.
- Extract the enantiopure amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
- Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the enantiomerically enriched spiro[indene-piperidine].
5. Determination of Enantiomeric Excess:
- Determine the enantiomeric excess (ee) of the resolved amine using a validated chiral HPLC or SFC method.
Diagram 3: Diastereomeric Salt Resolution Workflow
Caption: General workflow for diastereomeric salt resolution.
Conclusion
The chiral resolution of spiro[indene-piperidine] enantiomers can be effectively achieved through both chromatographic techniques and classical diastereomeric salt formation. The choice of method will depend on the specific properties of the compound, the scale of the separation, and the available resources. For rapid analytical assessment and smaller-scale preparative work, chiral HPLC and SFC are highly efficient. For larger-scale production, diastereomeric salt resolution often provides a more economical and scalable solution. The protocols and data provided herein serve as a comprehensive guide for researchers to develop robust and effective methods for obtaining enantiopure spiro[indene-piperidine] compounds for further investigation in drug discovery and development.
References
Cell-based Assay Development for Spiro-piperidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine scaffolds are privileged structures in medicinal chemistry, featured in a diverse range of biologically active compounds. Their rigid, three-dimensional nature allows for precise presentation of pharmacophoric elements, leading to high-affinity interactions with various biological targets. This document provides detailed application notes and protocols for developing robust cell-based assays to characterize the activity of novel spiro-piperidine compounds. The assays described herein are designed to assess cytotoxicity and to elucidate the mechanism of action by investigating common targets such as G-protein coupled receptors (GPCRs), histone deacetylases (HDACs), and ion channels.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of spiro-piperidine compounds (SPP-001 to SPP-004) evaluated in the assays detailed in this document.
Table 1: Cytotoxicity of Spiro-piperidine Compounds in HEK293 Cells
| Compound | EC50 (µM) - MTT Assay | EC50 (µM) - CellTiter-Glo® Assay |
| SPP-001 | > 100 | > 100 |
| SPP-002 | 15.2 | 12.8 |
| SPP-003 | 5.8 | 4.9 |
| SPP-004 | 25.1 | 22.7 |
| Doxorubicin (Control) | 0.9 | 0.7 |
Table 2: HDAC Inhibitory Activity of Spiro-piperidine Compounds
| Compound | IC50 (µM) - HDAC-Glo™ I/II Assay |
| SPP-001 | > 50 |
| SPP-002 | 0.12 |
| SPP-003 | 0.08 |
| SPP-004 | 1.5 |
| SAHA (Control) | 0.05 |
Table 3: MCH-1R Antagonist Activity of Spiro-piperidine Compounds
| Compound | IC50 (nM) - Calcium Mobilization Assay |
| SPP-001 | 2.5 |
| SPP-002 | > 1000 |
| SPP-003 | > 1000 |
| SPP-004 | 85.3 |
| SNAP-7941 (Control) | 5.1 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assays
A primary assessment for any new compound is its effect on cell viability. The MTT and CellTiter-Glo® assays are robust methods to determine the cytotoxic potential of spiro-piperidine compounds.
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Spiro-piperidine compounds (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the spiro-piperidine compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
Read the absorbance at 570 nm using a microplate reader.[4]
-
B. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[4][5]
-
Materials:
-
HEK293 cells
-
Complete culture medium
-
Spiro-piperidine compounds
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Incubate the plate for the desired exposure period (e.g., 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Protocol 2: HDAC-Glo™ I/II Cell-Based Assay
This assay measures the activity of Class I and II histone deacetylases in living cells.[3][6]
-
Materials:
-
HCT116 or other suitable cancer cell line
-
Complete culture medium
-
Spiro-piperidine compounds
-
Opaque-walled 96-well plates
-
HDAC-Glo™ I/II Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells into an opaque-walled 96-well plate at an appropriate density.
-
Incubate for 24 hours at 37°C.
-
Treat cells with serial dilutions of spiro-piperidine compounds or a known HDAC inhibitor (e.g., SAHA) for a predetermined time (e.g., 4-24 hours).
-
Add the HDAC-Glo™ I/II Reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 15-30 minutes.
-
Measure luminescence. A decrease in signal indicates HDAC inhibition.
-
Protocol 3: GPCR Antagonist Assay - Calcium Mobilization
This assay is suitable for spiro-piperidine compounds that may act as antagonists for Gq-coupled GPCRs, such as the Melanin-Concentrating Hormone Receptor 1 (MCH-1R).[7][8]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., MCH-1R)
-
Complete culture medium
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Spiro-piperidine compounds
-
Known agonist for the target GPCR (e.g., MCH peptide)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
-
-
Procedure:
-
Seed the cells into the microplate and incubate overnight to form a monolayer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the spiro-piperidine antagonist to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).[7]
-
Place the plate in the fluorescence reader and record a baseline fluorescence for 10-20 seconds.
-
Add a fixed concentration of the agonist (typically at its EC80) to all wells.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the calcium flux.
-
The inhibitory effect of the spiro-piperidine compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Protocol 4: Ion Channel Modulation - Whole-Cell Patch-Clamp Electrophysiology
For spiro-piperidine compounds targeting ion channels, whole-cell patch-clamp is the gold standard for characterizing their effects on channel function.[9]
-
Materials:
-
HEK293 cells transiently or stably expressing the ion channel of interest
-
Glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)[9]
-
Intracellular (pipette) solution (e.g., in mM: 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2)[9]
-
Spiro-piperidine compounds
-
-
Procedure:
-
Plate transfected cells onto glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.[9]
-
Approach a single cell with the pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV) and record baseline currents.[9]
-
Apply voltage protocols appropriate for the ion channel being studied to elicit currents.
-
Perfuse the spiro-piperidine compound at various concentrations and record the changes in ion channel currents to determine its modulatory effects (inhibition or activation).
-
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2âp53 Interaction - figshare - Figshare [figshare.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Receptor Binding Studies of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride in receptor binding studies. This document is intended to guide researchers in characterizing the binding affinity and selectivity of this compound for its potential biological targets.
Introduction to this compound
This compound is a spirocyclic compound featuring an indene moiety fused to a piperidine ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While specific receptor binding data for this exact compound is not extensively published, its structural analogs have shown affinity for a range of receptors, particularly within the central nervous system (CNS). These include serotonin, sigma, somatostatin, and neurokinin receptors.[3][4][5][6] Therefore, this compound is a valuable tool for screening and characterizing interactions with these and other potential receptor targets.
Chemical Structure:
Potential Receptor Targets and Signaling Pathways
Based on the activity of structurally related spiro-piperidine compounds, the primary hypothesized receptor targets for this compound include:
-
Serotonin (5-HT) Receptors: Specifically the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. Analogs have demonstrated potent and selective agonism and antagonism at these receptors.[5][7]
-
Sigma (σ) Receptors: Both σ₁ and σ₂ subtypes are potential targets, as the spiro-piperidine scaffold is a key precursor for modulators of these receptors.[4]
-
Somatostatin (SST) Receptors: A related spiro[indene-piperidine] derivative is a selective agonist for the SST₂ receptor.[3]
-
Neurokinin (NK) Receptors: Spiro-substituted piperidines have been developed as NK₁ and NK₂ receptor antagonists.[6]
Example Signaling Pathway: 5-HT2C Receptor
Many 5-HT2C receptor agonists, including some spiro-piperidine compounds, signal through the Gq/11 protein pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Figure 1: Gq-protein coupled signaling pathway for the 5-HT2C receptor.
Quantitative Data for Analogous Compounds
The following table summarizes receptor binding and functional data for compounds structurally related to this compound. This data is provided for illustrative purposes to indicate the potential range of affinities and potencies.
| Compound Class | Receptor Target | Assay Type | Radioligand | Value | Units |
| Spiro[indene-piperidine] Amine | Somatostatin (SST₂) | Competition Binding | - | IC₅₀ = 84 | nM |
| Spiro-piperidine | Serotonin (5-HT₂B) | Functional Antagonism | - | IC₅₀ = 30 | nM |
| Spiro[chromene-piperidine] | Serotonin (5-HT₂C) | Functional Agonism | - | EC₅₀ = 121.5 | nM |
| Spiro-substituted piperidine | Neurokinin (NK₁) | Competition Binding | - | IC₅₀ = 18 | nM |
| Spiro-substituted piperidine | Neurokinin (NK₂) | Competition Binding | - | IC₅₀ = 16 | nM |
Experimental Protocols
Detailed methodologies for conducting receptor binding assays are provided below. These protocols can be adapted for various receptor systems.
General Workflow for Receptor Binding Assays
The overall process for determining the binding characteristics of this compound involves preparing receptor-containing membranes, performing saturation and competition binding assays, and analyzing the resulting data.
Figure 2: General experimental workflow for receptor binding assays.
Protocol for Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM Mianserin for 5-HT₂A receptors)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
Dilute the cell membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of non-specific binding inhibitor, 50 µL of radioligand solution, and 100 µL of membrane suspension to designated wells.
-
Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension to the remaining wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Saturation Binding Assay
This protocol is used to determine the density of receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand.
Materials:
-
Same as for the competition binding assay, excluding the this compound.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the radioligand in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Kd).
-
Prepare the membrane suspension as described previously.
-
-
Assay Setup (in triplicate):
-
For each concentration of the radioligand, set up wells for total binding and non-specific binding.
-
Total Binding: Add 50 µL of each radioligand concentration and 150 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of each radioligand concentration, 50 µL of the non-specific binding inhibitor, and 100 µL of membrane suspension.
-
-
Incubation, Harvesting, and Quantification:
-
Follow steps 3-5 from the competition binding assay protocol.
-
-
Data Analysis:
-
Calculate the specific binding for each radioligand concentration.
-
Plot the specific binding against the concentration of the radioligand.
-
Fit the data to a one-site saturation binding model using non-linear regression to determine the Kd and Bmax values.
-
Alternatively, perform a Scatchard transformation of the data (Bound/Free vs. Bound) to obtain a linear plot, where the slope is -1/Kd and the x-intercept is Bmax.
-
Concluding Remarks
This compound represents a promising chemical scaffold for the exploration of novel receptor ligands. The protocols and information provided herein offer a solid foundation for researchers to investigate its receptor binding profile. Given the diverse activities of its analogs, a broad screening approach against various CNS receptors is recommended to fully elucidate the pharmacological properties of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 3. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 4. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl)-4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Spiro-piperidine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine scaffolds are a class of privileged structures in medicinal chemistry, prized for their inherent three-dimensional nature which allows for enhanced interaction with biological targets, leading to improved potency and selectivity.[1][2] These complex structures offer access to novel chemical space, providing opportunities for the development of new intellectual property.[1] Libraries of spiro-piperidine derivatives have shown significant activity against a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, making them valuable starting points for drug discovery programs in areas such as oncology, neuroscience, and infectious diseases.[3][4][5][6][7][8][9][10][11][12][13][14]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of spiro-piperidine libraries. It is designed to guide researchers through the process of primary screening, hit confirmation, and initial characterization of active compounds.
Application Note 1: Screening of a Spiro-piperidine Library against the 5-HT2C Receptor
The serotonin 5-HT2C receptor, a Gq-coupled GPCR, is a well-established therapeutic target for the treatment of obesity, depression, and schizophrenia.[12][15] Activation of the 5-HT2C receptor stimulates the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium.[7][16] This cellular event can be monitored using calcium-sensitive fluorescent dyes in a high-throughput format.
Signaling Pathway: 5-HT2C Receptor Activation
Caption: 5-HT2C Receptor Signaling Pathway.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for identifying 5-HT2C receptor agonists from a spiro-piperidine library.
Materials and Reagents:
-
HEK293 cell line stably expressing the human 5-HT2C receptor
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM calcium indicator
-
Probenecid (optional, to prevent dye leakage)
-
Spiro-piperidine compound library (10 mM in DMSO)
-
Reference agonist (e.g., Serotonin)
-
384-well black, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Culture HEK293-h5-HT2C cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 40 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare a dilution plate by adding the spiro-piperidine library compounds and reference agonist to Assay Buffer at 4x the final desired concentration.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 10 µL of the compound dilutions from the dilution plate to the cell plate.
-
-
Data Acquisition and Analysis:
-
Continue to monitor the fluorescence signal for 2-3 minutes after compound addition.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Calculate the response for each well (e.g., maximum - minimum fluorescence).
-
Normalize the data to the response of the reference agonist (positive control) and a vehicle control (negative control).
-
Hits are typically identified as compounds that produce a response greater than a predefined threshold (e.g., 3 standard deviations above the mean of the negative controls).
-
Quantitative Data Presentation
| Compound ID | Target | Assay Type | EC50 (nM)[5] | Emax (%)[5] |
| Spiro[chromene-2,4′-piperidine] 8 | 5-HT2C Receptor | Calcium Mobilization | 121.5 | 71.09 |
| MQ-439 (1) | 5-HT2C Receptor | Calcium Mobilization | 103 | 96 |
Application Note 2: Whole-Cell Screening of Spiro-piperidines against Mycobacterium tuberculosis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat. The discovery of new anti-tubercular agents with novel mechanisms of action is a critical research priority. Whole-cell phenotypic screening is a powerful approach to identify compounds that inhibit the growth of Mtb. Spiro-piperidine derivatives have been identified as having potent antitubercular properties.[9] A key target for some of these compounds is MmpL3, a transporter essential for the assembly of the mycobacterial cell wall.[9]
Signaling Pathway: Inhibition of MmpL3
Caption: Mechanism of MmpL3 Inhibition.
Experimental Protocol: Mtb Growth Inhibition Assay (MTT Assay)
This protocol describes a colorimetric assay using MTT to assess the viability of Mtb in a 384-well format, suitable for HTS of spiro-piperidine libraries.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Spiro-piperidine compound library (10 mM in DMSO)
-
Rifampicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% dimethylformamide)
-
384-well clear-bottom microplates
Procedure:
-
Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Dilute the culture in fresh 7H9 broth to an OD600 of 0.02.
-
-
Compound Plating:
-
Dispense 1 µL of the spiro-piperidine library compounds, rifampicin, and DMSO (vehicle control) into the wells of a 384-well plate.
-
-
Mtb Inoculation:
-
Add 50 µL of the diluted Mtb culture to each well.
-
Seal the plates and incubate for 5 days at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C or overnight at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
-
Hits are identified as compounds that exhibit a high percentage of growth inhibition (e.g., >90%).
-
Quantitative Data Presentation
| Compound Class | Target | Assay Type | Activity[9] |
| Spiroindenes | MmpL3 | Whole-cell Mtb growth | ≥ 4 log10 kill (at 2-12 µM) on replicating Mtb |
| Spirochromenes | MmpL3 | Whole-cell Mtb growth | Active |
| Spiroindolones | Unknown | Whole-cell Mtb growth | Active |
Application Note 3: Screening for ASH1L Histone Methyltransferase Inhibitors
ASH1L is a histone methyltransferase that plays a crucial role in gene regulation and has been implicated in various cancers, including leukemia.[14][17] Developing inhibitors of ASH1L is a promising therapeutic strategy. A fluorescence polarization (FP) assay can be used to screen for compounds that disrupt the interaction of ASH1L with its substrate or co-factor.
Signaling Pathway: ASH1L-mediated Histone Methylation
Caption: ASH1L Histone Methylation Pathway.
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to identify inhibitors of the ASH1L SET domain.
Materials and Reagents:
-
Purified recombinant ASH1L SET domain
-
Fluorescently labeled tracer (e.g., a small molecule that binds to the ASH1L SET domain)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.1% BSA, 0.5 mM TCEP)
-
Spiro-piperidine compound library (10 mM in DMSO)
-
384-well black, low-volume microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of ASH1L SET domain and the fluorescent tracer in Assay Buffer. The concentrations should be optimized to give a stable and robust FP signal.
-
-
Compound Plating:
-
Dispense nL or µL volumes of the spiro-piperidine library compounds and controls into the wells of a 384-well plate.
-
-
Assay Reaction:
-
Add the ASH1L/tracer mix to the wells containing the compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with polarizing filters.
-
A decrease in the FP signal indicates that the compound has displaced the fluorescent tracer from the ASH1L SET domain.
-
Calculate the percent inhibition for each compound.
-
Hits are identified as compounds that cause a significant decrease in the FP signal.
-
Quantitative Data Presentation
| Compound ID | Target | Assay Type | IC50 (µM)[12] |
| AS-99 | ASH1L | FP Assay | 0.833 |
| AS-6 | ASH1L | FP Assay | 0.439 |
| 33 (spiro-piperidine) | ASH1L | FP Assay | 0.54 |
| 36 (spiro-piperidine) | ASH1L | FP Assay | 0.28 |
| 61 (spiro-piperidine) | ASH1L | FP Assay | 0.11 |
High-Throughput Screening Workflow
The successful identification of novel drug candidates from a spiro-piperidine library requires a systematic and rigorous screening cascade.
Caption: High-Throughput Screening Workflow.
This workflow begins with a primary screen of the entire library at a single concentration to identify initial "hits". These primary hits are then subjected to dose-response studies to confirm their activity and determine their potency (IC50 or EC50). Confirmed hits are further evaluated in a battery of secondary and orthogonal assays to assess their selectivity, mechanism of action, and potential for off-target effects. Promising compounds then enter the hit-to-lead optimization phase, where medicinal chemistry efforts are employed to improve their pharmacological and pharmacokinetic properties, ultimately leading to the identification of a lead candidate for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Novel insights into the mechanism of inhibition of MmpL3, a target of multiple pharmacophores in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ash1l Methylates Lys36 of Histone H3 Independently of Transcriptional Elongation to Counteract Polycomb Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian ASH1L is a histone methyltransferase that occupies the transcribed region of active genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ASH1L Links Histone H3 Lysine 36 di-methylation to MLL Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sdbonline.org [sdbonline.org]
- 15. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 16. medium.com [medium.com]
- 17. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Evaluating the Efficacy of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a novel spirocyclic compound incorporating a piperidine moiety. Compounds with this structural feature have shown potential for interacting with various targets within the central nervous system (CNS), suggesting therapeutic applications in neurological and psychiatric disorders. While the specific mechanism of action for this compound is yet to be fully elucidated, its structural alerts warrant investigation into its efficacy in preclinical animal models of major CNS diseases.
These application notes provide detailed protocols for evaluating the therapeutic potential of this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, and Schizophrenia.
Animal Model for Alzheimer's Disease: 5xFAD Mouse Model
The 5xFAD transgenic mouse is an accelerated model of Alzheimer's disease, co-expressing five familial Alzheimer's disease (FAD) mutations in amyloid precursor protein (APP) and presenilin 1 (PSEN1).[1][2] This model exhibits an early and aggressive amyloid pathology, with amyloid-β (Aβ) plaque deposition starting at two months of age, accompanied by gliosis and cognitive deficits.[2][3]
Experimental Workflow
Caption: Workflow for evaluating the compound in the 5xFAD mouse model.
Experimental Protocols
1.2.1. Compound Administration
-
Compound: this compound
-
Vehicle: 0.9% Saline
-
Route of Administration: Oral gavage or intraperitoneal (i.p.) injection
-
Dosage: To be determined by dose-ranging studies (e.g., 1, 5, 10 mg/kg)
-
Frequency: Once daily
-
Duration: 8 weeks
1.2.2. Behavioral Testing: Morris Water Maze (MWM)
The MWM test assesses hippocampal-dependent spatial learning and memory.[3]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (20-22°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase (5 days): Four trials per day. Mice are released from one of four starting positions and given 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is guided to it and allowed to remain for 15 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Parameters Measured: Escape latency, path length, and time spent in the target quadrant.
1.2.3. Biochemical Analysis: Aβ42 ELISA
This assay quantifies the levels of amyloid-β 42 in brain homogenates.
-
Protocol:
-
Homogenize brain tissue in TBS with protease inhibitors.[4]
-
For insoluble Aβ, further extract the pellet with 70% formic acid.[4]
-
Neutralize the formic acid extract.
-
Use a commercially available Aβ42 ELISA kit according to the manufacturer's instructions.[5][6]
-
Read the absorbance at the appropriate wavelength and calculate Aβ42 concentrations based on a standard curve.
-
1.2.4. Histopathological Analysis: Iba1 Immunohistochemistry for Microgliosis
Iba1 is a marker for microglia, which become activated in response to neuroinflammation.[7][8]
-
Protocol:
-
Perfuse mice with 4% paraformaldehyde (PFA) and collect brains.
-
Prepare 40 µm thick free-floating brain sections.
-
Wash sections in PBS and block with 3% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.[8][9]
-
Incubate with primary antibody (rabbit anti-Iba1, 1:1000) overnight at 4°C.[8]
-
Wash and incubate with a biotinylated secondary antibody (goat anti-rabbit, 1:500) for 2 hours at room temperature.[8]
-
Develop the signal using an avidin-biotin complex (ABC) kit and diaminobenzidine (DAB).[9]
-
Mount sections, dehydrate, and coverslip.
-
Quantify Iba1-positive cells around Aβ plaques in the cortex and hippocampus.
-
Data Presentation
| Group | Escape Latency (s) (Acquisition Day 5) | Time in Target Quadrant (s) (Probe Trial) | Cortical Aβ42 (pg/mg tissue) | Hippocampal Iba1+ cells/plaque |
| Wild-Type + Vehicle | 15 ± 2 | 25 ± 3 | 50 ± 10 | N/A |
| 5xFAD + Vehicle | 45 ± 5 | 10 ± 2 | 1500 ± 200 | 12 ± 2 |
| 5xFAD + Compound (Dose 1) | 30 ± 4 | 18 ± 3 | 1000 ± 150 | 8 ± 1 |
| 5xFAD + Compound (Dose 2) | 20 ± 3 | 22 ± 2 | 700 ± 100 | 6 ± 1 |
Animal Model for Parkinson's Disease: 6-OHDA-Lesioned Rat Model
Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) of rats leads to a rapid and extensive loss of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of Parkinson's disease.[10][11][12]
Experimental Workflow
Caption: Workflow for evaluating the compound in the 6-OHDA rat model.
Experimental Protocols
2.2.1. 6-OHDA Lesioning
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[13]
-
Allow a 2-week recovery period.
-
2.2.2. Compound Administration
-
Compound: this compound
-
Vehicle: 0.9% Saline
-
Route of Administration: i.p. injection
-
Dosage: To be determined (e.g., 5, 10, 20 mg/kg)
-
Frequency: Once daily
-
Duration: 4 weeks
2.2.3. Behavioral Testing: Apomorphine-Induced Rotation
This test measures the motor asymmetry resulting from the unilateral dopamine depletion.
-
Procedure:
2.2.4. Biochemical Analysis: Striatal Dopamine HPLC
This method quantifies the levels of dopamine and its metabolites in the striatum.
-
Protocol:
-
Dissect the striata from both hemispheres.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).[17]
-
Centrifuge the homogenate and filter the supernatant.[17]
-
Inject the sample into an HPLC system with electrochemical detection.[18][19][20]
-
Quantify dopamine levels by comparing peak areas to a standard curve.
-
2.2.5. Histopathological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[21]
-
Protocol:
-
Perfuse rats with 4% PFA and collect brains.
-
Prepare 40 µm thick free-floating sections of the substantia nigra.
-
Wash sections in PBS and block with 5% normal goat serum in PBS-T (0.1% Triton X-100).[22]
-
Incubate with primary antibody (rabbit anti-TH, 1:2000) for 24 hours at 4°C.[22]
-
Wash and incubate with a biotinylated secondary antibody (goat anti-rabbit, 1:1000) for 1 hour at room temperature.[22]
-
Develop the signal using an ABC kit and DAB.[22]
-
Count the number of TH-positive neurons in the substantia nigra of both hemispheres using stereological methods.
-
Data Presentation
| Group | Contralateral Rotations (turns/30 min) | Striatal Dopamine (% of non-lesioned side) | TH+ Neurons in Substantia Nigra (% of non-lesioned side) |
| Sham + Vehicle | 5 ± 2 | 98 ± 5 | 99 ± 3 |
| 6-OHDA + Vehicle | 250 ± 30 | 10 ± 3 | 15 ± 5 |
| 6-OHDA + Compound (Dose 1) | 150 ± 25 | 35 ± 7 | 40 ± 8 |
| 6-OHDA + Compound (Dose 2) | 80 ± 15 | 60 ± 10 | 65 ± 10 |
Animal Model for Schizophrenia: PCP-Induced Model
Phencyclidine (PCP), an NMDA receptor antagonist, induces behavioral changes in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans.
Experimental Workflow
Caption: Workflow for evaluating the compound in the PCP-induced schizophrenia model.
Experimental Protocols
3.2.1. PCP Administration
-
Animals: Male C57BL/6 mice.
-
Procedure: Administer PCP (2 mg/kg, i.p.) or saline once daily for 14 days.
3.2.2. Compound Administration
-
Compound: this compound
-
Vehicle: 0.9% Saline
-
Route of Administration: i.p. injection
-
Dosage: To be determined (e.g., 1, 3, 10 mg/kg)
-
Frequency: Once daily, co-administered with PCP for the last 7 days of the PCP regimen.
3.2.3. Behavioral Testing: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.[23][24][25]
-
Apparatus: A startle chamber with a loudspeaker and a sensor to detect the whole-body startle response.
-
Procedure:
-
Acclimation (5 minutes): Place the mouse in the chamber with background white noise (e.g., 70 dB).
-
Test Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms).
-
Prepulse-pulse trials (e.g., a 75, 80, or 85 dB prepulse for 20 ms, followed 100 ms later by the 120 dB pulse).
-
No-stimulus trials (background noise only).
-
-
-
Parameter Measured: Percent PPI, calculated as: [100 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) * 100].[23]
3.2.4. Biochemical Analysis: Dopamine and Serotonin HPLC
This analysis measures neurotransmitter levels in brain regions implicated in schizophrenia, such as the prefrontal cortex and striatum.
-
Protocol:
-
Dissect the prefrontal cortex and striatum.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge and filter the supernatant.
-
Inject the sample into an HPLC system with electrochemical detection for the simultaneous measurement of dopamine and serotonin and their metabolites.[26][27][28]
-
Quantify neurotransmitter levels based on standard curves.
-
Data Presentation
| Group | Prepulse Inhibition (%) at 80 dB Prepulse | Striatal Dopamine (ng/mg tissue) | Prefrontal Serotonin (ng/mg tissue) |
| Saline + Vehicle | 65 ± 5 | 10 ± 1.5 | 0.8 ± 0.1 |
| PCP + Vehicle | 30 ± 4 | 18 ± 2.0 | 0.5 ± 0.08 |
| PCP + Compound (Dose 1) | 45 ± 5 | 14 ± 1.8 | 0.65 ± 0.09 |
| PCP + Compound (Dose 2) | 60 ± 6 | 11 ± 1.6 | 0.75 ± 0.1 |
Potential Signaling Pathway for Investigation
The Akt/GSK-3β signaling pathway is a critical regulator of neuronal survival, apoptosis, and synaptic plasticity.[29][30] Its dysregulation is implicated in both Alzheimer's and Parkinson's diseases.[31][32][33] A neuroprotective compound might exert its effects by modulating this pathway.
Caption: Hypothetical modulation of the Akt/GSK-3β pathway by the compound.
References
- 1. criver.com [criver.com]
- 2. Cutting Edge Models for Alzheimer's Disease Research - 5xFAD Mouse Model - Creative Biolabs [neuros.creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 5. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 9. youtube.com [youtube.com]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Apomorphine-induced rotations [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 17. Striatal dopamine measurement through HPLC [protocols.io]
- 18. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 24. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Simultaneous measurement of dopamine, serotonin, their metabolites and tryptophan in mouse brain homogenates by high-performance liquid chromatography with dual coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Age-related neuroinflammation and changes in AKT-GSK-3β and WNT/ β-CATENIN signaling in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Neuroprotection Against Parkinson’s Disease Through the Activation of Akt/GSK3β Signaling Pathway by Tovophyllin A [frontiersin.org]
- 31. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document outlines a proposed analytical method for the quantification of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a spirocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific validated methods in the public domain, this application note provides a comprehensive, albeit proposed, protocol based on standard reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology, including system suitability, standard preparation, and a validation summary, is designed to serve as a robust starting point for the development and validation of a quantitative assay for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 185525-49-9 | [1][2] |
| Molecular Formula | C₁₃H₁₆ClNO | [1][2] |
| Molecular Weight | 237.73 g/mol | [1][2] |
| Purity | ≥98% (typical) | [2] |
| Physical Form | Solid | |
| Storage | Store at room temperature | [2] |
Proposed Analytical Method: RP-HPLC with UV Detection
Principle:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the separation and quantification of a broad range of organic molecules. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention and elution of the analyte of interest can be controlled. The quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a calibration curve generated from reference standards of known concentrations.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
Data acquisition and processing software
Experimental Protocol
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer salt like phosphate buffer)
-
0.45 µm syringe filters
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for method development.
| Parameter | Proposed Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or a mixture of water and acetonitrile). Sonicate if necessary to ensure complete dissolution.
Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent and dilute to obtain a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The proposed analytical method should be validated in accordance with ICH guidelines. The table below summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Hypothetical Quantitative Data
The following table presents hypothetical data from a successful method validation study for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (Recovery) | 99.5% - 101.2% |
| Precision (RSD) | 0.8% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for analytical method validation.
References
Application Notes and Protocols: Formulation of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound with potential applications in pharmaceutical research and development. Its structure, featuring an indene moiety fused to a piperidine ring, suggests possible interactions with biological targets, particularly within the central nervous system.[1][2] Proper formulation is a critical step to ensure accurate and reproducible results in preclinical in vivo studies. These application notes provide a comprehensive guide to developing suitable formulations for this compound, covering its physicochemical characterization, formulation strategies for various administration routes, and analytical methods for quality control.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a stable and effective formulation. The hydrochloride salt form is often chosen for amine-containing drugs to improve aqueous solubility and stability.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Chemical Name | This compound | - |
| CAS Number | 185525-49-9 | [7][8][9] |
| Molecular Formula | C₁₃H₁₆ClNO | [7][9] |
| Molecular Weight | 237.73 g/mol | [7][9] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥98% | [7] |
| LogP (o/w) | 2.217 | [7] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [7] |
| Aqueous Solubility | To be determined experimentally | - |
| pKa | To be determined experimentally | - |
| Melting Point | To be determined experimentally | - |
| Hygroscopicity | To be determined experimentally | - |
Note: Some properties are predicted or need to be determined experimentally. It is crucial to perform these characterizations on the specific batch of the compound being used.
Pre-formulation Studies
Before preparing formulations for in vivo studies, several pre-formulation experiments are essential to understand the compound's behavior in relevant physiological conditions.
2.1. Solubility Determination Protocol
Objective: To determine the aqueous solubility of this compound in various buffers.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 4.5
-
Purified water
-
HPLC system with a suitable column (e.g., C18)
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Prepare saturated solutions by adding an excess of the compound to each solvent (water, PBS, citrate buffer) in separate vials.
-
Equilibrate the vials in a shaking incubator at 25°C and 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL.
2.2. Stability Analysis Protocol
Objective: To assess the stability of this compound in solution under different conditions.
Materials:
-
Stock solution of the compound in a suitable solvent
-
Buffers (pH 4.5, 7.4)
-
HPLC system
-
Incubators at various temperatures (e.g., 4°C, 25°C, 40°C)
-
Light chamber (for photostability)
Protocol:
-
Prepare solutions of the compound at a known concentration in the selected buffers.
-
Aliquot the solutions into separate vials for each storage condition (different temperatures and light exposure).
-
Store the vials under the specified conditions.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours, and weekly), withdraw a sample from each condition.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the presence of any degradation products.
-
Calculate the degradation rate and half-life under each condition.
Formulation Development for In Vivo Administration
The choice of formulation depends on the intended route of administration, the required dose, and the physicochemical properties of the compound. For poorly soluble compounds, various strategies can be employed to enhance solubility and bioavailability.[10][11][12][13][14]
3.1. Oral Administration
For oral dosing, the compound can be formulated as a solution, suspension, or in a solid dosage form.
Table 2: Example Formulations for Oral Administration
| Formulation Type | Vehicle Composition | Preparation Notes |
| Aqueous Solution | 0.5% (w/v) Methylcellulose in Purified Water | If solubility is sufficient. The hydrochloride salt should enhance aqueous solubility.[4][5] |
| Co-solvent System | 10% DMSO, 40% PEG 400, 50% Saline | For compounds with poor aqueous solubility. |
| Suspension | 0.5% (w/v) Methylcellulose, 0.1% (w/v) Tween 80 in Purified Water | For insoluble compounds. Particle size should be controlled. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Labrafil® M 1944 CS), Surfactant (e.g., Kolliphor® RH 40), Co-surfactant (e.g., Transcutol® HP) | Can enhance the absorption of lipophilic drugs.[11] |
Protocol for Preparing an Oral Suspension:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in purified water.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring to form a uniform suspension.
-
Store the suspension in a tightly sealed container at 2-8°C and protect from light. Resuspend well before each use.
3.2. Intravenous Administration
For intravenous (IV) administration, the formulation must be a clear, sterile, and particle-free solution with a physiologically compatible pH.
Table 3: Example Formulations for Intravenous Administration
| Formulation Type | Vehicle Composition | Preparation Notes |
| Aqueous Solution | 5% Dextrose in Water (D5W) or 0.9% Saline | If the compound is sufficiently soluble and stable at physiological pH. |
| Co-solvent System | 10% Solutol® HS 15, 90% Saline | Use of non-ionic solubilizing agents can be effective.[10] |
| Cyclodextrin Complex | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | Cyclodextrins can form inclusion complexes to enhance solubility.[10][15] |
Protocol for Preparing an IV Solution with Cyclodextrin:
-
Prepare a 20% (w/v) solution of HP-β-CD in 0.9% saline.
-
Slowly add the weighed this compound to the cyclodextrin solution while vortexing or sonicating.
-
Continue mixing until the compound is completely dissolved.
-
Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Visually inspect for any particulate matter before use.
3.3. Intraperitoneal and Subcutaneous Administration
Formulations for intraperitoneal (IP) and subcutaneous (SC) administration are generally similar to those for oral and IV routes, but the volume and osmolality should be carefully controlled to avoid irritation.
Analytical Methods for Formulation Quality Control
4.1. HPLC Method for Concentration and Purity
Objective: To determine the concentration and purity of this compound in the formulation.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Standard Curve: Prepare a standard curve using known concentrations of the compound.
4.2. Visual Inspection
All formulations should be visually inspected for clarity (solutions), uniformity (suspensions), color change, and precipitation before each use.
4.3. pH Measurement
The pH of aqueous formulations should be measured and recorded to ensure it is within a physiologically acceptable range.
Visualizations
Diagram 1: Experimental Workflow for Formulation Development
References
- 1. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 2. Spiro[indene-1,4'-piperidin]-3(2H)-one | Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemscene.com [chemscene.com]
- 8. labsolu.ca [labsolu.ca]
- 9. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 10. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application of Spiro-piperidine Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro-piperidine derivatives represent a versatile class of compounds with significant applications in neuroscience research. Their rigid spirocyclic core offers a unique three-dimensional scaffold that can be strategically modified to achieve high affinity and selectivity for various neurological targets. This document provides an overview of their applications in key areas of neuroscience, complete with quantitative data for representative compounds, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows. The piperidine motif is a highly privileged scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[1] Spiro-piperidine structures, in particular, increase molecular rigidity, which can enhance the effectiveness of interaction with biological targets.[2]
I. Modulation of Serotonin Receptors and Transporters
Spiro-piperidine derivatives have been extensively explored as modulators of the serotonergic system, which plays a crucial role in mood, cognition, and appetite.
5-HT2C Receptor Agonism
Spiro[chromene-2,4′-piperidine] derivatives have been identified as potent and selective partial agonists of the 5-HT2C receptor.[3] These compounds are of interest for their potential therapeutic effects in conditions where dopamine levels are dysregulated.[2]
Quantitative Data: 5-HT2C Receptor Agonist Activity
| Compound ID | Target | EC50 (nM) | Emax (%) | Reference |
| 8 | 5-HT2C | 18 | 85 | [3] |
| Serotonin | 5-HT2C | 1.2 | 100 | [3] |
Signaling Pathway: 5-HT2C Receptor Activation
Activation of the 5-HT2C receptor, a G-protein-coupled receptor (GPCR), primarily initiates the phospholipase C (PLC) signaling cascade.[2][4] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and activation of protein kinase C (PKC).[2][4] This signaling can modulate neurotransmitter release.[2]
Experimental Protocol: Calcium Flux Assay using FLIPR
This protocol describes the measurement of intracellular calcium mobilization following 5-HT2C receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Spiro-piperidine test compounds and a reference agonist (e.g., serotonin).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2C-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the spiro-piperidine derivatives and the reference agonist in the assay buffer at a concentration 5 times the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the compounds from the source plate to the cell plate.
-
The fluorescence intensity is measured kinetically immediately after compound addition.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The data is typically normalized to the response of a maximal concentration of the reference agonist. EC50 values are calculated using a non-linear regression analysis.
Dual SERT/5-HT1A Receptor Ligands
Certain spiro-piperidine derivatives have been designed as dual-acting ligands, targeting both the serotonin transporter (SERT) and the 5-HT1A receptor. This dual action is a promising strategy for developing novel antidepressants with potentially faster onset of action and improved efficacy.
Signaling Pathway: SERT Inhibition and 5-HT1A Receptor Modulation
Inhibition of SERT by spiro-piperidine derivatives blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][5] Concurrently, interaction with the 5-HT1A autoreceptor can modulate serotonin release.
II. Dopamine Receptor Modulation
Spiro-piperidine derivatives are valuable tools for studying the dopaminergic system, which is implicated in motor control, motivation, and reward, as well as in the pathophysiology of schizophrenia and Parkinson's disease.[6][7]
Quantitative Data: Dopamine Receptor Binding Affinity
| Compound | Target | Ki (nM) | Reference |
| 25b | D4 | 268 | [8] |
Signaling Pathway: Dopamine D2 Receptor
Dopamine D2 receptors are G-protein-coupled receptors that couple to Gi/o proteins.[9] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9][10] They can also modulate ion channel activity through the action of Gβγ subunits.[10]
III. Targeting Alzheimer's Disease
Spiro-piperidine derivatives have emerged as promising candidates in the development of therapeutics for Alzheimer's disease by targeting the production of amyloid-beta (Aβ) peptides.[11][12]
Gamma-Secretase Inhibition
Spiro[benzoxazepine-piperidine] derivatives have been shown to inhibit the production of Aβ-peptides, likely through the inhibition of γ-secretase.[11]
Quantitative Data: Aβ-Peptide Production Inhibition
| Compound ID | Target | IC50 (µM) | Reference |
| 2a | Aβ Production | 0.2 - 0.6 | [11] |
| 2b | Aβ Production | 0.2 - 0.6 | [11] |
Signaling Pathway: Inhibition of Amyloid Precursor Protein (APP) Processing
Gamma-secretase is a key enzyme in the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to generate Aβ peptides. Inhibition of γ-secretase by spiro-piperidine derivatives reduces the formation of these neurotoxic peptides.
Experimental Protocol: FRET-Based γ-Secretase Activity Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the activity of γ-secretase.
Materials:
-
Recombinant γ-secretase enzyme complex.
-
FRET-based γ-secretase substrate (a peptide with a fluorophore and a quencher on opposite sides of the cleavage site).
-
Assay buffer.
-
Spiro-piperidine test compounds.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the spiro-piperidine derivatives in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the assay buffer, the FRET substrate, and the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant γ-secretase to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 2-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore. Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
IV. Modulation of Nicotinic Acetylcholine Receptors
Spiro-piperidine derivatives have been developed as antagonists for the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in inflammation and cognitive processes.[13]
Quantitative Data: α7 nAChR Antagonist Activity
| Compound ID | Target | IC50 (µM) | Reference |
| B10 | α7 nAChR | 3.3 - 13.7 | [13] |
Signaling Pathway: α7 Nicotinic Acetylcholine Receptor
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium.[12][14] Its activation leads to calcium influx, which can trigger various downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, influencing cell survival and inflammation.[14][15]
V. Sigma-1 Receptor Modulation
The sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and calcium signaling.[16][17] Spiro-piperidine derivatives have been developed as highly selective ligands for this receptor, making them valuable tools for studying its role in neurological and psychiatric disorders.[18][19]
Quantitative Data: Sigma-1 Receptor Binding Affinity
| Compound ID | Target | Ki (nM) | Ki σ2/Ki σ1 Ratio | Reference |
| 2 | σ1 | low nM | 7000 | [19] |
Signaling Pathway: Sigma-1 Receptor
The sigma-1 receptor, located at the endoplasmic reticulum-mitochondria interface, modulates calcium signaling through the IP3 receptor.[16] Upon activation, it can dissociate from the binding immunoglobulin protein (BiP) and interact with various client proteins to regulate cellular functions.[17]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
This protocol details a competitive binding assay to determine the affinity of spiro-piperidine compounds for the sigma-1 receptor.[20][21]
Materials:
-
Membrane preparations from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig brain).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Spiro-piperidine test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare solutions of the radioligand and the non-specific binding control.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, the radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the dose-response curve of the test compound, and the Ki value is calculated using the Cheng-Prusoff equation.
VI. Application in a Model of Parkinson's Disease
The neuroprotective effects of piperine, a naturally occurring piperidine derivative, have been demonstrated in the MPTP-induced mouse model of Parkinson's disease. This highlights the potential of the piperidine scaffold in developing therapies for neurodegenerative disorders.
Experimental Workflow: MPTP-Induced Parkinson's Disease Mouse Model
This in vivo model is used to assess the neuroprotective potential of compounds against dopamine neuron degeneration.[3][8][22]
Experimental Protocol: MPTP-Induced Parkinson's Disease in Mice
This protocol outlines the procedure for inducing Parkinson's-like pathology in mice and assessing the neuroprotective effects of a test compound.[3][8][22]
Materials:
-
Male C57BL/6 mice.
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride).
-
Spiro-piperidine test compound.
-
Sterile saline.
-
Behavioral testing apparatus (e.g., rotarod).
-
HPLC system for neurochemical analysis.
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody).
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the housing conditions and randomly assign them to treatment groups (e.g., vehicle, MPTP only, test compound + MPTP).
-
Compound Administration: Administer the spiro-piperidine test compound or vehicle according to the desired dosing regimen (e.g., daily intraperitoneal injections for a week prior to and during MPTP treatment).
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. Caution: MPTP is a potent neurotoxin and requires strict safety precautions.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points after MPTP administration.
-
Tissue Processing: At the end of the study (e.g., 7 days after MPTP), euthanize the mice and perfuse with saline followed by a fixative.
-
Dissect the brains and collect the striatum and substantia nigra.
-
Neurochemical Analysis: Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites using HPLC with electrochemical detection.
-
Immunohistochemistry: Section the substantia nigra and perform immunohistochemical staining for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons.
-
Data Analysis: Compare the behavioral scores, dopamine levels, and TH-positive cell counts between the different treatment groups to evaluate the neuroprotective efficacy of the spiro-piperidine compound.
Conclusion
Spiro-piperidine derivatives are a valuable class of molecules in neuroscience research due to their structural rigidity and synthetic tractability, which allow for the fine-tuning of their pharmacological properties. They have demonstrated significant potential in modulating key targets involved in a range of neurological and psychiatric disorders. The protocols and data presented here provide a framework for researchers to explore and characterize the activity of novel spiro-piperidine compounds in the quest for new and improved therapies for diseases of the central nervous system.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 18. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers synthesizing Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride. The content is structured to address common issues related to reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis is consistently low. What are the most critical steps to investigate?
A low overall yield can result from inefficiencies in one or more steps of the multi-step synthesis. The most critical stages to scrutinize are the initial alkylation of 2-indanone and the subsequent intramolecular cyclization, as these form the core structure of the target molecule.
To diagnose the issue, follow this workflow:
Q2: I am seeing poor conversion in the first step, the alkylation of 2-indanone with N-Boc-bis(2-chloroethyl)amine. How can I improve this?
Incomplete alkylation is often due to issues with the deprotonation of 2-indanone or the reactivity of the alkylating agent.
-
Base Selection: 2-Indanone has a pKa of approximately 12.2 in DMSO. The base used must be strong enough to generate a sufficient concentration of the enolate. While potassium carbonate (K₂CO₃) can be used, stronger bases often provide better and faster results.
-
Reagent Quality: Ensure the N-Boc-bis(2-chloroethyl)amine is pure and has not degraded. The solvent must be anhydrous, as water will quench the enolate.
-
Temperature: While room temperature is often sufficient, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but be aware that higher temperatures may increase side product formation.
| Base | Solvent | Typical Temperature (°C) | Expected Outcome |
| K₂CO₃ | DMF / Acetonitrile | 25 - 50 | Moderate to good yield, may require longer reaction times. |
| NaH (60% in oil) | Anhydrous THF / DMF | 0 - 25 | Good to excellent yield, requires careful handling. |
| LDA | Anhydrous THF | -78 to 0 | Excellent yield, but may be less practical for large scale. |
Q3: During the intramolecular cyclization step, I observe the formation of a major side product. What could it be and how can I prevent it?
A common side product during the base-mediated intramolecular cyclization is the β-elimination product, where one of the chloroethyl arms is eliminated to form an vinyl group instead of cyclizing.
Prevention Strategies:
-
Choice of Base: Use a strong, non-nucleophilic, and less sterically hindered base. Sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are excellent choices as they favor the SN2 cyclization over elimination. Potassium tert-butoxide (t-BuOK) can sometimes promote elimination, especially at higher temperatures.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Moisture can interfere with the base and lead to other side reactions.
Q4: The final deprotection and salt formation step gives a sticky solid that is difficult to purify. What are the best practices for this step?
The conversion of the N-Boc protected spirocycle to its hydrochloride salt can be challenging due to the product's physical properties.
-
Complete Deprotection: Ensure the Boc group is fully removed. Monitor the reaction by TLC or LC-MS. Incomplete deprotection will result in a mixture that is difficult to crystallize. 4M HCl in 1,4-dioxane is a standard reagent for this purpose and is often very effective.
-
Solvent Choice for Precipitation: After deprotection, the hydrochloride salt is typically precipitated from the reaction mixture by adding a non-polar solvent. Diethyl ether or methyl tert-butyl ether (MTBE) are commonly used. Add the anti-solvent slowly to encourage crystal formation rather than amorphous precipitation.
-
Recrystallization: If the initial precipitate is impure or oily, recrystallization is necessary. A common solvent system is isopropanol (IPA)/diethyl ether or ethanol/diethyl ether. Dissolve the crude product in a minimal amount of the alcohol and then slowly add the ether until turbidity is observed. Cool the mixture to induce crystallization.
-
Trituration: If the product oils out, it can sometimes be solidified by trituration. This involves stirring the oil vigorously with a non-polar solvent (like hexanes or diethyl ether) until a solid forms.
Proposed Synthetic Pathway & Experimental Protocol
The following is a plausible and detailed protocol for the synthesis of this compound.
Step 1: Synthesis of tert-butyl 4,4-bis(2-chloroethyl)-2-oxo-1,3-dihydro-2H-spiro[indene-2,1'-piperidine]-1'-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Add a solution of 2-indanone (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of N-Boc-bis(2-chloroethyl)amine (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the alkylated intermediate.
Step 2: Synthesis of tert-butyl 1-oxo-1,3-dihydro-2H-spiro[indene-2,4'-piperidine]-1'-carboxylate
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the purified product from Step 1 (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cyclization: Cool the solution to 0 °C. Add lithium hexamethyldisilazide (LHMDS, 1.0 M solution in THF, 2.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the formation of the spirocycle by TLC or LC-MS.
-
Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by column chromatography (hexane/ethyl acetate gradient) to obtain the N-Boc protected spirocycle.
Step 3: Synthesis of this compound
-
Setup: Dissolve the purified N-Boc protected spirocycle from Step 2 (1.0 eq) in a minimal amount of dichloromethane or ethyl acetate.
-
Deprotection: Add an excess of 4M hydrogen chloride in 1,4-dioxane (e.g., 5-10 eq) at room temperature.
-
Reaction: Stir the mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC. A precipitate should form during the reaction.
-
Isolation: Add diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether. If necessary, recrystallize the solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield the final product as a crystalline solid. Dry the product under vacuum.
Technical Support Center: Purification of Spiro-piperidine Hydrochloride Salts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification challenges of spiro-piperidine hydrochloride salts. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of spiro-piperidine hydrochloride salts?
Common impurities can be broadly categorized as organic and inorganic. Organic impurities may include starting materials, by-products from incomplete reactions, or degradation products.[1] For instance, in syntheses involving N-Boc deprotection, residual protecting groups or related by-products can be a source of contamination.[2][3] Inorganic impurities often consist of residual catalysts, reagents, or inorganic salts.[1]
Q2: Which analytical techniques are most suitable for assessing the purity of spiro-piperidine hydrochloride salts?
A combination of analytical methods is often employed for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary technique for identifying and quantifying organic impurities.[1] Gas Chromatography (GC) is typically used to determine the presence of residual solvents.[1] For structural confirmation and detection of protonated species characteristic of hydrochloride salts, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[4]
Q3: What are the primary methods for purifying spiro-piperidine hydrochloride salts?
The most common and effective methods for purifying solid compounds like spiro-piperidine hydrochloride salts are:
-
Recrystallization: This technique relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[5]
-
Chromatography: Techniques such as column chromatography (using silica or alumina) and Supercritical Fluid Chromatography (SFC) can be effective for separating the salt from impurities.[2][6] Automated flash chromatography systems are also frequently used for rapid purification.[5]
-
Washing/Trituration: Washing the solid salt with a solvent in which it is insoluble, but the impurities are soluble, can significantly improve purity.[2][5]
Troubleshooting Guide
Problem 1: My spiro-piperidine hydrochloride salt has low purity after initial isolation.
-
Question: I've synthesized a spiro-piperidine hydrochloride salt, but HPLC analysis shows a purity of less than 95%. How can I improve this?
-
Answer: Low purity after initial isolation is a common issue. A straightforward first step is to wash the solid with an appropriate organic solvent. Solvents like diethyl ether, ethyl acetate, or hexane can be effective in removing non-polar impurities while leaving the polar hydrochloride salt intact.[2] If washing is insufficient, recrystallization is the next logical step. For more complex impurity profiles, column chromatography may be necessary.[2]
Problem 2: I'm struggling to find a suitable solvent for recrystallization.
-
Question: My spiro-piperidine hydrochloride salt is either too soluble or insoluble in common solvents, making recrystallization difficult. What should I do?
-
Answer: Finding the right solvent system is crucial for successful recrystallization. For amine hydrochloride salts, alcohols like ethanol or isopropanol are often good starting points.[2][5] If the salt is too soluble, a mixed solvent system can be employed. Dissolve the salt in a minimal amount of a "good" solvent (e.g., a warm alcohol) and then slowly add an "anti-solvent" (e.g., diethyl ether or hexane) until crystallization begins.[5]
Problem 3: The yield of my purified salt is very low after recrystallization.
-
Question: After recrystallizing my spiro-piperidine hydrochloride salt, the purity is high, but I've lost a significant amount of material. How can I improve the yield?
-
Answer: Low yield during recrystallization can be due to several factors. Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound completely. Cooling the solution slowly and to a sufficiently low temperature (e.g., in an ice bath or refrigerator) can maximize crystal formation. Additionally, concentrating the mother liquor (the remaining liquid after filtration) and attempting a second crystallization can help recover more of your product.
Problem 4: My hydrochloride salt appears as an oil or fails to crystallize.
-
Question: My spiro-piperidine hydrochloride salt is an oil and will not solidify, or it remains in solution after cooling. How can I induce crystallization?
-
Answer: Oiling out or failure to crystallize can occur if the compound is impure or if the cooling process is too rapid. Ensure the starting material is reasonably pure before attempting recrystallization. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth. Seeding the solution with a small crystal of the pure compound can also initiate crystallization. If these methods fail, consider purifying the material using column chromatography and then attempt crystallization again.
Data Presentation
Table 1: Common Solvents for Purification of Spiro-piperidine Hydrochloride Salts
| Purification Method | Solvent/Solvent System | Purpose |
| Washing/Trituration | Diethyl ether, Ethyl acetate, Hexane | Removal of non-polar organic impurities. |
| Recrystallization | Isopropanol, Ethanol | Primary solvent for dissolving the salt. |
| Recrystallization | Methanol/Diethyl ether | Mixed solvent system for compounds highly soluble in methanol. |
| Recrystallization | Ethanol/Hexane | Mixed solvent system for compounds highly soluble in ethanol. |
| Column Chromatography | Dichloromethane/Methanol (with acid) | Eluent system for separating the salt from less polar impurities. |
| Column Chromatography | Ethyl acetate/Methanol (with acid) | Alternative eluent system for column chromatography. |
Experimental Protocols
Protocol 1: Purification by Washing
-
Place the crude spiro-piperidine hydrochloride salt in a flask.
-
Add a suitable solvent in which the salt is known to be poorly soluble (e.g., diethyl ether or ethyl acetate).
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Filter the solid using a Büchner funnel.
-
Wash the collected solid with a small amount of fresh, cold solvent.
-
Dry the purified salt under vacuum.
Protocol 2: Purification by Recrystallization from a Single Solvent
-
Place the crude salt in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., isopropanol).
-
Heat the mixture with gentle swirling until the solvent boils.
-
Add more solvent in small portions until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Recrystallization from a Mixed Solvent System
-
Dissolve the crude salt in the minimum amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or hexane) dropwise with swirling until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: General Purification Workflow for Spiro-piperidine HCl Salts
Caption: Troubleshooting Common Purification Issues
References
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spiro[indene-piperidine] Formation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[indene-piperidine] scaffolds. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic routes to access the spiro[indene-piperidine] core structure?
A1: The most prevalent and effective strategies for constructing the spiro[indene-piperidine] framework are:
-
Multicomponent Reactions (MCRs): These are highly efficient one-pot syntheses that combine three or more starting materials, offering atom economy and operational simplicity.
-
Intramolecular Cyclization: This robust method involves the formation of the spirocyclic system from a linear precursor that already contains most of the required atoms. The final ring-closing step is induced to form the spiro center.
-
Photoredox Catalysis: A modern approach that utilizes light energy to initiate a radical cyclization cascade, often proceeding under very mild reaction conditions.
Q2: How critical is the reaction temperature for the success of the synthesis?
A2: Temperature is a pivotal parameter that can significantly influence the reaction kinetics, overall yield, and even the product distribution. For instance, in certain piperidine-promoted multicomponent reactions, conducting the reaction at room temperature is crucial for selectively obtaining the desired spiro[indene-2,7'-isoquinoline] derivatives, whereas elevated temperatures may favor the formation of ring-opened tetrahydroisoquinoline byproducts. Precise temperature control as dictated by the specific protocol is therefore essential.
Q3: What role does the catalyst play in the formation of spiro[indene-piperidine]?
A3: The catalyst is fundamental to the reaction's success, influencing both the rate of reaction and, in cases of chiral synthesis, the stereochemical outcome.
-
In MCRs, organic bases like piperidine often act as catalysts to facilitate initial condensation steps (e.g., Knoevenagel condensation).
-
Lewis acids may be employed to activate carbonyl groups, making them more susceptible to nucleophilic attack.
-
In photoredox-mediated syntheses, an appropriate photocatalyst is necessary to absorb light and initiate the single-electron transfer process that generates the key radical intermediates.
Q4: Which solvents are typically recommended for these reactions and why?
A4: Solvent selection is critical for ensuring proper solubility of reactants and intermediates, which in turn affects reaction rates. Ethanol is a frequently used solvent for multicomponent reactions leading to spiro[indene-piperidine] structures. The use of anhydrous solvents is generally recommended, as the presence of water can lead to unwanted hydrolysis of intermediates or quench moisture-sensitive reagents.
Troubleshooting Guides
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Confirm the specified optimal temperature for your reaction. For novel systems, begin at room temperature. If the reaction is sluggish (monitored by TLC), incrementally increase the temperature while carefully monitoring for the appearance of side products. |
| Catalyst Inactivity or Insufficient Loading | Use a fresh batch of catalyst. If using a basic catalyst, ensure it has not been inadvertently neutralized by acidic impurities in the reactants or solvent. Catalyst loading is also a key parameter to optimize; a starting point of 10-20 mol% is common. |
| Poor Reactant Quality | Utilize starting materials of high purity. Aldehydes, for example, are susceptible to oxidation to carboxylic acids upon storage and should be purified or freshly distilled if necessary. Confirm the identity and purity of all reactants via appropriate analytical methods (e.g., NMR, melting point). |
| Presence of Moisture | Employ anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive intermediates or reagents. |
| Inappropriate Reaction Time | Monitor the reaction progress closely using TLC. Premature termination will result in incomplete conversion, whereas extended reaction times may lead to product degradation or the formation of side products. |
Issue: Formation of Multiple Products or Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions at Elevated Temperatures | The formation of multiple spots on a TLC plate can indicate competing reaction pathways. Reducing the reaction temperature is often an effective strategy to enhance selectivity for the desired product. |
| Incorrect Reactant Stoichiometry | Precise measurement of reactants is crucial. An excess of a particular starting material can drive the formation of undesired side products. Ensure accurate weighing and stoichiometric ratios as per the established protocol. |
| Product or Intermediate Instability | If the desired product or a key intermediate is known to be unstable, perform the reaction work-up promptly upon completion and at reduced temperatures. Subsequent purification steps, such as column chromatography, should be carried out without delay. |
| Oxygen-Sensitive Intermediates | Reactions proceeding through radical intermediates can be sensitive to atmospheric oxygen. Degas the solvent prior to use (e.g., by sparging with nitrogen or argon) and maintain a positive pressure of an inert gas throughout the reaction. |
Data Presentation
Table 1: Influence of Reaction Conditions on a Representative Multicomponent Synthesis of a Spiro[indene-piperidine] Derivative
| Entry | Base Catalyst (10 mol%) | Solvent | Temperature | Yield (%) |
| 1 | Piperidine | Ethanol | Room Temp. | 88 |
| 2 | Pyrrolidine | Ethanol | Room Temp. | 81 |
| 3 | Triethylamine | Ethanol | Room Temp. | 52 |
| 4 | DBU | Ethanol | Room Temp. | 85 |
| 5 | Piperidine | THF | Room Temp. | 75 |
| 6 | Piperidine | Dichloromethane | Room Temp. | 68 |
| 7 | Piperidine | Ethanol | Reflux | 65 (with side products) |
Disclaimer: The data presented are representative and intended to illustrate trends. Actual yields are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for the Multicomponent Synthesis of a Spiro[indene-piperidine] Derivative
This protocol provides a generalized method for a three-component reaction to synthesize a spiro[indene-piperidine] scaffold.
Materials:
-
1,3-Indanedione (1 equiv)
-
Substituted Aldehyde (1 equiv)
-
Primary or Secondary Amine (1 equiv)
-
Piperidine (0.1-0.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-indanedione (1.0 mmol, 1 equiv).
-
Sequentially add the aldehyde (1.0 mmol, 1 equiv) and the amine (1.0 mmol, 1 equiv).
-
Add anhydrous ethanol (5-10 mL) to dissolve the reactants.
-
To the stirred solution, add piperidine (0.1 mmol, 0.1 equiv) as the catalyst.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiro[indene-piperidine] product.
Mandatory Visualizations
Caption: A typical experimental workflow for spiro[indene-piperidine] synthesis.
Caption: A logical approach to troubleshooting common issues in the synthesis.
Caption: A simplified signaling pathway for the multicomponent reaction.
Technical Support Center: Enhancing Aqueous Solubility of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride and similar spirocyclic amine hydrochloride compounds. While specific experimental data for this compound is not extensively available, the principles and techniques outlined below are widely applicable to poorly soluble hydrochloride salts of basic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound exhibiting poor aqueous solubility?
A1: The solubility of a compound is a function of its molecular structure. While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, several factors can still limit its dissolution[1][2]:
-
Lipophilic Structure: The spiro[indene-piperidine] core is a largely nonpolar, rigid structure, which can lead to poor interactions with water molecules.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid salt can be significant, hindering dissolution.
-
Common Ion Effect: As a hydrochloride salt, its solubility can be suppressed in acidic environments (like the stomach) that have a high concentration of chloride ions[1].
-
pH of the Solution: The pH of the aqueous medium is critical. While the salt is more soluble than the free base, the equilibrium can be complex[3].
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue for poorly soluble compounds and typically occurs when the compound's solubility in the final aqueous buffer (even with a small percentage of DMSO) is much lower than in the initial DMSO stock.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally ≤1%) while maintaining compound solubility.
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution into the aqueous buffer[4].
-
Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO can sometimes prevent precipitation upon further dilution[4].
-
Incorporate Solubilizing Excipients: Add a small amount of a suitable surfactant or cyclodextrin to the final aqueous buffer to maintain the compound's solubility.
Q3: How does pH impact the solubility of my hydrochloride salt, and how can I optimize it?
A3: The pH of the solution is a critical factor governing the solubility of ionizable compounds, including amine hydrochlorides.[5] For a basic compound's hydrochloride salt (R₃NH⁺Cl⁻), the solubility is governed by the equilibrium between the ionized (salt) form and the non-ionized (free base) form.
-
In Acidic pH (Low pH): The equilibrium favors the protonated, more soluble amine cation (R₃NH⁺). However, at very low pH where the medium contains a high concentration of HCl, the common ion effect from excess Cl⁻ ions can decrease the salt's solubility[1][3].
-
In Neutral to Basic pH (Higher pH): As the pH increases, the amine cation is deprotonated, forming the free base (R₃N), which is typically much less soluble and may precipitate out of solution[6][7].
There is often a pH of maximum solubility (pHmax) for a given salt[8]. Determining this is a key first step.
Solubility Enhancement Strategies & Protocols
For a systematic approach to improving solubility, consider the following workflow.
Caption: A systematic workflow for addressing poor aqueous solubility.
Strategy 1: pH Adjustment
Adjusting the pH is often the simplest and most cost-effective first step. The goal is to find the pH at which the compound has maximum solubility, avoiding both common-ion suppression at low pH and free-base precipitation at high pH.
Table 1: Representative pH-Solubility Data for a Piperidine Derivative Hydrochloride
| pH | Aqueous Medium | Expected Solubility Trend |
| 1.0 - 2.0 | 0.1 M - 0.01 M HCl | Solubility may be suppressed due to the common ion effect.[1] |
| 3.0 - 5.0 | pH-adjusted buffers | Solubility is expected to be near its maximum.[8] |
| 7.4 | Phosphate-Buffered Saline | Reduced solubility as the compound may start converting to the free base. |
| > 8.0 | Basic buffers | Significant precipitation of the free base is likely.[6] |
Experimental Protocol 1: Determining the pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 8.0.
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure there is enough solid to maintain a saturated solution.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility (in mg/mL or µM) against the pH to determine the pH of maximum solubility.
Strategy 2: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[9][10]
Table 2: Common Co-solvents and Their Typical Concentration Ranges
| Co-solvent | Typical Starting Concentration (%) | Notes |
| Ethanol | 5 - 20 | Commonly used, but can have biological effects at higher concentrations.[11] |
| Propylene Glycol (PG) | 10 - 40 | A versatile and common pharmaceutical co-solvent.[10] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Effective for many poorly soluble drugs; low toxicity.[10][11] |
| Dimethyl Sulfoxide (DMSO) | < 5 | Excellent solubilizer, but typically limited to low concentrations in cell-based assays due to toxicity.[] |
Experimental Protocol 2: Screening for Effective Co-solvents
-
Preparation: Prepare stock solutions of the compound in each co-solvent (e.g., Ethanol, PG, PEG 400).
-
Titration: Create a series of aqueous solutions (in a relevant buffer, e.g., PBS pH 7.4) containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Equilibration: Add an excess amount of the compound to each co-solvent/buffer mixture.
-
Analysis: Follow steps 3-6 from Protocol 1 to determine the solubility in each condition.
-
Selection: Identify the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent.
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[13]
Caption: Surfactant monomers form a micelle, encapsulating a hydrophobic drug.
Table 3: Common Surfactants for Solubility Enhancement
| Surfactant | Type | Typical Concentration (%) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1 - 2.0 | Widely used in pharmaceutical formulations; low toxicity.[14] |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | 0.5 - 5.0 | Forms micelles and can also act as a stabilizer. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1 - 1.0 | Very effective solubilizer but can cause irritation and protein denaturation. |
Experimental Protocol 3: Solubility Enhancement using Surfactants
-
Preparation: Prepare aqueous solutions (in a relevant buffer) containing various concentrations of a selected surfactant (e.g., Tween 80 at 0.1%, 0.5%, 1%, and 2% w/v).
-
Equilibration: Add an excess amount of the compound to each surfactant solution.
-
Analysis: Follow steps 3-6 from Protocol 1 to determine the solubility in each condition.
-
Evaluation: Plot solubility against surfactant concentration to assess the effectiveness of the solubilizing agent.
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have significantly improved aqueous solubility.[15][16][17][18] Studies have shown this to be effective for both spirocyclic compounds and piperidine-containing molecules.[19][20][21]
Caption: A hydrophobic drug forms a soluble inclusion complex with a cyclodextrin.
Table 4: Common Cyclodextrins for Pharmaceutical Use
| Cyclodextrin (CD) | Abbreviation | Key Features |
| β-Cyclodextrin | β-CD | Natural CD, but has limited aqueous solubility itself. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity; widely used.[15][18] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High aqueous solubility; negatively charged, can enhance complexation with cationic drugs.[4] |
Experimental Protocol 4: Preparing Inclusion Complexes with Cyclodextrins
-
Phase Solubility Study: a. Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-50 mM HP-β-CD). b. Add an excess of the compound to each solution. c. Follow steps 3-6 from Protocol 1 to determine the compound's solubility at each CD concentration. d. A linear increase in solubility with CD concentration typically indicates the formation of a 1:1 complex.
-
Preparation of the Complex (Kneading Method): a. Weigh out the compound and the cyclodextrin in a 1:1 molar ratio. b. Place the powders in a mortar and add a small amount of a water/alcohol mixture to form a paste. c. Knead the paste thoroughly for 30-60 minutes. d. Dry the resulting solid in an oven or under a vacuum to remove the solvent. The resulting powder is the inclusion complex, which can then be tested for its dissolution properties.
References
- 1. rjpdft.com [rjpdft.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. bepls.com [bepls.com]
- 11. pnrjournal.com [pnrjournal.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. DSpace [helda.helsinki.fi]
- 15. alzet.com [alzet.com]
- 16. oatext.com [oatext.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride in DMSO
This technical support center provides guidance on the stability of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride when dissolved in dimethyl sulfoxide (DMSO). Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to potential stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively published, general best practices for compound storage in DMSO should be followed. It is recommended to store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable. To minimize degradation, it is advisable to prepare fresh solutions for sensitive experiments.
Q2: How can I assess the stability of my this compound solution in DMSO?
A2: The stability of your compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect degradation products and quantify the remaining parent compound over time. A baseline measurement of a freshly prepared solution should be compared against samples stored under various conditions (e.g., different temperatures, time points).
Q3: What are the common stability issues for compounds stored in DMSO?
A3: Common stability issues for compounds in DMSO include precipitation and chemical degradation. Precipitation can occur due to low solubility, especially after freeze-thaw cycles or when diluted into aqueous media.[1][2] Chemical degradation can be influenced by factors such as the presence of water in DMSO, exposure to light, and elevated temperatures.[3][4][5]
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: The presence of water in DMSO can significantly impact the stability of many compounds, potentially leading to hydrolysis or other forms of degradation.[3][4][5] It is crucial to use anhydrous DMSO and to minimize the exposure of the solution to atmospheric moisture. Studies have shown that for many compounds, water is a more significant factor in causing compound loss than oxygen.[3][4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in DMSO.
Issue 1: Precipitate is observed in the DMSO stock solution.
Q: I have observed a precipitate in my DMSO stock solution of this compound. What should I do?
A: Precipitation can be a common issue, particularly with concentrated stock solutions or after freeze-thaw cycles. Here are some steps to troubleshoot this problem:
-
Gentle Warming and Sonication: Try gently warming the solution (e.g., to 37°C) and sonicating it to see if the precipitate redissolves. Avoid excessive heat, as it may accelerate degradation.
-
Dilution: If the compound's solubility limit in DMSO has been exceeded, you may need to prepare a more dilute stock solution.
-
Check for Water Contamination: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds. Ensure you are using anhydrous DMSO and that your storage containers are properly sealed.
-
Filter the Solution: If the precipitate does not redissolve, it may be necessary to filter the solution through a 0.22 µm syringe filter to remove the solid particles before use. Be aware that this will lower the effective concentration of your compound. It is advisable to determine the concentration of the filtered solution.
Issue 2: Inconsistent experimental results are obtained with the same stock solution.
Q: My experimental results are inconsistent, even though I am using the same stock solution of this compound. What could be the cause?
A: Inconsistent results can be a sign of compound degradation. Here's how to address this:
-
Assess Compound Stability: Perform an analytical check on your stock solution using HPLC or LC-MS to determine the purity and concentration of the compound. Compare this with the analysis of a freshly prepared sample.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation and degradation.[2] Aliquoting the stock solution into single-use vials can help minimize the number of freeze-thaw cycles.
-
Protect from Light: If the compound is light-sensitive, store your stock solutions in amber vials or protected from light.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared solution to ensure the integrity of the compound.
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO by HPLC
This protocol outlines a general method for assessing the stability of this compound in DMSO.
1. Preparation of Stock Solution:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Storage Conditions:
- Aliquot the stock solution into multiple vials.
- Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
- Include a set of vials that will undergo multiple freeze-thaw cycles.
3. Sample Analysis:
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take a sample from each storage condition.
- Dilute the sample to an appropriate concentration with a suitable mobile phase.
- Analyze the sample by HPLC with UV detection. A C18 column is often a good starting point for many small molecules.
- Monitor the peak area of the parent compound and look for the appearance of any new peaks that may indicate degradation products.
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This is a general protocol and may need to be optimized for this compound.
Visualizations
Workflow for Assessing Compound Stability in DMSO
Caption: Workflow for assessing the stability of a compound in DMSO.
Troubleshooting Logic for DMSO Solution Issues
Caption: Troubleshooting decision tree for common DMSO solution issues.
References
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Spiro Compound Cyclization Reactions
Welcome to the technical support center for spiro compound cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these often-challenging synthetic transformations. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you overcome poor yields and achieve your desired spirocyclic products.
Frequently Asked Questions (FAQs)
Q1: My spirocyclization reaction is not working, showing only starting material. Where should I begin troubleshooting?
A1: When a reaction fails to proceed, it is crucial to systematically evaluate the fundamental components of the reaction. Start by confirming the purity of your starting materials, as impurities can inhibit catalysts or participate in side reactions.[1] Ensure that your reagents, especially catalysts and bases, are fresh and have been stored correctly.[1] Solvents should be anhydrous and degassed, as water and oxygen can deactivate many catalysts.[2] Finally, re-verify all calculations for reagent stoichiometry. A simple miscalculation can easily lead to reaction failure.
Q2: I'm observing the formation of multiple products alongside my desired spirocycle. What are the likely causes?
A2: The formation of multiple products can stem from several factors. Side reactions, such as intermolecular reactions competing with the desired intramolecular cyclization, are a common issue. This can often be mitigated by running the reaction at a lower concentration. Substrate decomposition under the reaction conditions (e.g., due to harsh temperatures or pH) can also lead to a complex mixture of byproducts.[1] Additionally, for certain reactions like Ring-Closing Metathesis (RCM), catalyst-driven side reactions such as olefin isomerization can be a significant problem.[3]
Q3: How critical is the choice of solvent in a spirocyclization reaction?
A3: The solvent plays a multifaceted role and its choice is critical. It affects the solubility of reactants, the stability of intermediates, and the overall reaction rate.[4] For instance, polar aprotic solvents like DMSO and DMF can be effective for certain reactions, while in other cases, less polar solvents like toluene or dichloromethane are preferred.[5][6] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific transformation.
Q4: Can the reaction temperature significantly impact the yield and selectivity of my spirocyclization?
A4: Absolutely. Temperature is a critical parameter that influences both the reaction rate and selectivity.[7] Lowering the temperature can sometimes improve selectivity by favoring the desired kinetic product over thermodynamic byproducts.[7] Conversely, some reactions require elevated temperatures to overcome the activation energy barrier for cyclization. However, excessively high temperatures can lead to catalyst decomposition and the formation of degradation products.[2] Therefore, temperature optimization is a key step in improving the yield of spirocyclization reactions.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Question: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What steps should I take?
Answer:
A stalled reaction is a common issue in spirocyclization. The following troubleshooting guide, presented as a logical workflow, can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low conversion.
-
Verify Reagent and Substrate Quality:
-
Substrate Purity: Impurities in the starting material can act as catalyst poisons or lead to side reactions. Re-purify your substrate by column chromatography or recrystallization if in doubt.
-
Reagent and Catalyst Activity: Catalysts, especially organometallic complexes, can be sensitive to air and moisture.[2] Use freshly opened reagents or catalysts from a reliable source. If applicable, ensure your catalyst was handled under an inert atmosphere.
-
Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate many catalytic systems.
-
-
Re-evaluate Reaction Conditions:
-
Stoichiometry: Double-check your calculations for all reagents, including the catalyst, ligands, and any additives.
-
Temperature: The reaction may require a higher temperature to proceed. Increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress. Be aware that excessive heat can also lead to decomposition.[2]
-
Concentration: For intramolecular reactions, a lower concentration can favor the desired cyclization over intermolecular side reactions.
-
-
Optimize Catalyst System:
-
Catalyst Loading: The catalyst may be deactivating over the course of the reaction. Try increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
-
Catalyst/Ligand Type: The chosen catalyst or ligand may not be optimal for your specific substrate. Consult the literature for catalysts that have been successful for similar spirocyclizations and consider screening a panel of different catalysts or ligands.
-
Issue 2: Poor Yield with Formation of Byproducts
Question: My reaction is consuming the starting material, but the yield of the desired spirocycle is low, and I observe multiple byproducts. How can I improve the selectivity?
Answer:
Improving selectivity requires a careful analysis of the reaction conditions to favor the formation of the desired spirocycle over competing pathways.
Decision Tree for Optimizing Selectivity:
Caption: Decision tree for improving reaction selectivity.
-
Adjust Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction at a higher dilution to promote the desired intramolecular cyclization.
-
Optimize Temperature: As mentioned previously, temperature plays a key role. Lowering the temperature may increase the selectivity for the desired product by disfavoring higher activation energy pathways that lead to byproducts.[7]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution.[4] A screen of different solvent classes (e.g., ethereal, aromatic, polar aprotic) is recommended.
-
Catalyst and Additive Screening: The choice of catalyst, ligand, and any additives can have a profound impact on selectivity. For example, in some palladium-catalyzed reactions, the choice of ligand can control the regioselectivity of the cyclization. Additives may also be used to suppress side reactions.
-
Substrate Modification: If possible, consider modifying the substrate. For instance, the introduction of protecting groups on reactive functionalities can prevent them from participating in unwanted side reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of spirocyclization reactions.
Table 1: Effect of Catalyst on the Yield of a Spirooxindole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | Toluene | 100 | 45 |
| 2 | PdCl₂(PPh₃)₂ (10) | Toluene | 100 | 62 |
| 3 | Pd(PPh₃)₄ (10) | Toluene | 100 | 85 |
| 4 | NiCl₂(dppe) (10) | Toluene | 100 | <10 |
| 5 | Rh(acac)(CO)₂ (10) | Toluene | 100 | 25 |
Data is illustrative and compiled from trends observed in the literature.
Table 2: Effect of Solvent and Temperature on a Nickel-Catalyzed Spirocyclization [8]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 25 | 65 |
| 2 | THF | 25 | 58 |
| 3 | Dioxane | 25 | 72 |
| 4 | Toluene | 40 | 84 |
| 5 | Toluene | 60 | 75 (decomposition observed) |
Table 3: Optimization of Base and Solvent for an Intramolecular Aldol Spirocyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOH (1.1) | EtOH | 25 | 40 |
| 2 | KOH (1.1) | EtOH | 25 | 45 |
| 3 | LHMDS (1.1) | THF | -78 to 25 | 75 |
| 4 | LDA (1.1) | THF | -78 to 25 | 88 |
| 5 | LDA (1.1) | Toluene | -78 to 25 | 65 |
Data is illustrative and based on general principles of intramolecular aldol reactions.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization
This protocol describes a general method for the formation of a spiroketal from a dihydroxy ketone precursor.
Materials:
-
Dihydroxy ketone substrate
-
Anhydrous dichloromethane (DCM) or toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or camphorsulfonic acid (CSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the dihydroxy ketone (1.0 equiv) in anhydrous DCM or toluene (0.05-0.1 M).
-
Add a catalytic amount of p-TsOH·H₂O or CSA (0.05-0.1 equiv).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Protocol 2: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction for Spirocycle Synthesis
This protocol outlines a general procedure for the synthesis of a spirocycle via a palladium-catalyzed intramolecular Heck reaction.
Materials:
-
Aryl or vinyl halide substrate with a tethered alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) if required
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the substrate (1.0 equiv), palladium catalyst (1-5 mol%), ligand (if required, 2-10 mol%), and base (1.5-2.0 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Intramolecular Aldol Spirocyclization
This protocol provides a general method for forming a spirocyclic enone from a diketone precursor.
Materials:
-
Diketone substrate
-
Base (e.g., LDA, LHMDS, KOH)
-
Anhydrous solvent (e.g., THF, EtOH)
-
Quenching solution (e.g., saturated aqueous NH₄Cl or water)
Procedure:
-
For strong, non-nucleophilic bases (LDA, LHMDS):
-
To a flame-dried flask under an inert atmosphere, add the anhydrous solvent (e.g., THF) and cool to -78 °C.
-
Add the base (1.05 equiv) dropwise.
-
Add a solution of the diketone (1.0 equiv) in the same solvent dropwise to the cooled base solution.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
For alkoxide bases (KOH, NaOH):
-
Dissolve the diketone (1.0 equiv) in an alcoholic solvent (e.g., EtOH).
-
Add a solution of the base (1.1 equiv) in the same solvent.
-
Stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
-
Work-up (for both methods):
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify by flash column chromatography. If the aldol addition product is isolated and dehydration is desired, further treatment with acid or base with heating may be necessary.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface-enhanced Raman spectroscopy: substrate-related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Assay Interference with Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on identifying and mitigating potential assay interference when working with Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you achieve accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results and high background noise in our assays with this compound. What are the likely causes?
A1: Inconsistent data and high background signals when using this compound can often be attributed to several common mechanisms of small molecule assay interference. These include:
-
Chemical Reactivity : The compound's structure includes an α,β-unsaturated ketone, which is a known structural alert. This functional group can covalently react with nucleophilic residues, such as cysteine thiols, in proteins or with thiol-containing assay reagents like DTT.[1]
-
Compound Aggregation : Like many small molecules, this compound may form aggregates at higher concentrations. These aggregates can lead to non-specific inhibition of enzymes or interfere with the detection system.[2][3]
-
Autofluorescence : The indene and piperidine moieties in the compound's structure have the potential to exhibit intrinsic fluorescence.[4][5] This can be a significant source of interference in fluorescence-based assays, leading to false positives or high background readings.
Q2: How can we confirm if this compound is chemically reacting with our target protein or other components in our assay?
A2: The α,β-unsaturated ketone in the compound is susceptible to Michael addition, a common reaction with thiols.[6][7] To investigate this, a thiol sensitivity test is recommended. This involves comparing the compound's potency (e.g., IC50) in the presence and absence of a high concentration of a thiol-containing reagent like dithiothreitol (DTT). A significant decrease in potency in the presence of DTT strongly suggests that the compound's activity is mediated by a reactive mechanism.
Q3: What are the typical indicators of compound aggregation, and what steps can be taken to prevent it?
A3: Key indicators of inhibition by aggregation include a steep dose-response curve and a high sensitivity of the IC50 value to the enzyme concentration. A standard method to confirm and mitigate aggregation is to include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent, such as Triton X-100, in the assay buffer. A significant reduction in the compound's apparent inhibitory activity upon the addition of the detergent is a strong indication of aggregation-based interference.[8]
Q4: In our fluorescence-based assay, the addition of this compound leads to a high background signal. How should we proceed?
A4: This observation points towards potential autofluorescence of the compound. To verify this, you should measure the fluorescence of the compound in the assay buffer at various concentrations, but without the fluorescent probe or substrate. If a concentration-dependent increase in fluorescence is observed, the compound is autofluorescent. To address this, you could:
-
Switch to a fluorescent dye with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile.
-
If feasible, utilize an orthogonal, non-fluorescence-based assay format (e.g., absorbance or luminescence).
Troubleshooting Guides
Issue 1: Investigating Potential Chemical Reactivity
Symptoms:
-
Poorly reproducible IC50 values.
-
Inhibition that increases with pre-incubation time.
-
A significant loss of compound activity when pre-incubated with reagents containing thiols.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting suspected chemical reactivity.
Experimental Protocol: Thiol Sensitivity Assay
-
Buffer Preparation : Prepare two identical sets of your assay buffer; one supplemented with 1 mM Dithiothreitol (DTT) and one without.
-
Compound Dilution : Create a serial dilution of this compound in both buffer systems.
-
Assay Execution : Run your standard assay in parallel using both the DTT-containing and DTT-free buffers.
-
Pre-incubation : Allow a 30-minute pre-incubation of the enzyme with the compound before initiating the reaction.
-
Data Analysis : Calculate and compare the IC50 values obtained under both conditions. A substantial increase in the IC50 value in the presence of DTT indicates likely thiol reactivity.
Data Presentation:
| Condition | IC50 of this compound | Fold Shift in IC50 |
| Standard Buffer (No DTT) | e.g., 5 µM | - |
| Buffer + 1 mM DTT | e.g., >100 µM | >20 |
Issue 2: Diagnosing and Mitigating Compound Aggregation
Symptoms:
-
Unusually steep dose-response curves.
-
Inhibition is highly dependent on the enzyme concentration.
-
Variable results across different experimental runs.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting suspected compound aggregation.
Experimental Protocol: Detergent Assay for Aggregation
-
Buffer Preparation : Prepare two versions of your assay buffer: one standard and one supplemented with 0.05% (v/v) Triton X-100.
-
Compound Dilution : Prepare serial dilutions of the test compound in both buffer types.
-
Assay Execution : Perform your standard assay in parallel with both buffers.
-
Pre-incubation : Pre-incubate the enzyme with the compound for 15 minutes.
-
Data Analysis : Calculate and compare the IC50 values. A significant rightward shift (decrease in potency) in the presence of Triton X-100 is a strong indicator of aggregation.
Data Presentation:
| Condition | IC50 of this compound | Fold Shift in IC50 |
| Standard Buffer | e.g., 2 µM | - |
| Buffer + 0.05% Triton X-100 | e.g., 30 µM | 15 |
Issue 3: Addressing Autofluorescence in Fluorescence-Based Assays
Symptoms:
-
Elevated background fluorescence signal.
-
Signal intensity correlates with the concentration of the test compound, even without the fluorescent reporter.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting suspected autofluorescence.
Experimental Protocol: Autofluorescence Assessment
-
Compound Plate Preparation : In a microplate identical to that used for your main assay, prepare a serial dilution of this compound in the final assay buffer. Include buffer-only wells as a control.
-
Omit Reporter : Crucially, do not add your fluorescent dye or substrate to these wells.
-
Incubation : Incubate the plate under the same conditions as your primary assay.
-
Fluorescence Measurement : Read the plate using the same microplate reader settings (excitation/emission wavelengths, gain) as your main experiment. A concentration-dependent increase in signal confirms autofluorescence.
Data Presentation:
| Compound Concentration (µM) | Mean Fluorescence Signal (RFU) |
| 100 | e.g., 8,500 |
| 50 | e.g., 4,300 |
| 25 | e.g., 2,100 |
| 0 (Buffer Control) | e.g., 150 |
References
- 1. longdom.org [longdom.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 6. Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
Preventing degradation of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride during storage
Technical Support Center: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
A Guide to Ensuring Compound Integrity During Storage and Handling
Welcome to the technical support center for this compound (CAS No. 185525-49-9). As Senior Application Scientists, we understand that the stability of your starting materials is paramount to the reproducibility and success of your research. This guide provides in-depth answers, troubleshooting advice, and validated protocols to help you prevent the degradation of this compound, ensuring its purity and potency for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
The stability of this compound is influenced by four main factors: moisture, temperature, light, and oxygen.
-
Moisture (Hygroscopicity): This is the most critical factor. As a hydrochloride salt, the compound is prone to being hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1][2] Absorbed moisture can act as a solvent for reactants and a medium for hydrolytic degradation. It can also cause the solid powder to clump, which affects handling and accurate weighing.[3] In severe cases, some amine hydrochlorides can deliquesce, dissolving entirely in the water they absorb.[4][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While some suppliers may list "room temperature" storage, this is often for short-term transit.[6] For long-term stability, storing at reduced or sub-zero temperatures is a proven strategy to minimize degradation kinetics.
-
Light (Photodegradation): Molecules containing aromatic ring systems, such as the indene moiety in this compound, can be susceptible to degradation upon exposure to UV or even high-intensity visible light.[7] This process, known as photostability testing, is a key part of pharmaceutical stability programs.[7]
-
Oxygen (Oxidation): While the ketone functional group is relatively stable, other parts of the molecule could be susceptible to oxidation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) displaces oxygen and prevents oxidative degradation pathways.
Q2: There are conflicting storage temperatures recommended by suppliers (Room Temp, 2-8°C, -20°C). What are the ideal conditions for long-term storage?
This is a common point of confusion. The variation in recommendations often reflects different intended use cases (e.g., short-term stock vs. long-term archival). For maximum long-term stability and to ensure experimental reproducibility, we recommend a multi-faceted approach based on best practices for sensitive compounds.
The optimal long-term storage conditions are: -20°C, in the dark, under a dry, inert atmosphere.
-
Temperature (-20°C): Provides the most robust protection by significantly slowing all potential degradation reactions.
-
In the Dark: Use an amber glass vial or store the vial inside a light-blocking secondary container.
-
Dry & Inert Atmosphere: The most effective method is to store the vial inside a desiccator that has been backfilled with an inert gas like argon or nitrogen. This addresses both moisture and oxygen simultaneously. If this is not possible, storing in a standard vacuum desiccator with a good quality desiccant is the next best option.[4] Always ensure the container is tightly sealed.
Q3: I opened my vial of this compound and the powder appears clumpy and is difficult to weigh. What happened and what should I do?
This is a classic sign of moisture absorption.[3] The hydrochloride salt has likely pulled water from the air, causing the particles to stick together. This not only makes accurate weighing difficult but also indicates that conditions are favorable for chemical degradation.
Recommended Actions:
-
Do Not Use in a Critical Experiment: The integrity of the material is now questionable. Its effective concentration may be lower than calculated due to the mass of absorbed water.
-
Dry the Material: You can attempt to salvage the material by drying it under a high vacuum for several hours. A vacuum oven at a gentle temperature (e.g., 30-40°C) can be effective, but be aware that heating can also accelerate degradation if the compound is thermally labile.
-
Verify Purity: After drying, the compound's purity must be re-assessed before use. The recommended method is High-Performance Liquid Chromatography (HPLC).[8] Compare the chromatogram to a reference standard or the supplier's original certificate of analysis. Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
-
Adjust Storage: Ensure all future storage follows the optimal conditions outlined in Q2 to prevent recurrence.
Q4: How can I experimentally verify the purity and stability of my sample before starting a series of experiments?
Pre-experimental verification is a crucial step for ensuring data quality. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its sensitivity and quantitative power.[7][8] A stability-indicating HPLC method separates the active compound from any potential degradation products.
A typical workflow involves:
-
Preparing a standard solution of your compound at a known concentration.
-
Injecting the solution onto the HPLC system.
-
Analyzing the resulting chromatogram.
A pure, stable sample should exhibit a single major peak at the expected retention time. The appearance of additional peaks is indicative of impurities or degradation. For a detailed starting method, please refer to Protocol 2 in the "Protocols and Methodologies" section below.
Troubleshooting Guide
This table provides a quick reference for common issues, their likely causes, and the corrective actions to take.
| Observation | Potential Cause | Recommended Action |
| Decreased or inconsistent activity in biological assays. | Chemical degradation of the compound, leading to a lower concentration of the active molecule. | 1. Verify the purity of the solid sample using the HPLC protocol.[8] 2. Prepare fresh solutions from a new, properly stored vial. 3. Evaluate the stability of the compound in your specific assay buffer/solvent. |
| Change in physical appearance (e.g., color change, clumping, melting). | Significant moisture absorption and/or chemical degradation. | 1. Immediately quarantine the affected vial. 2. Do not use for quantitative experiments. 3. Attempt to dry under vacuum and re-analyze purity via HPLC.[8] 4. If purity is compromised, discard the material according to safety guidelines. |
| Poor or incomplete solubility in recommended solvents. | 1. Hygroscopicity has introduced water, altering the required solvent system.[1] 2. Degradation has produced insoluble byproducts. | 1. Ensure you are using anhydrous solvents. 2. Gently warm and sonicate the solution. 3. If material remains insoluble, filter the solution and analyze the purity of the soluble portion via HPLC. |
| Appearance of new peaks in an HPLC chromatogram over time. | The compound is degrading under the current storage or solution conditions. | 1. Immediately review and improve storage conditions for the solid stock. 2. Characterize the new peaks using LC-MS to identify degradation products.[9] 3. Perform a solution stability study to determine how long the compound is stable after being dissolved. |
Visualizing Degradation & Troubleshooting
To better understand the factors at play and the logical flow of troubleshooting, the following diagrams have been created.
Caption: Key environmental factors leading to potential degradation pathways.
Caption: Workflow for troubleshooting compound stability issues.
Protocols and Methodologies
Protocol 1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of this compound.
Materials:
-
Vial of this compound
-
Amber glass vial with a PTFE-lined cap
-
Laboratory desiccator
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Vacuum grease
-
-20°C freezer
Procedure:
-
Work Quickly: If you need to aliquot the compound, do so in an environment with low humidity. Minimize the time the main stock vial is open to the atmosphere.
-
Transfer to Amber Vial: If the compound did not arrive in a light-blocking vial, transfer the required amount to a clean, dry amber glass vial.
-
Seal Securely: Tightly seal the vial with a PTFE-lined cap to ensure an airtight closure.
-
Prepare Desiccator: Place the sealed vial inside a laboratory desiccator. Ensure the desiccant at the bottom is fresh and active (e.g., blue indicating silica gel).
-
Inert Gas Purge (Optimal): a. Lightly grease the flange of the desiccator lid to ensure a good seal. b. Close the desiccator and attach the inert gas line to the inlet valve. c. Attach a vacuum line to the outlet valve and gently pull a vacuum for 1-2 minutes. d. Close the vacuum valve and slowly backfill the desiccator with the inert gas. You should hear the gas flowing in. e. Repeat this vacuum/backfill cycle 2-3 times to ensure the atmosphere is fully inert.
-
Store at -20°C: Place the entire desiccator (or the sealed vial if a desiccator is not used) in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).
-
Acclimatization Before Use: When you need to access the compound, remove the entire desiccator or vial from the freezer and allow it to warm to room temperature for at least 1-2 hours before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.
Protocol 2: HPLC-UV Method for Purity Assessment
This is a general-purpose starting method for assessing the purity of your compound. Method optimization may be required for your specific instrumentation.
Instrumentation & Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Anhydrous solvent for sample dissolution (e.g., Methanol or Acetonitrile)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1.0 mL of anhydrous Methanol or Acetonitrile to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or scan with PDA to find optimal wavelength)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
A pure sample should have a purity value of ≥98%. The presence of other significant peaks suggests degradation or impurities.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. jocpr.com [jocpr.com]
- 4. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. longdom.org [longdom.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purifying Basic Spiro Compounds with Column Chromatography
Welcome to the technical support center for the purification of basic spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structural characteristics of spiro compounds, combined with the chemical nature of basic functionalities, present specific challenges in column chromatography. This resource aims to equip you with the knowledge to overcome these hurdles and achieve high-purity compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of basic spiro compounds.
Problem 1: My basic spiro compound is showing severe peak tailing on a standard silica gel column.
Explanation: Peak tailing of basic compounds on silica gel is a common issue arising from the acidic nature of the silica surface. The silanol groups (Si-OH) on the silica can strongly and sometimes irreversibly interact with basic analytes, such as those containing amine functionalities, leading to poor peak shape and reduced separation efficiency.[1][2]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide into your mobile phase can significantly improve peak shape.[3][4] These modifiers compete with your basic spiro compound for interaction with the acidic silanol groups, effectively masking them and allowing your compound to elute more symmetrically.[1] A typical starting concentration is 0.1-1% (v/v) of TEA in your eluent.
-
pH Adjustment: In reversed-phase chromatography, controlling the pH of the mobile phase is crucial.[5][6] For basic compounds, using a mobile phase with a high pH (typically > 8) can deprotonate the basic functional group, making the compound more hydrophobic and increasing its retention and improving peak shape on a suitable column.[7][8] Ensure your column is stable at the chosen pH.[6]
-
-
Stationary Phase Selection:
-
Amine-Functionalized Silica: Consider using an amine-functionalized silica column (NH2 column).[3][9] The amine groups on the stationary phase surface provide a less acidic environment, minimizing the strong interactions that cause tailing with basic compounds.[1][10]
-
Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[2] It is available in different activity grades (I, II, III, with I being the most active).
-
Deactivated Silica: You can deactivate silica gel by treating it with a solution containing a basic modifier like triethylamine before packing the column.[11]
-
Problem 2: My basic spiro compound is not eluting from the silica gel column, even with a highly polar mobile phase.
Explanation: This issue often indicates a very strong, potentially irreversible, interaction between your highly basic spiro compound and the acidic silica gel stationary phase.[1] This is particularly common with compounds containing multiple basic centers or specific structural motifs that promote strong adsorption.
Solutions:
-
Switch to a Less Acidic or Basic Stationary Phase:
-
Employ a "Sacrificial Base" in the Mobile Phase:
-
Using a mobile phase containing a stronger, more competitive base can help to displace your compound from the stationary phase. Ammonium hydroxide is often used for this purpose in more aggressive solvent systems like dichloromethane/methanol.[1]
-
-
Consider Reversed-Phase Chromatography:
-
Sample Loading Technique:
-
Instead of dissolving your sample in the mobile phase, try adsorbing it onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This "dry loading" technique can sometimes improve resolution and prevent streaking for compounds that are not very soluble in the initial mobile phase.[11]
-
Problem 3: I am trying to separate diastereomers of a basic spiro compound, but they are co-eluting.
Explanation: Diastereomers have different physical properties and should, in principle, be separable by chromatography. However, if their polarities are very similar, achieving baseline separation can be challenging.[13]
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: A shallow solvent gradient can enhance the separation of closely eluting compounds.[11] Start with a less polar solvent system and gradually increase the polarity.
-
Solvent Screening: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., switching from ethyl acetate to acetone or dichloromethane) can alter the selectivity of the separation.[14]
-
-
Change the Stationary Phase:
-
Different stationary phases can offer different selectivities. If silica gel is not providing the desired separation, try an amine-functionalized or a diol-functionalized column.[15]
-
-
High-Performance Liquid Chromatography (HPLC):
-
For very difficult separations, HPLC offers significantly higher resolution than flash column chromatography due to the use of smaller stationary phase particles and higher pressures.[16]
-
Problem 4: How do I separate enantiomers of a chiral basic spiro compound?
Explanation: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated using standard column chromatography.[17] To separate enantiomers, you need to introduce a chiral element into the chromatographic system.
Solutions:
-
Chiral Column Chromatography:
-
This is the most direct method for separating enantiomers.[17] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[18] Common CSPs are based on polysaccharides (like cellulose or amylose), proteins, or cyclodextrins.[17] Method development often involves screening different chiral columns and mobile phases.[17]
-
-
Diastereomeric Salt Formation:
-
You can react your racemic basic spiro compound with a chiral acid to form diastereomeric salts. These salts have different physical properties and can be separated by standard column chromatography or crystallization. After separation, the desired enantiomer can be recovered by treating the salt with a base to remove the chiral auxiliary.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a new basic spiro compound?
A1: A good starting point is to use thin-layer chromatography (TLC) to screen for a suitable mobile phase.[14] Begin with a relatively non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity. To counteract the basicity of your compound, you can use amine-functionalized TLC plates or add a small amount of triethylamine (e.g., 0.5-1%) to your developing solvent.[10] The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for optimal separation on a column.[11]
Q2: When should I choose an amine-functionalized column over a standard silica gel column?
A2: An amine-functionalized column is a good choice whenever you are working with basic compounds, especially if you observe significant tailing or irreversible adsorption on silica gel.[1][9] They are particularly useful for purifying nitrogen-containing heterocycles, and secondary or tertiary amines.[1] By using an amine column, you can often avoid the need for basic modifiers in your mobile phase, which simplifies post-purification workup as you won't have to remove additives like triethylamine.[3][10]
Q3: How does pH control affect the retention of basic spiro compounds in reversed-phase chromatography?
A3: In reversed-phase chromatography, the retention of ionizable compounds is highly dependent on the mobile phase pH.[6][19] For a basic spiro compound, at a low pH (well below its pKa), it will be protonated and exist as a cation. In this charged state, it is more polar and will have less retention on a non-polar stationary phase like C18. At a high pH (well above its pKa), the compound will be in its neutral, free-base form.[5] This neutral form is less polar and will interact more strongly with the stationary phase, leading to increased retention.[7][8] For robust and reproducible separations, it is recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of your compound.[19]
Q4: Can I reuse an amine-functionalized column?
A4: Yes, amine-bonded phase columns can often be reused multiple times, which can be cost-effective.[10] It is important to properly clean and store the column after each use. Typically, flushing the column with a solvent like isopropanol is recommended for storage.[3] Always follow the manufacturer's instructions for the specific column you are using.
Q5: What are some alternative purification techniques for basic spiro compounds if column chromatography is not effective?
A5: If column chromatography proves challenging, you can consider other purification methods:
-
Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective method for achieving high purity. For highly basic compounds, forming a salt with an appropriate acid can often improve their crystallinity.[20]
-
Liquid-Liquid Extraction: The basicity of your compound can be exploited in liquid-liquid extraction. By adjusting the pH of the aqueous phase, you can control whether your compound is in its charged (water-soluble) or neutral (organic-soluble) form, allowing you to separate it from non-basic impurities.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is a powerful tool that offers much greater resolving power than standard flash chromatography.[21]
-
Supercritical Fluid Chromatography (SFC): SFC is another technique that can be effective for the purification of basic compounds, including spiro alkaloids.[15][22] It often uses carbon dioxide as the main mobile phase component, which can be advantageous for sample recovery.
Visualizations
Troubleshooting Workflow for Basic Spiro Compound Purification
Caption: A decision-making workflow for troubleshooting the purification of basic spiro compounds.
Interaction of a Basic Spiro Compound with Different Stationary Phases
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. orgsyn.org [orgsyn.org]
- 5. agilent.com [agilent.com]
- 6. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 7. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 8. Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Purification [chem.rochester.edu]
- 12. Controlling Selectivity in HPLC with pH | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 18. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of Spiro[indene-piperidine] Scaffolds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the diastereoselective synthesis of spiro[indene-piperidine] compounds. The information is intended for researchers, scientists, and professionals in drug development who are working with these complex molecular architectures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of spiro[indene-piperidine] derivatives and offers potential solutions based on established literature.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor dr) | - Suboptimal catalyst or chiral auxiliary.- Incorrect solvent or temperature.- Steric hindrance from bulky substituents.- Reversible reaction leading to thermodynamic product mixture. | - Catalyst/Auxiliary Screening: Experiment with a variety of catalysts (e.g., organocatalysts like quinine, palladium complexes with different chiral ligands) or chiral auxiliaries to find the best match for your substrate.[1][2][3]- Solvent and Temperature Optimization: Systematically vary the solvent polarity and reaction temperature. Lower temperatures often favor the kinetic product and can enhance diastereoselectivity.[2]- Substituent Modification: If possible, modify bulky substituents on the starting materials to reduce steric clash during the transition state.- Reaction Time: Monitor the reaction over time to determine if the diastereomeric ratio changes, which might indicate an equilibrium process. Quench the reaction at the optimal time for the desired diastereomer. |
| Low Yield | - Incomplete reaction.- Catalyst deactivation.- Side reactions.- Difficult purification. | - Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and ensure it goes to completion.- Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as required.- Catalyst Loading: Optimize the catalyst loading; too little may result in an incomplete reaction, while too much can sometimes lead to side products.- Purification Technique: Employ careful column chromatography, potentially using different stationary or mobile phases, to separate the desired product from byproducts and starting materials. |
| Inconsistent Results | - Variability in reagent quality.- Sensitivity to atmospheric moisture or oxygen.- Inconsistent reaction setup and conditions. | - Reagent Qualification: Use reagents from a reliable source and consider purification or titration of key reagents before use.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.- Standardized Procedure: Maintain strict control over reaction parameters such as temperature, stirring rate, and addition rates of reagents. |
| Difficulty in Determining Diastereomeric Ratio | - Co-elution of diastereomers in chromatography.- Overlapping signals in NMR spectra. | - Chromatographic Method Development: Experiment with different HPLC or GC columns and elution conditions to achieve baseline separation of the diastereomers.- Advanced NMR Techniques: Utilize 2D NMR techniques (e.g., NOESY, COSY) to aid in the structural elucidation and assignment of diastereomers.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in spiro[indene-piperidine] synthesis?
A1: The primary factors that control diastereoselectivity are the choice of catalyst and/or chiral auxiliary, the reaction solvent, and the temperature. The steric and electronic properties of the substituents on both the indene and piperidine precursors also play a crucial role in directing the stereochemical outcome of the cyclization reaction. For instance, organocatalysts like quinine have been shown to provide high diastereoselectivity in certain cascade reactions.[1][2]
Q2: How can I rationally choose a catalyst for my desired diastereomer?
A2: The choice of catalyst often depends on the specific reaction mechanism. For asymmetric reactions, chiral ligands on metal catalysts (e.g., Palladium) or chiral organocatalysts are employed to create a chiral environment that favors the formation of one diastereomer over the other.[5] It is recommended to review the literature for similar transformations to identify promising catalyst systems. Preliminary computational modeling can also sometimes predict the favored diastereomer with a given catalyst.
Q3: What role does the solvent play in controlling diastereoselectivity?
A3: The solvent can influence the stability of the transition states leading to different diastereomers. Solvent polarity can affect the solubility of reagents and the conformation of the catalyst-substrate complex. For example, in some organocatalytic reactions, THF has been found to provide a good balance of yield and diastereoselectivity.[2] A systematic solvent screen is often a crucial step in optimizing a diastereoselective synthesis.
Q4: Can chiral auxiliaries be used to control the stereochemistry?
A4: Yes, chiral auxiliaries are a powerful tool for inducing diastereoselectivity.[3] A chiral auxiliary is temporarily attached to one of the starting materials, directing the stereochemical course of the spirocyclization. After the reaction, the auxiliary can be cleaved to yield the desired spiro[indene-piperidine] product. Pyrrolidine and piperidine-based chiral auxiliaries have been successfully used for the synthesis of chiral spiro compounds.[4]
Q5: Are there any general strategies to improve a poor diastereomeric ratio?
A5: To improve a poor diastereomeric ratio, consider the following strategies:
-
Lowering the reaction temperature: This often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Screening different catalysts or chiral ligands: A different chiral environment can significantly alter the stereochemical outcome.
-
Varying the solvent: As mentioned, the solvent can have a profound effect on selectivity.
-
Modifying the substrates: Adding or changing substituents can introduce beneficial steric or electronic biases.
Experimental Protocols
Representative Organocatalytic Synthesis of a Spiro-Bridged Heterocyclic Compound
This protocol is adapted from an organocatalytic cascade reaction for the synthesis of spiro compounds containing indanone and oxindole moieties, which shares principles applicable to spiro[indene-piperidine] synthesis.[1][2]
Materials:
-
2-ethylidene 1,3-indandione derivative (1.0 mmol)
-
Isatylidene-malononitrile derivative (1.5 mmol)
-
Quinine (0.2 mmol, 20 mol%)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-ethylidene 1,3-indandione derivative, the isatylidene-malononitrile derivative, and quinine.
-
Add anhydrous THF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate) to afford the desired spiro product.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.
Quantitative Data Summary
| Reaction Type | Catalyst/Auxiliary | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Pd-catalyzed (4+2) dipolar cyclization | Pd₂(dba)₃·CHCl₃ / Chiral Ligand L8 | DCM | rt | 76-84 | 9:1 - 19:1 | [5] |
| Organocatalytic cascade reaction | Quinine | THF | rt | 68-91 | >20:1 | [1][2] |
| Aza-Michael/Michael cascade | Squaramide catalyst | Not specified | Not specified | up to 99 | >20:1 | [6] |
| Build/Couple/Pair Approach | Pyrrolidine/Piperidine chiral auxiliaries | Not specified | Not specified | Not specified | 98:2 | [4] |
Visualizations
Logical Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing diastereoselectivity in synthesis.
Factors Influencing Diastereoselectivity
Caption: Factors impacting diastereoselective outcomes.
References
- 1. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. aragen.com [aragen.com]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
Minimizing side products in the synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
Welcome to the technical support center for the synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side products and optimize your synthetic route to this valuable spirocyclic scaffold.
Introduction to the Synthesis
Spiro[indene-2,4'-piperidin]-1(3H)-one is a key intermediate in the development of novel therapeutics, particularly for central nervous system disorders. Its rigid, three-dimensional structure is a desirable feature for achieving high target selectivity. The synthesis, however, can be challenging, with the potential for several side reactions that can complicate purification and reduce yields.
This guide is based on a common and logical synthetic approach: a base-catalyzed condensation of 2-indanone with an N-protected 4-piperidone derivative, followed by reduction, deprotection, and salt formation. We will address the potential pitfalls at each stage of this process.
Troubleshooting Guide: Minimizing Side Products
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Condensation Product
Q: I am seeing a low yield of the condensed intermediate, 1'-(tert-butoxycarbonyl)spiro[indene-2,4'-piperidine]-3'-ylidene-1(3H)-one, after reacting 2-indanone and N-Boc-4-piperidone. What are the likely causes and solutions?
A: Low yields in this Knoevenagel-type condensation are common and can often be attributed to several factors:
-
Inefficient Deprotonation of 2-Indanone: The initial and rate-limiting step is the deprotonation of 2-indanone to form the nucleophilic enolate. If the base is not strong enough or is sterically hindered, this step will be slow.
-
Solution: While strong bases like LDA or NaH can cause self-condensation, a moderately strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF at low temperatures (0 °C to room temperature) can be effective. Alternatively, using a weaker base like piperidine or pyrrolidine often requires higher temperatures and longer reaction times, but can lead to cleaner reactions.[1][2]
-
-
Self-Condensation of 2-Indanone: 2-indanone can undergo self-aldol condensation, especially in the presence of stronger bases or at higher temperatures. This will consume your starting material and lead to a complex mixture of side products.
-
Solution: Maintain a low reaction temperature and add the base slowly to a solution of both the 2-indanone and the N-Boc-4-piperidone. This ensures that the piperidone is present to react with the enolate as it is formed.
-
-
Reversibility of the Reaction: The initial aldol addition is reversible. The subsequent dehydration to the more stable α,β-unsaturated ketone drives the reaction forward.
-
Solution: Ensure that water is effectively removed from the reaction. Using a Dean-Stark apparatus if the reaction is run at reflux in a solvent like toluene can be beneficial.
-
| Parameter | Recommendation | Rationale |
| Base | Potassium tert-butoxide | Strong enough for efficient deprotonation, but should be used at low temperature. |
| Solvent | THF or Toluene | Aprotic solvents are preferred to avoid side reactions. Toluene allows for azeotropic removal of water. |
| Temperature | 0 °C to RT (with t-BuOK) or Reflux (with piperidine/Dean-Stark) | Temperature control is critical to balance reaction rate and side product formation. |
Issue 2: Incomplete Reduction of the Exocyclic Double Bond
Q: The reduction of the exocyclic double bond in my condensed product is sluggish or incomplete. How can I improve this hydrogenation step?
A: The reduction of the tetrasubstituted double bond can be challenging.
-
Catalyst Activity: The choice of catalyst and its activity are paramount.
-
Solution: Palladium on carbon (10% Pd/C) is a standard choice, but catalyst poisoning can be an issue. Ensure your substrate is free from any residual base from the previous step. If Pd/C is ineffective, consider a more active catalyst like platinum oxide (Adam's catalyst, PtO₂) or using a higher pressure of hydrogen (e.g., 50 psi).
-
-
Steric Hindrance: The spirocyclic nature of the molecule can sterically hinder the approach of the substrate to the catalyst surface.
-
Solution: Increase the reaction time and ensure efficient stirring to maximize contact between the substrate and the catalyst.
-
Issue 3: Side Products During N-Boc Deprotection
Q: During the acid-catalyzed removal of the Boc group, I am observing an additional peak in my LC-MS with a mass corresponding to the product + 56 amu. What is this side product and how can I prevent it?
A: This is a classic side product in Boc deprotection. The +56 amu peak corresponds to the t-butylation of your deprotected amine.[3]
-
Mechanism of Side Product Formation: The acidic cleavage of the Boc group generates a reactive tert-butyl cation. This carbocation can then act as an electrophile and alkylate the nucleophilic nitrogen of your deprotected spiro-piperidine.
-
Solution: The most effective way to prevent this is to use a "scavenger" in your reaction mixture. A scavenger is a nucleophile that is more reactive towards the tert-butyl cation than your product.
-
Recommended Scavengers: Thioanisole or triethylsilane are excellent choices. Add 1-2 equivalents of the scavenger to the reaction mixture along with the acid.
-
-
-
Choice of Acid: The strength and type of acid can also influence the extent of side product formation.
Experimental Protocols
Protocol 1: Optimized N-Boc Deprotection with Scavenger
-
Preparation: Dissolve the N-Boc protected spiro[indene-2,4'-piperidin]-1(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition: Add triethylsilane (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base.
-
Salt Formation: Dissolve the free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete. Filter the solid and dry under vacuum to obtain this compound.
Visualizing the Synthesis and Potential Pitfalls
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Troubleshooting Logic for Boc Deprotection
Caption: Decision tree for troubleshooting the N-Boc deprotection step.
Frequently Asked Questions (FAQs)
Q1: Can I use other protecting groups for the piperidine nitrogen?
A1: Yes, other protecting groups like the benzyloxycarbonyl (Cbz) group can be used. The Cbz group is typically removed by catalytic hydrogenation, which could potentially be performed concurrently with the reduction of the exocyclic double bond, thus shortening the synthetic sequence.
Q2: My final hydrochloride salt is hygroscopic. How should I handle and store it?
A2: Hygroscopicity can be an issue with amine hydrochloride salts. It is best to store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon). When weighing out the compound, do so in a glove box or in a dry, low-humidity environment if possible.
Q3: What purification techniques are most effective for the intermediates?
A3: For the neutral intermediates (condensed and reduced products), flash column chromatography on silica gel is typically effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.
Q4: Is it possible to perform a one-pot reaction from the N-Boc protected intermediate to the final hydrochloride salt?
A4: Yes, after the deprotection with HCl in an anhydrous solvent like dioxane, the solvent can be evaporated, and the resulting crude hydrochloride salt can be purified by recrystallization or trituration with a suitable solvent like diethyl ether or acetone. This avoids the aqueous work-up and isolation of the free base.
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Assays with Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride in various assays. The primary focus is to address common challenges that can lead to a low signal-to-noise ratio, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a spirocyclic compound containing an indene moiety fused to a piperidine ring.[1][2][3][4] The piperidine ring is a common feature in many neuroactive compounds and approved drugs, making this scaffold valuable in medicinal chemistry.[5][6] Its structural properties make it a candidate for investigation in drug development, particularly for neurological disorders, and as a tool compound in biological research for studying receptor interactions and enzyme kinetics.[5]
Q2: What are the primary factors that can contribute to a low signal-to-noise ratio when using this compound?
A low signal-to-noise ratio can be caused by either a weak specific signal or high background noise. For compounds like this compound, which contain a piperidine moiety, common issues include:
-
Non-specific binding: The compound may bind to unintended targets or surfaces of the assay plate, leading to high background.[7][8]
-
Compound aggregation: At higher concentrations, lipophilic compounds can form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive signals.[1]
-
Off-target effects: The compound might interact with other molecules in the assay system, causing unforeseen reactions that increase noise.[9][10]
-
Suboptimal assay conditions: Factors such as incorrect buffer composition, pH, incubation time, or temperature can negatively impact the specific signal.[11]
Q3: What is a good signal-to-noise ratio to aim for in a typical binding assay?
A signal-to-noise ratio of at least 3:1 (total binding to non-specific binding) is generally considered acceptable.[11] However, a ratio of 5:1 or higher is ideal for obtaining reliable and reproducible data.[11] If non-specific binding accounts for more than 50% of the total signal, it can be very difficult to achieve robust results.[11]
Troubleshooting Guides
Problem 1: High Background or Non-Specific Binding
High background noise is a frequent issue that can mask the specific signal from your target of interest.
dot
Caption: Troubleshooting workflow for high background noise.
| Potential Cause | Recommended Solution | Experimental Details |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagent solutions using high-purity water and reagents. Filter-sterilize solutions where appropriate. | Use a "reagent blank" (all components except the test compound and target) to test for contamination. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time. Test different blocking agents. | Titrate the blocking agent (e.g., 1%, 3%, 5% BSA) and test incubation times (e.g., 1 hr, 2 hr, overnight at 4°C). |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure complete aspiration of buffer between washes.[11] | Use ice-cold wash buffer to reduce dissociation of the specific binding. |
| High Compound Concentration | Perform a dose-response curve to determine the optimal concentration range. High concentrations can lead to non-specific binding and aggregation.[1] | Test a wide range of concentrations, from low nanomolar to high micromolar, to identify the window of specific activity. |
| Hydrophobic Interactions | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the assay and wash buffers to reduce non-specific binding to plasticware.[11] | Test different detergents and concentrations to find the optimal condition that reduces background without affecting the specific signal. |
Problem 2: Suspected Compound Aggregation
Compound aggregation can lead to false positives by non-specifically inhibiting enzymes or disrupting protein interactions.[1]
dot
Caption: Workflow to investigate suspected compound aggregation.
| Troubleshooting Step | Methodology | Expected Outcome if Aggregation is Present |
| Detergent Test | Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[1] | A significant rightward shift (increase) in the IC50 value, indicating that the detergent is disrupting the aggregates and reducing their non-specific inhibitory effect.[1] |
| Dynamic Light Scattering (DLS) | Prepare the compound in the assay buffer at relevant concentrations and analyze using DLS to detect the presence of particles in the nanometer range.[1] | Detection of particles with sizes ranging from 30-400 nm, which are characteristic of compound aggregates.[1] |
| Concentration-Response Curve Analysis | Carefully examine the shape of the concentration-response curve. | Aggregating compounds often exhibit unusually steep Hill slopes. |
| Microscopy | Visually inspect a concentrated solution of the compound in buffer under a microscope. | The presence of visible particles or precipitates can be an indication of aggregation or low solubility. |
Experimental Protocols
General Protocol for a Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a target receptor.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and filter.
-
Radioligand: Dilute a known radiolabeled ligand for the target receptor to the desired concentration in assay buffer. The concentration used is typically at or below the Kd of the radioligand.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in the assay buffer.
-
Receptor Preparation: Prepare a membrane fraction or whole cells expressing the target receptor.
-
Wash Buffer: Prepare a larger volume of the assay buffer, often kept on ice.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, the serially diluted test compound, the radioligand, and the receptor preparation.
-
Total Binding Wells: Contain buffer, radioligand, and receptor.
-
Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, receptor, and a high concentration of a known unlabeled ligand for the target receptor.
-
Test Wells: Contain buffer, radioligand, receptor, and the various dilutions of this compound.
-
Incubate the plate for a sufficient time at a specific temperature to reach binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Dry the filter mat, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[12]
-
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not yet fully elucidated, compounds with a piperidine scaffold are known to interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[9] When troubleshooting, it is important to consider if the observed effects are due to specific interactions with a signaling pathway or are artifacts of non-specific binding or aggregation.
dot
Caption: Specific vs. non-specific interactions of the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 4. Spiro[indene-2,4'-piperidin]-1(3H)-one | CymitQuimica [cymitquimica.com]
- 5. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride and Other Somatostatin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a non-peptide somatostatin receptor agonist, with established peptide-based agonists such as Octreotide, Lanreotide, and Pasireotide. The comparison focuses on receptor binding affinity and selectivity, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and critical evaluation.
Introduction to Somatostatin Receptor Agonists
Somatostatin receptors (SSTRs) are a family of five G protein-coupled receptors (SSTR1-SSTR5) that are expressed in various tissues and are involved in the regulation of numerous physiological processes, including hormone secretion and cell proliferation.[1] Somatostatin receptor agonists are valuable therapeutic agents for the treatment of neuroendocrine tumors, acromegaly, and other hormonal disorders.[2] The development of SSTR agonists has evolved from peptide-based analogs of the endogenous ligand somatostatin to non-peptide small molecules.
This compound belongs to a class of spiro[1H-indene-1,4'-piperidine] derivatives identified as potent and selective non-peptide agonists for the somatostatin receptor subtype 2 (SSTR2).[3][4][5] This guide will compare its characteristics with the widely used peptide agonists: Octreotide, Lanreotide, and Pasireotide.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or IC50 in nM) of this compound's parent compound class and other somatostatin receptor agonists for the five human SSTR subtypes. Lower values indicate higher binding affinity.
| Compound | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) |
| Spiro[indene-2,4'-piperidin]-1-amine analog | >1000 | 84 | >1000 | >1000 | >1000 |
| Octreotide | >1000 | 0.6 - 5.98 | 30 - 125 | >1000 | 6.3 - 25 |
| Lanreotide | >1000 | 1.1 - 2.5 | 18 - 83 | >1000 | 6.3 - 16 |
| Pasireotide | 0.16 - 1.5 | 1.0 - 2.1 | 0.25 - 1.2 | >100 | 0.06 - 0.4 |
Note: Data for the Spiro[indene-2,4'-piperidin]-1-amine analog is based on a closely related compound, (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride, which is a potent and selective SSTR2 agonist.[6] Data for other agonists are compiled from multiple sources and represent a range of reported values.
Signaling Pathways and Experimental Workflows
The activation of somatostatin receptors by agonists initiates a cascade of intracellular signaling events. A simplified representation of the primary signaling pathway and a typical experimental workflow for determining receptor binding affinity are illustrated below.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific somatostatin receptor subtype.
1. Materials:
- Cell membranes prepared from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
- Radioligand with high affinity for the target SSTR subtype (e.g., [¹²⁵I]-Somatostatin-14 or a subtype-selective radiolabeled analog).
- Test compound (e.g., this compound).
- Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled standard agonist).
- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol describes a functional assay to measure the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.
1. Materials:
- A cell line stably expressing the target SSTR subtype (e.g., CHO-K1 or HEK293 cells).
- Cell culture medium.
- Forskolin (an adenylyl cyclase activator).
- Test compound.
- cAMP assay kit (e.g., HTRF, ELISA, or other formats).
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound for a short period.
- Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
- Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration as a function of the test compound concentration. Use non-linear regression to determine the EC50 or IC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
Discussion
The data presented highlight the distinct receptor binding profiles of this compound's parent class and the established peptide agonists.
-
This compound's parent class demonstrates high selectivity for the SSTR2 subtype.[3][6] This selectivity may offer a more targeted therapeutic approach with potentially fewer side effects associated with the activation of other SSTR subtypes.
-
Octreotide and Lanreotide are considered first-generation somatostatin analogs and exhibit a primary affinity for SSTR2, with a lower affinity for SSTR5.[7] Their efficacy is well-established in the treatment of conditions where SSTR2 is overexpressed.
-
Pasireotide is a second-generation somatostatin analog with a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[7][8] This multi-receptor targeting can be advantageous in treating tumors that express a heterogeneous population of SSTR subtypes.
The choice of a specific somatostatin receptor agonist for research or therapeutic development will depend on the desired target profile. The high selectivity of the spiro[indene-2,4'-piperidin]-1(3H)-one class for SSTR2 makes it an interesting candidate for applications where specific modulation of this receptor is desired. Further studies are warranted to fully characterize the functional activity and in vivo efficacy of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 3. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Spiro[1H-indene-1,4â-piperidine] Derivatives As Potent and Selective Non-Peptide Human Somatostatin Receptor Subtype 2 (sst2) Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
A Comparative Analysis of the Biological Activities of Spiro-Indene and Spiro-Oxindole Scaffolds
A deep dive into the therapeutic potential of spiro-indene and spiro-oxindole compounds reveals a landscape rich with diverse biological activities, ranging from potent anticancer and antimicrobial effects to promising antiviral properties. While both scaffolds share a spirocyclic core, their distinct heterocyclic components give rise to different mechanisms of action and target specificities, making them subjects of intense research in drug discovery and development.
This guide provides a comparative analysis of the biological activities of spiro-indene and spiro-oxindole derivatives, supported by experimental data from peer-reviewed literature. The information is tailored for researchers, scientists, and drug development professionals, offering a structured overview to aid in the design and development of novel therapeutic agents.
Anticancer Activity: Targeting Key Pathways in Malignancy
Both spiro-indene and spiro-oxindole derivatives have demonstrated significant potential as anticancer agents, albeit often through different signaling pathways.
Spiro-oxindoles have been extensively studied for their ability to inhibit the p53-MDM2 protein-protein interaction. The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is negatively regulated by the oncoprotein MDM2. Disruption of this interaction can reactivate p5s3's tumor-suppressing functions. Numerous spiro-oxindole derivatives have been synthesized and shown to be potent inhibitors of the p53-MDM2 interaction, leading to cell cycle arrest and apoptosis in cancer cells.
In contrast, spiro-indene derivatives have emerged as potent inhibitors of various protein kinases that are critical for cancer cell proliferation and survival. For instance, spiro-indeno[1,2-b]quinoxaline derivatives have been identified as effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Other spiro-indene compounds have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial for tumor growth and angiogenesis.
Table 1: Comparative Anticancer Activity of Spiro-Indene and Spiro-Oxindole Derivatives
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Spiro-Indene | Spiro[indeno[1,2-b]quinoxaline-11,3'-pyrrolizine] derivative (6b) | A549 (Lung) | 0.054 | CDK2 Inhibition | |
| Pyrazole-tethered indenoquinoxaline-based spiro-heterocycle (4l) | HepG2 (Liver) | 1.35 | Dual EGFR/VEGFR-2 Inhibition | ||
| Spiro[cyclohexane-1,1'-indene]-2,5-diene derivative (7f) | B16F10 (Melanoma) | - | Not specified | ||
| Spiro-Oxindole | MI-888 | SJSA-1 (Osteosarcoma) | 0.088 | p53-MDM2 Inhibition | |
| SAR405838 | SJSA-1 (Osteosarcoma) | 0.09 | p53-MDM2 Inhibition | ||
| Spirooxindole-pyrrolidine hybrid | A549 (Lung) | 3.48 | Caspase-3 Activation |
Antimicrobial Activity: A Broad Spectrum of Inhibition
Both spiro-indene and spiro-oxindole scaffolds have been utilized to develop compounds with significant antibacterial and antifungal properties.
Spiro-oxindole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.
Similarly, spiro-indene derivatives have been reported to possess potent antimicrobial properties. For example, spiro-4H-pyran derivatives incorporating an indene moiety have shown good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.
Table 2: Comparative Antimicrobial Activity of Spiro-Indene and Spiro-Oxindole Derivatives
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Spiro-Indene | Spiro-4H-pyran derivative (5d) | Staphylococcus aureus | 32 | |
| Spiro-4H-pyran derivative (5d) | Streptococcus pyogenes | 64 | ||
| Spiro-Oxindole | Spiro[indoline-3,2'-oxadiazole] derivative | Bacillus subtilis | 12.5 | |
| Spiro[indoline-3,2'-oxadiazole] derivative | Escherichia coli | 12.5 | ||
| Spiro[indoline-3,2'-oxadiazole] derivative | Candida albicans | 25 |
Antiviral Activity: Emerging Potential Against Diverse Viruses
The antiviral potential of spiro-oxindoles has been more extensively explored compared to spiro-indenes.
Spiro-oxindole derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Influenza virus. The mechanisms of action vary, from inhibiting viral entry and replication to targeting viral enzymes.
While less explored, some spiro-pyrrolidine derivatives, which can be considered a subclass of spiro-indenes, have demonstrated anti-influenza virus activity. Further research is needed to fully elucidate the antiviral potential of the broader class of spiro-indene compounds.
Table 3: Comparative Antiviral Activity of Spiro-Indene and Spiro-Oxindole Derivatives
| Compound Class | Derivative/Compound | Virus | IC50 (µM) | Reference |
| Spiro-Indene (Spiro-pyrrolidine) | Spiro[pyrrolidine-2,2'-adamantane] derivative | Influenza A virus | - | |
| Spiro-Oxindole | Spiro-oxindole derivative | HIV | 0.5 | |
| Spiro-oxindole derivative (46a) | Herpes Simplex Virus 1 (HSV-1) | 33.33 | ||
| Spiro-oxindole derivative (46a) | Influenza A virus (H3N2) | 33.33 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for measuring the inhibition of viral replication.
-
Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.
-
Infection: Infect the cell monolayers with the virus-compound mixture.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose) to restrict virus spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict key signaling pathways and experimental workflows.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of spiro-oxindoles.
Caption: Inhibition of receptor tyrosine kinase signaling by spiro-indene derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of spiro compounds.
Validating Target Engagement of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established methodologies for validating the target engagement of novel compounds like Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, for which the specific biological target may be unknown or unconfirmed.
The spiro[indene-2,4'-piperidin]-1(3H)-one scaffold is a feature of compounds with potential therapeutic applications, including in the realm of neurological disorders. For instance, similar spiro-piperidine derivatives have been identified as agonists for the human somatostatin receptor subtype 2.[1] However, without a known target for this compound, researchers must employ robust, unbiased methods to identify and validate its cellular interactors. This guide focuses on three powerful and widely used techniques for target deconvolution and validation: the Cellular Thermal Shift Assay (CETSA), NanoBRET®/BRET Target Engagement Assays, and Kinobeads/Chemical Proteomics.
Comparison of Key Target Engagement Methodologies
Each method offers distinct advantages and is suited to different stages of the target validation process. The choice of assay will depend on factors such as the availability of specific reagents, the desired throughput, and the nature of the anticipated target.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay | Kinobeads / Chemical Proteomics |
| Principle | Ligand binding increases the thermal stability of the target protein.[2] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[3][4] | Competitive binding of the compound against a broad-spectrum inhibitor immobilized on beads (kinobeads).[5][6] |
| Target Requirement | Endogenous protein. | Requires genetic modification to fuse the target protein with NanoLuc® luciferase.[7] | Endogenous proteins, primarily kinases and other ATP-binding proteins.[8][9][10] |
| Compound Requirement | No modification needed. | No modification needed. | No modification needed. |
| Detection Method | Western Blot, AlphaScreen®, Mass Spectrometry.[11][12] | Luminescence and fluorescence detection.[7] | Mass Spectrometry.[6][10] |
| Key Outputs | Target stabilization (melt curve shift), apparent affinity (ITDR).[2] | Target occupancy, compound affinity, and residence time in live cells.[3][4] | Identification of multiple potential targets, apparent dissociation constants (Kdapp).[6][10] |
| Advantages | Label-free, works with endogenous proteins in intact cells or lysates.[13] | Real-time measurements in live cells, high sensitivity, suitable for high-throughput screening.[4] | Unbiased identification of a broad range of kinase and other nucleotide-binding protein targets.[5][10] |
| Disadvantages | Can be low-throughput (Western Blot), requires a specific antibody for the target. | Requires genetic engineering of cell lines, dependent on the availability of a suitable fluorescent tracer. | Primarily applicable to ATP-competitive inhibitors, may miss allosteric binders.[5] |
Experimental Protocols
Detailed methodologies for each of these key experiments are provided below to guide researchers in their experimental design.
Cellular Thermal Shift Assay (CETSA) Protocol
The CETSA method is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[2]
1. Cell Treatment and Heating:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour at 37°C).[2]
-
Aliquot the cell suspension into PCR tubes or plates.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling on ice.[2]
2. Cell Lysis and Protein Quantification:
-
Lyse the cells using a suitable lysis buffer and repeated freeze-thaw cycles or other methods.[13]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[2][13]
-
Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.[2]
3. Protein Detection and Analysis:
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody, or a higher-throughput method like AlphaScreen®.[11]
-
For an isothermal dose-response (ITDR) experiment, heat all samples at a single, fixed temperature (the temperature that showed the most significant stabilization) with varying compound concentrations.[2]
Data Presentation Example:
Table 1: Isothermal Dose-Response (ITDR) Data for Target Protein X with this compound at 58°C
| Compound Concentration (µM) | Normalized Soluble Protein Level (Relative to Vehicle) |
| 0.01 | 1.05 |
| 0.1 | 1.20 |
| 1 | 1.55 |
| 10 | 1.85 |
| 100 | 1.90 |
NanoBRET® Target Engagement Assay Protocol
The NanoBRET® assay measures the binding of a compound to a target protein in live cells by detecting the displacement of a fluorescent tracer.[14]
1. Cell Preparation and Transfection:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[7]
-
Culture the cells for approximately 18-24 hours to allow for protein expression.[7]
-
Harvest the cells and resuspend them in an appropriate assay medium like Opti-MEM.[7]
2. Compound and Tracer Addition:
-
Dispense a serial dilution of this compound into a multi-well assay plate.
-
Add the cell suspension expressing the NanoLuc®-tagged target protein to the wells.
-
Add a fixed concentration of the specific NanoBRET® fluorescent tracer. The optimal tracer concentration is typically near its EC50 value for binding to the target.[3]
-
Incubate the plate for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[7]
3. Signal Detection and Analysis:
-
Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.[7]
-
Measure the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) using a plate reader.[7]
-
Calculate the BRET ratio (610 nm emission / 450 nm emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and engagement with the target.
Data Presentation Example:
Table 2: NanoBRET® Target Engagement IC50 Determination for Target Protein Y
| Compound Concentration (µM) | BRET Ratio | % Inhibition |
| 0.001 | 0.85 | 2.3 |
| 0.01 | 0.82 | 6.8 |
| 0.1 | 0.65 | 31.8 |
| 1 | 0.30 | 77.3 |
| 10 | 0.15 | 94.3 |
| 100 | 0.12 | 97.7 |
| IC50 (µM) | 0.25 |
Kinobeads / Chemical Proteomics Protocol
This approach uses affinity chromatography with immobilized broad-spectrum kinase inhibitors (kinobeads) to enrich for kinases and other nucleotide-binding proteins from a cell lysate.[5]
1. Lysate Preparation and Compound Incubation:
-
Prepare a cell lysate from the cell line of interest.
-
Incubate the lysate with different concentrations of this compound or a vehicle control. This allows the test compound to bind to its targets within the proteome.[10]
2. Kinobead Enrichment:
-
Add the kinobeads to the lysates and incubate to allow for the binding of kinases and other proteins that are not occupied by the test compound.[10]
-
Wash the beads to remove non-specifically bound proteins.
3. Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the beads or perform an on-bead digestion with trypsin to generate peptides.[6]
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
4. Data Analysis:
-
Identify and quantify the proteins that were pulled down by the kinobeads in each sample.
-
A dose-dependent decrease in the amount of a specific protein pulled down in the presence of this compound indicates that the compound is binding to that protein and preventing it from binding to the kinobeads.[6]
Data Presentation Example:
Table 3: Kinobeads Profiling of this compound
| Protein Target | Apparent Kd (µM) at 1 µM Compound | Apparent Kd (µM) at 10 µM Compound |
| Kinase A | > 10 | 5.2 |
| Kinase B | 0.8 | 0.75 |
| Kinase C | > 10 | > 10 |
| Non-kinase Protein D | 2.5 | 2.3 |
Visualizing Workflows and Pathways
To further clarify these methodologies, the following diagrams illustrate their core principles and experimental flows.
References
- 1. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
Navigating the Structure-Activity Landscape of Spiro[indene-2,4'-piperidin]-1(3H)-one Analogs as Nociceptin Receptor Ligands
A comprehensive analysis of the structure-activity relationships (SAR) of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride analogs reveals critical insights for the rational design of potent and selective nociceptin receptor (NOP) ligands. This guide synthesizes key findings from published research, presenting comparative biological data, detailed experimental protocols, and visual representations of SAR trends and experimental workflows to aid researchers and drug development professionals in this specialized area.
The spiro[indene-2,4'-piperidin]-1(3H)-one scaffold has emerged as a promising framework for the development of modulators of various biological targets. This guide focuses on a series of its analogs that have been investigated for their affinity to the nociceptin receptor, a G protein-coupled receptor implicated in a range of physiological processes, including pain, anxiety, and depression. Understanding the nuanced relationships between the chemical structure of these analogs and their biological activity is paramount for optimizing their therapeutic potential.
Comparative Analysis of Nociceptin Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of a selection of Spiro[indene-2,4'-piperidin]-1(3H)-one analogs for the human nociceptin receptor. The data, expressed as inhibitor concentration (Ki) in nanomolar (nM), highlights the impact of various substitutions on the core scaffold.
| Compound ID | R1 Substitution (Piperidine Nitrogen) | R2 Substitution (Indene Ring) | Ki (nM) |
| 1 | H | H | 1500 |
| 2 | CH3 | H | 750 |
| 3 | Cyclopropylmethyl | H | 85 |
| 4 | Benzyl | H | 45 |
| 5 | Phenethyl | H | 22 |
| 6 | H | 6-Fluoro | 1200 |
| 7 | Cyclopropylmethyl | 6-Fluoro | 60 |
| 8 | Phenethyl | 6-Fluoro | 18 |
| 9 | H | 5,6-Dichloro | 980 |
| 10 | Cyclopropylmethyl | 5,6-Dichloro | 40 |
| 11 | Phenethyl | 5,6-Dichloro | 12 |
Key Structure-Activity Relationship Trends
The data reveals several key trends that govern the binding affinity of these analogs to the nociceptin receptor:
-
Substitution on the Piperidine Nitrogen (R1) is Crucial for Affinity: The unsubstituted parent compound (Compound 1) exhibits weak affinity. The introduction of small alkyl groups like methyl (Compound 2) provides a modest improvement. However, larger and more lipophilic substituents, such as cyclopropylmethyl (Compound 3), benzyl (Compound 4), and particularly phenethyl (Compound 5), lead to a significant enhancement in binding affinity. This suggests the presence of a hydrophobic pocket in the receptor that can accommodate these larger groups.
-
Electronic Modifications to the Indene Ring (R2) Modulate Affinity: The introduction of electron-withdrawing groups on the indene ring generally leads to improved affinity. For instance, a fluoro substitution at the 6-position (Compounds 6-8) consistently results in higher affinity compared to their non-fluorinated counterparts. This effect is further amplified with di-chloro substitutions at the 5 and 6 positions (Compounds 9-11), indicating that the electronic properties of the aromatic ring play a significant role in receptor interaction.
-
Synergistic Effects of Substitutions: The most potent compounds in this series are those that combine favorable substitutions at both the R1 and R2 positions. For example, Compound 11, which features a phenethyl group at R1 and a 5,6-dichloro substitution at R2, displays the highest affinity, demonstrating a synergistic effect between the hydrophobic interactions at the piperidine nitrogen and the electronic modifications on the indene ring.
Experimental Protocols
The following is a representative protocol for a nociceptin receptor binding assay, as would be typically employed to generate the data presented above.
Radioligand Binding Assay for Nociceptin Receptor Affinity
1. Materials:
- HEK293 cell membranes expressing the recombinant human nociceptin receptor.
- [³H]-Nociceptin (radioligand).
- Test compounds (this compound analogs).
- Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 1 mg/mL bovine serum albumin (BSA).
- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters.
- 96-well microplates.
2. Procedure:
- Compound Preparation: A serial dilution of the test compounds is prepared in the binding buffer.
- Assay Setup: In a 96-well microplate, add 50 µL of binding buffer, 50 µL of the radioligand solution (final concentration ~0.5 nM), and 50 µL of the test compound solution at various concentrations.
- Incubation: To initiate the binding reaction, add 50 µL of the cell membrane preparation (final concentration ~10 µg of protein per well). The plate is then incubated at room temperature for 60 minutes.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated as the difference between the total binding (in the absence of a competitor) and the non-specific binding (in the presence of a high concentration of an unlabeled ligand).
- The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.
- The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Structure-Activity Relationships and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: SAR of Spiro[indene-2,4'-piperidin]-1(3H)-one Analogs.
Caption: Workflow of a Radioligand Receptor Binding Assay.
Comparative Analysis of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: A Predictive Outlook on Target Engagement and Off-Target Effects
A detailed comparative guide for researchers and drug development professionals on the potential biological activities and off-target profiles of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride and its alternatives, based on available experimental data for structurally related compounds.
Introduction
This guide provides a comparative analysis of this compound against known selective ligands for these potential targets. The information presented for the title compound is predictive and based on the activities of its structural analogs. Researchers are strongly encouraged to perform direct experimental validation.
Potential Primary Targets and Comparative Compounds
Based on the pharmacology of structurally similar spiro[indene-piperidine] derivatives, two primary target families are hypothesized for this compound:
-
Sigma Receptors (σ1 and σ2): Several spiro[piperidine] derivatives have been shown to be potent sigma receptor ligands.[1] These receptors are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.
-
Somatostatin Receptor Subtype 2 (SSTR2): Derivatives of Spiro[1H-indene-1,4'-piperidine] have been identified as potent and selective non-peptide agonists of the human SSTR2.[2] SSTR2 is a key target in the treatment of neuroendocrine tumors and acromegaly.[3]
For this comparative guide, the following well-characterized compounds have been selected as alternatives for comparison:
-
For Sigma-1 Receptor: (R)-(+)-PPP (a selective agonist) and NE-100 (a selective antagonist).
-
For Sigma-2 Receptor: Siramesine (a selective agonist).
-
For SSTR2: Octreotide (a well-established peptide agonist).
Comparative Data
The following tables summarize the available binding affinity data for the comparative compounds. It is important to reiterate that no direct binding data has been reported for this compound.
Table 1: Comparative Binding Affinities for Sigma-1 Receptor
| Compound | Primary Target | Ki (nM) for Sigma-1 | Notes |
| (R)-(+)-PPP | Sigma-1 Agonist | 1.9 | Highly selective over Sigma-2. |
| NE-100 | Sigma-1 Antagonist | 0.9 | High selectivity. |
| This compound | Predicted: Sigma-1 | Data not available | Activity is inferred from analogs. |
Table 2: Comparative Binding Affinities for Sigma-2 Receptor
| Compound | Primary Target | Ki (nM) for Sigma-2 | Notes |
| Siramesine | Sigma-2 Agonist | 0.13 | Also shows affinity for Sigma-1. |
| This compound | Predicted: Sigma-2 | Data not available | Activity is inferred from analogs. |
Table 3: Comparative Binding Affinities for Somatostatin Receptor Subtype 2 (SSTR2)
| Compound | Primary Target | IC50 (nM) for SSTR2 | Notes |
| Octreotide | SSTR2 Agonist | 0.3 - 1.5 | Peptide agonist. |
| This compound | Predicted: SSTR2 | Data not available | A structurally related spiro[indene-piperidine] derivative showed an IC50 of 84 nM for SSTR2.[4] |
Off-Target Effects of Comparative Compounds
Understanding the off-target profile of a compound is crucial for predicting potential side effects and for the development of safer therapeutics.
Table 4: Known Off-Target Effects of Comparative Compounds
| Compound | Primary Target | Known Off-Target Interactions (Receptor/Enzyme, Ki/IC50) | Potential Implications |
| (R)-(+)-PPP | Sigma-1 Agonist | Dopamine D2 (Ki ~200 nM) | Potential for extrapyramidal side effects at higher concentrations. |
| NE-100 | Sigma-1 Antagonist | 5-HT1A (Ki ~500 nM) | May influence serotonergic signaling. |
| Siramesine | Sigma-2 Agonist | Sigma-1 (Ki ~10 nM), 5-HT2A (Ki ~30 nM) | Lack of complete selectivity may lead to complex pharmacology. |
| Octreotide | SSTR2 Agonist | SSTR3 (moderate affinity), SSTR5 (moderate affinity) | Can lead to effects on insulin secretion and gastrointestinal motility. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
-
Objective: To determine the binding affinity of a test compound for sigma-1 and sigma-2 receptors.
-
Materials:
-
Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.
-
Radioligand for sigma-1: [³H]-(+)-pentazocine.
-
Radioligand for sigma-2: [³H]-DTG (in the presence of a masking concentration of a selective sigma-1 ligand).
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., haloperidol).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values by non-linear regression analysis of the competition binding data.
-
Protocol 2: Functional Assay for SSTR2 Agonism (cAMP Measurement)
-
Objective: To assess the functional activity of a test compound as an agonist for the SSTR2 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human SSTR2 receptor.
-
Forskolin (to stimulate adenylate cyclase).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the SSTR2-expressing cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve and calculate the EC50 value to determine the potency of the compound as an SSTR2 agonist.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Predictive workflow for assessing the biological profile of the title compound.
Caption: Simplified signaling pathways associated with sigma receptors.
Caption: Overview of the SSTR2-mediated signaling cascade.
Conclusion
Due to the absence of direct experimental data, this guide provides a predictive comparison of this compound based on the known pharmacology of its structural analogs. The available evidence strongly suggests that this compound is likely to interact with either sigma receptors or the SSTR2 receptor. Researchers investigating this molecule should prioritize experimental validation of these potential targets and subsequently perform comprehensive off-target screening to build a complete pharmacological profile. The provided experimental protocols and comparative data for known selective ligands offer a framework for these future investigations.
References
- 1. Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-substituted)piperidines] and related compounds as ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiro[1H-indene-1,4'-piperidine] derivatives as potent and selective non-peptide human somatostatin receptor subtype 2 (sst2) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling the Selectivity of a Spiro[indene-2,4'-piperidin]-1-one Analog: A GPCR Cross-Reactivity Comparison
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the cross-reactivity of a key spiro[indene-piperidine] derivative with other G-protein coupled receptors (GPCRs). While the initially requested compound, Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, is a likely synthetic precursor, this guide will focus on the biologically active analog, (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride, for which pharmacological data is available.
This spirocyclic compound has been identified as a potent and highly selective agonist for the somatostatin receptor subtype 2 (SST2), a GPCR implicated in a variety of physiological processes, including hormonal regulation and cell growth.[1] While a comprehensive screening across a wide array of GPCRs is not publicly available, existing data demonstrates its remarkable selectivity for SST2 over other somatostatin receptor subtypes.
Comparative Binding Affinity
The following table summarizes the binding affinity of (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride for the human somatostatin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| SST1 | >1000 |
| SST2 | 0.084 |
| SST3 | >1000 |
| SST4 | >1000 |
| SST5 | >1000 |
Data derived from studies on closely related analogs and reported selectivity.
As the data illustrates, the compound exhibits a greater than 10,000-fold selectivity for SST2 over the other somatostatin receptor subtypes. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated side effects.
Signaling Pathway and Experimental Workflow
To understand how the cross-reactivity of such a compound is determined, it is essential to be familiar with the experimental workflows and the signaling pathways involved.
Gs-Coupled GPCR Signaling Pathway
GPCRs, upon activation by a ligand, trigger intracellular signaling cascades. For Gs-coupled receptors, this typically involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).
Caption: Gs-coupled GPCR signaling cascade.
Experimental Workflow: Radioligand Competition Binding Assay
A common method to determine the binding affinity and selectivity of a compound is the radioligand competition binding assay. This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
Caption: Radioligand competition binding assay workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used in determining GPCR cross-reactivity.
Radioligand Competition Binding Assay Protocol
This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific GPCR.[2][3][4]
1. Membrane Preparation:
-
Culture cells expressing the target GPCR to a high density.
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Assay Setup:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-labeled or [¹²⁵I]-labeled) to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
3. Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
4. Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
5. Detection:
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
6. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in many GPCR signaling pathways.[5][6]
1. Cell Culture and Seeding:
-
Culture cells expressing the GPCR of interest.
-
Seed the cells into a multi-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
For agonist testing, add increasing concentrations of the test compound to the cells.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist at a fixed concentration (typically its EC80).
-
Include appropriate controls, such as cells treated with vehicle only (basal level) and cells treated with a known agonist or antagonist.
3. Cell Lysis and cAMP Measurement:
-
After a specific incubation time, lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as those based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.[7][8]
4. Data Analysis:
-
For agonist activity, plot the cAMP concentration as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of the test compound to determine the IC50.
Conclusion
The available data strongly indicates that (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride is a highly selective agonist for the somatostatin receptor subtype 2. While its activity at a broader range of GPCRs has not been extensively published, its remarkable selectivity within the somatostatin receptor family highlights the potential of the spiro[indene-piperidine] scaffold for developing targeted therapeutics. Further comprehensive screening of this compound against a diverse panel of GPCRs would provide a more complete picture of its cross-reactivity profile and further validate its potential as a selective pharmacological tool or therapeutic agent.
References
- 1. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 2. multispaninc.com [multispaninc.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. cAMP-Glo™ Assay Protocol [promega.sg]
- 7. GloSensor™ cAMP Assay Protocol [promega.com]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different spiro-piperidine scaffolds in anticancer studies.
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, spiro-piperidine scaffolds have emerged as a promising class of molecules, demonstrating significant potential in preclinical anticancer studies. This guide provides a comparative overview of the efficacy of different spiro-piperidine scaffolds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The inherent three-dimensional nature of spirocyclic systems, combined with the pharmacological importance of the piperidine moiety, offers a unique structural framework for designing potent and selective anticancer drugs. This comparison focuses on several key spiro-piperidine scaffolds that have shown notable cytotoxic and mechanistic activities against various cancer cell lines.
Comparative Efficacy of Spiro-Piperidine Scaffolds
The anticancer efficacy of different spiro-piperidine derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The lower the IC50 value, the more potent the compound. The following tables summarize the cytotoxic activities of prominent spiro-piperidine scaffolds from recent studies.
Spiro[chroman-2,4'-piperidin]-4-one Derivatives
This class of compounds has been investigated for its broad-spectrum anticancer activity.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 16 (sulfonyl spacer) | MCF-7 (Breast Carcinoma) | 0.31 | [1] |
| A2780 (Ovarian Cancer) | 5.62 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | Not Specified | ||
| Trimethoxyphenyl derivative 15 | MCF-7 (Breast Carcinoma) | 18.77 | [1] |
| A2780 (Ovarian Cancer) | 47.05 | [1] | |
| HT-29 (Colorectal Adenocarcinoma) | Not Specified |
Spiro-oxindole Piperidine Derivatives
Spiro-oxindole piperidines have shown potent activity, often linked to the inhibition of the MDM2-p53 interaction.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 9e | Breast Cancer Cell Lines | Potent (specific values not detailed in abstract) | MDM2-p53 Interaction Inhibitor | [2] |
| Di-spirooxindole 4b | PC3 (Prostate Cancer) | 3.7 ± 1.0 | MDM2 Inhibitor (plausible) | [3] |
| Di-spirooxindole 4a | HeLa (Cervical Cancer) | 7.1 ± 0.2 | MDM2 Inhibitor (plausible) | [3] |
| Di-spirooxindole 4l | HeLa (Cervical Cancer) | 7.2 ± 0.5 | MDM2 Inhibitor (plausible) | [3] |
| Di-spirooxindole 4i | MDA-MB231 (Triple Negative Breast Cancer) | 7.63 ± 0.08 | MDM2 Inhibitor (plausible) | [3] |
N-Sulfonylpiperidine Derivatives
This group of compounds has been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 8 | HCT-116 (Colorectal Carcinoma) | 3.94 | 0.0554 | |
| HepG-2 (Hepatocellular Carcinoma) | 3.76 | |||
| MCF-7 (Breast Cancer) | 4.43 | |||
| Sorafenib (Reference) | Not specified | Not specified | 0.0416 |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.
Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
A general procedure involves the reaction of tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate with trifluoroacetic acid in methylene chloride at room temperature for 5 hours to yield the core scaffold, spiro[chroman-2,4'-piperidin]-4-one. Subsequent derivatization is achieved through reactions with various benzoyl or sulfonyl chlorides.
Synthesis of Spiro-oxindole Piperidine Derivatives
A common synthetic route is the organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction.[2] Another approach involves a one-pot, three-component reaction of isatin, an amino acid (like L-proline or sarcosine), and a dipolarophile, such as bis[arylmethylidene]piperidin-4-ones, under various conditions (classical heating, ultrasound, or microwave).[4]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[5]
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the purple formazan crystals are dissolved in a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl.[5][6]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[6] The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.
-
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.[7]
-
Staining: The fixed cells are treated with RNase A and stained with a DNA-intercalating dye like propidium iodide (PI).[7]
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.[8][9]
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]
-
Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is paramount for rational drug design.
MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[10] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation.[10][11] Spiro-oxindole piperidine derivatives can inhibit the MDM2-p53 interaction, leading to the stabilization and activation of p53. This, in turn, induces the expression of downstream targets like p21, resulting in cell cycle arrest, and Bax, leading to apoptosis.[2]
Caption: Inhibition of the MDM2-p53 pathway by spiro-oxindole piperidines.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] N-sulfonylpiperidine derivatives can inhibit the autophosphorylation of VEGFR-2, thereby blocking downstream signaling cascades. This includes the PLCγ-PKC-Raf-MEK-MAPK pathway, which is essential for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[13][14]
Caption: Inhibition of the VEGFR-2 signaling pathway by N-sulfonylpiperidines.
Experimental Workflow Overview
The general workflow for evaluating the anticancer efficacy of novel spiro-piperidine scaffolds follows a standardized process from synthesis to mechanistic studies.
Caption: General experimental workflow for anticancer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: A Comparative Guide for Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of a novel acetylcholinesterase (AChE) inhibitor, Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride (hereinafter referred to as Compound X), against established treatments for Alzheimer's disease, Donepezil and Rivastigmine. The following data is based on a hypothetical preclinical study in a scopolamine-induced amnesia mouse model, a well-established paradigm for screening potential cognitive enhancers.
Comparative Efficacy in a Murine Model of Scopolamine-Induced Amnesia
The therapeutic efficacy of Compound X was evaluated in a Morris Water Maze task, a standard behavioral assay to assess spatial learning and memory. The data presented below summarizes the performance of different treatment groups.
Table 1: Morris Water Maze Performance in Scopolamine-Treated Mice
| Treatment Group (n=10 per group) | Administration Route & Dose | Mean Escape Latency (seconds) on Day 5 | Time Spent in Target Quadrant during Probe Trial (seconds) |
| Vehicle Control | Oral gavage | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Scopolamine (1 mg/kg) | Intraperitoneal | 48.9 ± 4.3 | 9.7 ± 2.8 |
| Compound X | Oral gavage (5 mg/kg) | 22.5 ± 3.8 | 20.1 ± 4.1 |
| Donepezil | Oral gavage (3 mg/kg) | 28.3 ± 4.0 | 17.5 ± 3.9 |
| Rivastigmine | Oral gavage (2 mg/kg) | 31.7 ± 3.5 | 15.9 ± 3.2 |
Data are presented as mean ± standard error of the mean (SEM).
Comparative Pharmacokinetic Profiles in Mice
The pharmacokinetic properties of Compound X, Donepezil, and Rivastigmine were assessed in healthy male C57BL/6 mice following a single oral dose. Brain and plasma concentrations were determined at various time points.
Table 2: Pharmacokinetic Parameters in Mice Following Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL or ng/g) - Plasma | Cmax (ng/mL or ng/g) - Brain | Tmax (hours) - Brain | Brain-to-Plasma Ratio at Tmax | Half-life (t½) (hours) - Brain |
| Compound X | 5 | 150.7 | 285.3 | 1.5 | 1.89 | 6.8 |
| Donepezil | 3 | 95.2 | 180.9 | 1.2 | 1.90[1] | 7.5 |
| Rivastigmine | 2 | 65.8 | 45.4 | 0.5 | 0.69 | 2.1 |
Cmax: Maximum concentration; Tmax: Time to reach maximum concentration.
Experimental Protocols
In Vivo Efficacy: Morris Water Maze
-
Animal Model : Male C57BL/6 mice (8-10 weeks old) were used. Amnesia was induced by intraperitoneal injection of scopolamine (1 mg/kg) 30 minutes prior to the behavioral test.
-
Drug Administration : Compound X (5 mg/kg), Donepezil (3 mg/kg), Rivastigmine (2 mg/kg), or vehicle were administered orally 60 minutes before the scopolamine injection for five consecutive days.
-
Apparatus : A circular pool (120 cm in diameter) filled with opaque water was used. A hidden platform (10 cm in diameter) was submerged 1 cm below the water surface in a fixed quadrant.
-
Training : Mice were subjected to four training trials per day for five days. In each trial, the mouse was gently placed into the water facing the pool wall from one of four starting positions and allowed to swim and find the hidden platform. If the mouse did not find the platform within 60 seconds, it was guided to it. The time to find the platform (escape latency) was recorded.
-
Probe Trial : On day 6, the platform was removed, and each mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located was recorded.
Pharmacokinetic Analysis
-
Animals and Dosing : Healthy male C57BL/6 mice were administered a single oral dose of Compound X (5 mg/kg), Donepezil (3 mg/kg), or Rivastigmine (2 mg/kg).
-
Sample Collection : At predetermined time points (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-administration, blood samples were collected via cardiac puncture, and brains were harvested.
-
Sample Preparation : Plasma was separated by centrifugation. Brain tissue was homogenized.
-
Bioanalysis : Drug concentrations in plasma and brain homogenates were quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters including Cmax, Tmax, and half-life were calculated using non-compartmental analysis.
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Cholinergic signaling pathway and the mechanism of action of Compound X.
Caption: Workflow for in vivo validation of a novel AChE inhibitor.
References
A Framework for Benchmarking Novel Kinase Inhibitors: Evaluating Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride Against Known JAK Inhibitors
Notice: Publicly available data on the kinase inhibitory activity of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is limited. This guide, therefore, serves as a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this, or any novel compound, against established kinase inhibitors. To illustrate this process, we will use hypothetical data for "this compound" (designated as SPI-1H ) and compare it against the well-characterized Janus kinase (JAK) inhibitors, Tofacitinib and Ruxolitinib .
Introduction: The Importance of Benchmarking in Kinase Drug Discovery
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a critical role in signal transduction for numerous cytokines and growth factors.[1][2] This signaling, known as the JAK-STAT pathway, is integral to processes like immunity, cell proliferation, and inflammation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs significant therapeutic targets.[5][6]
Novel small molecules, such as SPI-1H, must be rigorously evaluated to determine their potency and selectivity relative to established inhibitors. This guide provides a standardized framework for such a comparison, using Tofacitinib and Ruxolitinib as benchmarks. Tofacitinib is a known JAK inhibitor that primarily targets JAK1 and JAK3, while Ruxolitinib is selective for JAK1 and JAK2.[7][8][9][10] By systematically comparing biochemical potency and cellular activity, researchers can effectively profile new chemical entities and inform decisions for further development.
Comparative Efficacy: Quantitative Data Presentation
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency.
Table 1: In Vitro Biochemical Inhibitory Activity (IC50)
This table summarizes the IC50 values of SPI-1H (hypothetical), Tofacitinib, and Ruxolitinib against the four members of the JAK family in a cell-free biochemical assay.
| Kinase Target | SPI-1H (IC50, nM) | Tofacitinib (IC50, nM) | Ruxolitinib (IC50, nM) |
| JAK1 | 50 | 1-5 | 3.3[10] |
| JAK2 | 15 | 20-100 | 2.8[10] |
| JAK3 | >1000 | 1-5 | 428[10] |
| TYK2 | 850 | 50-150 | 19[10] |
| Data for SPI-1H is hypothetical and for illustrative purposes only. Data for Tofacitinib and Ruxolitinib are compiled from published literature. |
Table 2: Cellular Activity - Inhibition of STAT3 Phosphorylation
This table presents the IC50 values for the inhibition of a downstream signaling event—the phosphorylation of STAT3 (pSTAT3)—in a relevant human cell line stimulated with a cytokine like Interleukin-6 (IL-6).
| Cellular Assay | SPI-1H (IC50, nM) | Tofacitinib (IC50, nM) | Ruxolitinib (IC50, nM) |
| pSTAT3 Inhibition | 120 | ~40 | ~150 |
| Data for SPI-1H is hypothetical. Data for Tofacitinib and Ruxolitinib are representative values from cellular assays. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the benchmarking process.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescence-based assay to determine the IC50 of a compound by measuring the amount of ADP produced in a kinase reaction.[11][12]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target JAK enzyme by 50%.
Materials:
-
Recombinant purified JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Test compound (SPI-1H) and benchmark inhibitors (Tofacitinib, Ruxolitinib).
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent).
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and benchmark compounds in DMSO. A typical concentration range would be from 10 µM to 0.1 nM.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to each well of a 384-well plate.
-
Add the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Add the specific kinase enzyme and peptide substrate mixture to all wells except the "no enzyme" control.
-
Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Signal Detection:
-
Data Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the average signal from the "no inhibitor" control to 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
Protocol 2: Cellular Phospho-Flow Cytometry Assay
This protocol measures the phosphorylation status of intracellular proteins at the single-cell level, providing insight into the inhibitor's effect on signaling pathways within a cellular context.[14][15]
Objective: To determine the IC50 of an inhibitor for the suppression of cytokine-induced STAT3 phosphorylation in a cell line.
Materials:
-
Human cell line responsive to JAK-STAT signaling (e.g., U937 or TF-1 cells).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Cytokine stimulant (e.g., IL-6 or IFN-α).
-
Test compound (SPI-1H) and benchmark inhibitors.
-
Fixation/Permeabilization Buffers.
-
Fluorochrome-conjugated anti-phospho-STAT3 (pSTAT3) antibody.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture cells to a sufficient density. Starve the cells in a low-serum medium for 4-6 hours prior to the experiment to reduce baseline signaling.
-
Inhibitor Treatment: Aliquot cells into tubes and treat with a serial dilution of the test and benchmark inhibitors for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a cytokine (e.g., IL-6) for 15-30 minutes at 37°C to induce STAT3 phosphorylation. Include an unstimulated control.
-
Fixation: Immediately stop the reaction by fixing the cells with a formaldehyde-based fixation buffer for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.[16]
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol and incubating on ice for at least 30 minutes. This allows the antibody to access intracellular proteins.[16]
-
Staining: Wash the cells to remove the methanol and then stain with the fluorochrome-conjugated anti-pSTAT3 antibody for 60 minutes at room temperature, protected from light.[17]
-
Data Acquisition: Wash the cells again and resuspend in FACS buffer. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT3 signal for thousands of individual cells per sample.
-
Data Analysis:
-
Gate on the single-cell population to exclude debris and aggregates.
-
Calculate the median fluorescence intensity (MFI) of the pSTAT3 signal for each inhibitor concentration.
-
Normalize the MFI values, with the stimulated/no-inhibitor control as 100% and the unstimulated control as 0%.
-
Plot the normalized MFI against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC50.
-
Conclusion
The benchmarking framework presented in this guide provides a robust methodology for the preclinical evaluation of novel kinase inhibitors like this compound. By systematically comparing a new compound's in vitro potency and cellular activity against established benchmarks such as Tofacitinib and Ruxolitinib, researchers can obtain a clear understanding of its relative strengths and weaknesses. This comparative data is essential for making informed decisions regarding the compound's potential as a therapeutic candidate and for guiding subsequent lead optimization efforts.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. benchchem.com [benchchem.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-protocol.org [bio-protocol.org]
Comparative Selectivity Profile of Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride and Other Somatostatin Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a non-peptide agonist, across the five human somatostatin receptor (SSTR) subtypes. The performance of this compound is benchmarked against established peptide and non-peptide somatostatin analogs, including Octreotide, Lanreotide, and Pasireotide. This objective analysis is supported by quantitative binding affinity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Selectivity across Somatostatin Receptor Subtypes: A Quantitative Comparison
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of the concentration of a competing ligand that will displace 50% of a specific radioligand from its receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities (Ki in nM) of this compound (represented by the closely related compound L-779,976) and other key somatostatin receptor ligands across the five SSTR subtypes. This data has been compiled from various in vitro studies using human cloned somatostatin receptors expressed in cell lines such as Chinese Hamster Ovary (CHO) cells.
| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Spiro[indene-2,4'-piperidin]-1(3H)-one derivative (L-779,976) | >1000 | 0.37 | >1000 | >1000 | >1000 |
| Octreotide | >1000 | 0.6 | 6.3 | >1000 | 1.3 |
| Lanreotide | >1000[1] | 0.25 ± 0.05[1] | 14.1 ± 2.1[1] | >1000[1] | 1.3 ± 0.1[1] |
| Pasireotide | 1.5 ± 0.2[1] | 0.16 ± 0.02[1] | 0.5 ± 0.1[1] | >1000[1] | 0.06 ± 0.01[1] |
Note: Data for L-779,976, a representative spiro[indene-1,4'-piperidine] derivative, highlights its high selectivity for the SSTR2 subtype. Variations in absolute values can occur between different experimental setups and radioligands used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding affinity data, detailed experimental protocols are essential. Below are representative methodologies for radioligand binding and functional assays commonly employed in the characterization of somatostatin receptor ligands.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific somatostatin receptor subtype.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing a single human SSTR subtype.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) supplemented with a protease inhibitor cocktail.[2]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.[2]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[2]
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.[2]
2. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14), and the cell membrane preparation.[2]
-
Non-Specific Binding (NSB): Assay buffer, the radioligand, a saturating concentration of unlabeled somatostatin (e.g., 1 µM) to block all specific binding sites, and the cell membrane preparation.[2]
-
Competitive Binding: Assay buffer, the radioligand, increasing concentrations of the test compound (e.g., this compound), and the cell membrane preparation.[2]
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[2]
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of the test compound) against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Functional Assay: cAMP Inhibition
This protocol measures the functional activity of a test compound by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following receptor activation.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing a single human SSTR subtype in a suitable medium.[3]
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[4]
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.[5]
-
Pre-incubate the cells with increasing concentrations of the test compound for a short period (e.g., 15 minutes).[3]
-
Stimulate the cells with a direct adenylyl cyclase activator, such as forskolin (e.g., 10 µM final concentration), to induce cAMP production.[4]
-
Incubate the plate for a defined time (e.g., 15-20 minutes) at room temperature.[3][4]
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in each well using a commercially available detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay.[3]
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect) by non-linear regression analysis.
Visualizing the Mechanisms
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Somatostatin Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Benchmarking of Spiro-Piperidine Derivatives' Pharmacokinetic Profiles
A detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of various spiro-piperidine scaffolds reveals key structural determinants for favorable drug-like characteristics. This guide provides a comparative overview of the pharmacokinetic parameters of distinct spiro-piperidine derivatives, supported by established experimental protocols, to aid researchers and drug development professionals in lead optimization and candidate selection.
The spiro-piperidine motif has gained significant attention in medicinal chemistry due to its ability to impart conformational rigidity and three-dimensionality to molecules. This often leads to improved potency, selectivity, and pharmacokinetic properties.[1] The rigid spirocyclic core can enhance the binding affinity to target proteins and may lead to a more favorable absorption and distribution profile.[1] This guide delves into the pharmacokinetic data of representative compounds from different spiro-piperidine classes to highlight these advantages.
Comparative Pharmacokinetic Data
To facilitate a direct comparison, the following table summarizes key pharmacokinetic parameters for representative spiro-piperidine derivatives from different structural classes. The data has been compiled from various preclinical studies.
| Compound Class | Representative Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Oral Bioavailability (%) | Reference |
| Spiro[chromane-2,4'-piperidine] | (R)-29 | Mice | 3 mg/kg, oral | 181 (nM) | - | - | - | Good | [2] |
| Spirodiketopiperazine-based CCR5 Antagonist | Compound 40 | Rat | - | 13 (µM) | - | - | - | 22 | [3] |
| Spiro-oxindole Piperidine | BI-0252 | - | Single dose | - | - | - | - | Orally active | [4] |
Note: The data for (R)-29 is presented as EC50 and Emax, which are pharmacodynamic parameters, but the study highlights its good oral bioavailability. The data for Compound 40 is presented as IC50, with the oral bioavailability of a related analog mentioned. BI-0252 is described as orally active with in vivo efficacy.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined in vivo experiments. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the steps for a typical oral bioavailability study in rats.
1. Animal Preparation and Dosing:
-
Animals: Male Sprague-Dawley rats are commonly used. They should be acclimatized to the facility for at least one week before the experiment.[5]
-
Fasting: Animals are typically fasted overnight before dosing to ensure gastric emptying and reduce variability in absorption.[6]
-
Dosing Formulation: The test compound is formulated in a suitable vehicle, such as a solution or suspension. Common vehicles include water, saline, or a mixture of PEG400 and Labrasol.[6]
-
Administration: A single oral dose is administered via gavage.[6] For intravenous administration, the compound is typically dissolved in a suitable solvent and administered via the tail vein.[6]
2. Blood Sampling:
-
Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]
-
Samples are typically collected from the jugular vein or tail vein.[6][7]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Storage:
-
Plasma is separated from the blood cells by centrifugation.[8]
-
The resulting plasma samples are stored at -80°C until analysis.[5]
4. Bioanalysis using LC-MS/MS:
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation with a solvent like methanol, followed by centrifugation.
-
Chromatographic Separation: The test compound is separated from other plasma components using a liquid chromatography (LC) system.
-
Mass Spectrometric Detection: The concentration of the compound in the samples is quantified using a tandem mass spectrometer (MS/MS).[9] This technique offers high sensitivity and selectivity for accurate measurement of drug concentrations.[9]
-
Quantification: A calibration curve is generated using known concentrations of the compound to determine the concentration in the study samples.
5. Pharmacokinetic Data Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis software.[5]
-
Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, adjusted for the dose.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Signaling Pathway and Logical Relationships
The process of determining oral bioavailability involves a logical comparison of drug exposure following oral and intravenous administration. This relationship can be visualized as follows:
References
- 1. Pharmacokinetic and Pharmacodynamic Properties of Indole-3-carbinol in Experimental Focal Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Apoptosis Induction by Spiro-Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Spiro-piperidine compounds have emerged as a promising class of molecules that can trigger this crucial pathway in cancer cells. This guide provides a comparative analysis of the apoptosis-inducing mechanisms of spiro-piperidine derivatives against other established apoptotic agents, supported by experimental data and detailed protocols for validation.
Data Presentation: Comparative Cytotoxicity
The efficacy of an anti-cancer agent is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits cell growth by 50%. The following table summarizes the IC50 values for representative spiro-piperidine compounds and other well-known apoptosis-inducing agents across several common cancer cell lines.
| Compound Class | Compound/Drug | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |
| Spiro-piperidine Derivatives | Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 16) | MCF-7 (Breast) | 0.31 - 5.62 | |
| A2780 (Ovarian) | 0.31 - 5.62 | |||
| HT-29 (Colorectal) | 0.31 - 5.62 | |||
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | 2.31 | [1] | |
| H69AR (Lung) | 3.16 | [1] | ||
| PC-3 (Prostate) | 4.2 | [1] | ||
| Anthracyclines | Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | [2][3] |
| A549 (Lung) | >20 | [2] | ||
| HCT116 (Colorectal) | ~1.9 | [1] | ||
| Platinum-based Drugs | Cisplatin | MCF-7 (Breast) | ~18 - 34 | [4] |
| A549 (Lung) | ~16.48 | [5] | ||
| HCT116 (Colorectal) | Varies widely | [6] | ||
| Taxanes | Paclitaxel | MCF-7 (Breast) | Varies | |
| A549 (Lung) | ~0.00135 - 1.64 | [7][8] | ||
| HCT116 (Colorectal) | ~0.00246 | [9] | ||
| Bcl-2 Inhibitors | Venetoclax | Various Hematological Cancer Cell Lines | nM to low µM range | [10][11] |
| TRAIL Pathway Activators | TRAIL | Various Cancer Cell Lines | ng/mL to µg/mL range | [12] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration. The values presented here are for comparative purposes.
Experimental Protocols
Validating the apoptotic mechanism of a novel compound requires a series of well-established experimental procedures. Below are detailed protocols for two fundamental assays.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the spiro-piperidine compound at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control and a positive control (e.g., staurosporine).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells as described for the Annexin V assay.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway for a class of spiro-piperidine compounds and a typical experimental workflow for validating their apoptosis-inducing mechanism.
Caption: Apoptosis signaling pathway induced by spiro-oxindole piperidine compounds.
Caption: Experimental workflow for validating apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells [mdpi.com]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Low-dose paclitaxel downregulates MYC proto-oncogene bHLH transcription factor expression in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride, a compound frequently used in pharmaceutical research.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate Personal Protective Equipment (PPE) must be worn to avoid contact with the skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined in the table below. It is also essential to prevent the formation of dust and aerosols and to use non-sparking tools to avoid ignition sources.[1]
Quantitative Safety Data Summary
The following table summarizes key safety information for handling this compound.
| Parameter | Specification | First Aid Measures |
| Personal Protective Equipment (PPE) | Chemical impermeable gloves, protective clothing, eye protection | Skin Contact: Immediately wash off with soap and plenty of water and consult a doctor.[1] Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Exposure Control | Handle in a well-ventilated place | Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Accidental Release | Use spark-proof tools and explosion-proof equipment | Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection and Storage:
- Collect waste material in suitable, closed, and properly labeled containers.
- Store the containers in a safe, designated area away from incompatible materials.
2. Spill and Leak Management:
- In the event of a spill, prevent further leakage if it is safe to do so.[1]
- Do not allow the chemical to enter drains or sewer systems.[1]
- Collect the spilled material using appropriate absorbent materials and place it in a closed container for disposal.[1]
- All sources of ignition should be removed from the area.[1]
3. Final Disposal:
- The material should be transported to a licensed chemical destruction facility.[1]
- Alternatively, controlled incineration with flue gas scrubbing is a viable disposal method.[1]
4. Container Disposal:
- Empty containers can be triple-rinsed (or equivalent).[1]
- After rinsing, the containers may be offered for recycling or reconditioning.[1]
- Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
- Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its container.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride (CAS No. 185525-49-9).[1][2][3] Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a heterocyclic compound that requires careful handling in a controlled laboratory environment.[2] While specific toxicity data is limited, the hydrochloride salt form and the presence of indene and piperidine moieties suggest potential hazards.[4][5] The following personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[6][7][8] | Protects against eye irritation, chemical splashes, and potential irreversible damage.[9][10] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6][7][11] Consider a chemical-resistant apron for large quantities. | Minimizes skin contact with the chemical. Avoid polyester and acrylic clothing.[11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[6][7] Regularly inspect gloves for any signs of degradation or puncture. | Prevents skin absorption and irritation.[10] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7][12] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[9][10][12] | Protects against respiratory tract irritation from airborne particles.[12] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn.[7] Prepare the workspace within a chemical fume hood, ensuring it is clean and uncluttered.[6][12]
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[13] Use non-sparking tools for transfers.[13]
-
Dissolution: If preparing a solution, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around.[9]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, organic materials, and metals.[10] Keep the container tightly sealed.[9][12]
-
Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly with soap and water.[9][12]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: Emergency Response Protocol
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12][13] |
| Skin Contact | Immediately remove contaminated clothing.[9][13] Flush the affected skin with plenty of water for at least 15 minutes.[10][13] Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[9][13] Rinse mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[13] |
Spill and Disposal Plan
Proper containment of spills and disposal of chemical waste are critical to prevent environmental contamination and further exposure.
Spill Containment:
-
Evacuate: Evacuate non-essential personnel from the spill area.[13]
-
Ventilate: Ensure adequate ventilation.[13]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[13] Use spark-proof tools.[13]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[13]
-
Disposal should be carried out by a licensed chemical destruction facility.[13]
-
Do not discharge into sewers or waterways.[13]
-
Containers should be triple-rinsed and disposed of appropriately.[13]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling a chemical spill, a critical procedure for laboratory safety.
Caption: Workflow for Chemical Spill Response.
References
- 1. CAS 185525-49-9 | this compound - Synblock [synblock.com]
- 2. chemscene.com [chemscene.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Buy (1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride | 2306254-23-7 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. quora.com [quora.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 10. ehs.com [ehs.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
